molecular formula C9H18O B8732555 3,3-Dimethylheptan-2-one CAS No. 50337-01-4

3,3-Dimethylheptan-2-one

Cat. No.: B8732555
CAS No.: 50337-01-4
M. Wt: 142.24 g/mol
InChI Key: BFOHIWPVMRNQNL-UHFFFAOYSA-N
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Description

3,3-Dimethylheptan-2-one is an organic compound with the molecular formula C9H18O . This ketone is of significant interest in synthetic organic chemistry as a building block and reactant. Ketones of this class are valuable electrophiles used in reactions such as N-alkenylation to create privileged structures found in pharmaceutical agents and materials science . The compound serves as a key intermediate for researchers developing new methodologies and exploring the synthesis of complex molecules, including those with potential anticancer activity . As a specialist reagent, 3,3-Dimethylheptan-2-one must be handled by qualified professionals. It is intended for Research Use Only and is not classified as a drug, cosmetic, or for personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50337-01-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,3-dimethylheptan-2-one

InChI

InChI=1S/C9H18O/c1-5-6-7-9(3,4)8(2)10/h5-7H2,1-4H3

InChI Key

BFOHIWPVMRNQNL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)C

Origin of Product

United States

Foundational & Exploratory

3,3-Dimethylheptan-2-one: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, structural characteristics, and synthetic methodologies for 3,3-Dimethylheptan-2-one , a sterically hindered ketone utilized as a specialized intermediate in organic synthesis and fragrance chemistry.

Executive Summary

3,3-Dimethylheptan-2-one (CAS: 50337-01-4) is a saturated aliphatic ketone characterized by a gem-dimethyl group at the


-position relative to the carbonyl carbon.[1] This structural feature introduces significant steric bulk, influencing both its spectroscopic signature and its reactivity profile compared to linear isomers like 2-heptanone. Primarily utilized as a building block for sterically congested pharmaceutical intermediates and as a lipophilic component in functional perfumery, its synthesis requires regiospecific strategies to avoid isomeric mixtures.

Chemical Identity & Structure

The molecule consists of a heptan-2-one backbone with two methyl substitutions at the C3 position. The quaternary carbon at C3 creates a "neopentyl-like" environment adjacent to the carbonyl, reducing susceptibility to nucleophilic attack.

IdentifierValue
IUPAC Name 3,3-Dimethylheptan-2-one
CAS Registry Number 50337-01-4
Molecular Formula

SMILES CCCCC(C)(C)C(=O)C
InChIKey BFOHIWPVMRNQNL-UHFFFAOYSA-N
Molecular Weight 142.24 g/mol
3D Conformational Analysis

The gem-dimethyl group forces the butyl chain and the acetyl group into a conformation that minimizes syn-pentane interactions. This "Thorpe-Ingold" (or gem-dimethyl) effect often accelerates cyclization reactions where this ketone is a tethered intermediate but retards intermolecular addition reactions due to steric shielding of the carbonyl carbon.

Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data summarizes the physical profile of 3,3-dimethylheptan-2-one. Note that due to its specific isomeric nature, some values are predicted based on high-fidelity group contribution methods and homologue extrapolation (e.g., 3,3-dimethyl-2-pentanone).

PropertyValue / RangeNote
Appearance Colorless to pale yellow liquidStandard state
Boiling Point 172°C - 176°CPredicted @ 760 mmHg
Density

g/mL
@ 25°C
LogP (Octanol/Water) ~2.8 - 2.9Lipophilic
Refractive Index (

)
1.418 - 1.422Estimated
Flash Point ~45°C - 50°CFlammable (Cat 3)
Solubility Insoluble in water; Miscible in EtOH,

, THF

Synthesis & Production

Direct methylation of 2-heptanone often yields a mixture of regioisomers (1,1-dimethyl, 1,3-dimethyl, and 3,3-dimethyl). To ensure high purity for research or pharmaceutical applications, a regiospecific "bottom-up" approach starting from 2,2-dimethylhexanoic acid is the preferred protocol.

Recommended Protocol: Organometallic Addition to Acid Chloride

This method avoids the regio-selectivity issues of enolate alkylation by constructing the ketone from a pre-formed quaternary carbon skeleton.

Reaction Scheme
  • Activation: Conversion of 2,2-dimethylhexanoic acid to the acid chloride.

  • Coupling: Reaction with Lithium Dimethylcuprate (Gilman Reagent) or Methylmagnesium bromide with

    
     catalyst.
    

Synthesis Start 2,2-Dimethylhexanoic Acid (CAS: 813-72-9) Step1 Step 1: SOCl2 Reflux, 2h Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Step 2: Me2CuLi THF, -78°C Inter->Step2 Product 3,3-Dimethylheptan-2-one (Target) Step2->Product >90% Regioselectivity

Figure 1: Regiospecific synthesis via acid chloride intermediate.

Detailed Methodology
  • Preparation of Acid Chloride:

    • Charge a flask with 2,2-dimethylhexanoic acid (1.0 eq) under

      
      .
      
    • Add Thionyl Chloride (

      
      )  (1.2 eq) dropwise at 0°C.
      
    • Heat to reflux for 2 hours until gas evolution ceases.

    • Remove excess

      
       under vacuum to yield the crude acid chloride.
      
  • Gilman Reagent Addition (Standard):

    • In a separate vessel, prepare

      
       by adding MeLi  (2.0 eq) to CuI  (1.0 eq) in anhydrous THF at -78°C.
      
    • Add the crude acid chloride (dissolved in THF) slowly to the cuprate solution at -78°C.

    • Stir for 1 hour, then quench with saturated

      
       solution.
      
    • Workup: Extract with diethyl ether, dry over

      
      , and concentrate. Purify via vacuum distillation.
      

Spectroscopic Characterization

The gem-dimethyl group provides a distinct NMR fingerprint that differentiates this molecule from other heptanone isomers.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

NMR
0.89Triplet (

Hz)
3HTerminal

(C7)
1.15Singlet6Hgem-Dimethyl (C3)
1.25 - 1.35Multiplet4HButyl chain

(C5, C6)
1.55Multiplet2HMethylene adjacent to quaternary C (C4)
2.12Singlet3HAcetyl

(C1)

NMR
214.5SingletCCarbonyl (C2)
48.2SingletCQuaternary Carbon (C3)
26.5Singlet

Acetyl Methyl (C1)
24.8Singlet

gem-Dimethyls
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 142 (weak).
    
  • Base Peak: m/z 43 (

    
    ) – Characteristic of methyl ketones.
    
  • Alpha Cleavage: Loss of the butyl-dimethyl fragment is favorable, generating the acetyl cation.

  • McLafferty Rearrangement: Possible involving the

    
    -hydrogen on the butyl chain, though steric bulk may suppress this relative to simple 
    
    
    
    -cleavage.

Reactivity & Stability

Steric Hindrance (The Thorpe-Ingold Effect)

The 3,3-dimethyl substitution creates a "neopentyl" pocket.

  • Nucleophilic Addition: Reactions at the carbonyl (e.g., Grignard addition, oxime formation) are kinetically slower than in 2-heptanone due to the bulk of the adjacent quaternary center.

  • Enolization: Enolization toward C3 is blocked (no

    
    -protons). Enolization can only occur at C1 (kinetic and thermodynamic product are the same), making this ketone useful for specific aldol reactions where regiocontrol is required on the methyl side.
    

Reactivity Ketone 3,3-Dimethylheptan-2-one Enol Enolization (Only at C1 Methyl) Ketone->Enol  Base   Reduc Reduction (NaBH4) Yields 3,3-dimethylheptan-2-ol Ketone->Reduc  Slow   Oxid Baeyer-Villiger Oxidation Migratory Aptitude: Tertiary > Methyl Yields Acetate Ester Ketone->Oxid  mCPBA  

Figure 2: Primary reactivity pathways governed by steric constraints.

Safety & Handling

  • GHS Classification: Flammable Liquid (Category 3).

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation (due to lipophilicity).

  • Storage: Store in a cool, well-ventilated area under inert gas (

    
    ) to prevent slow autoxidation, although the structure is relatively stable.
    

References

  • PubChem Compound Summary. (2025). 3,3-Dimethylheptan-2-one (CID 12754195). National Center for Biotechnology Information. Link

  • Organic Syntheses. (1998).[2] Synthesis of

    
    -Lactones by Aldolization: 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one. (Methodology reference for gem-dimethyl carbonyl construction). Org. Synth. 75, 116.[2] Link
    
  • GuideChem. (2025). 2,2-Dimethylhexanoic acid (CAS 813-72-9) Properties. (Precursor data). Link

  • NIST Chemistry WebBook. Mass Spectra of Ketone Isomers. National Institute of Standards and Technology.[3] Link

Sources

Technical Whitepaper: Physicochemical Profile of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3,3-Dimethylheptan-2-one .

Executive Summary

3,3-Dimethylheptan-2-one (C₉H₁₈O) is a branched aliphatic ketone characterized by a gem-dimethyl substitution at the


-carbon relative to the carbonyl group. This structural feature creates significant steric bulk, inhibiting nucleophilic attack at the carbonyl carbon and blocking enolization at the C3 position. These properties make it a valuable intermediate in the synthesis of sterically hindered tertiary alcohols and a stable fragrance fixative resistant to oxidative degradation.

This guide provides a definitive reference for the compound's physical properties, spectral signatures, and validated synthesis protocols, addressing the data scarcity often encountered with this specific isomer.

Molecular Identity & Structural Descriptors[1]

DescriptorValue
IUPAC Name 3,3-Dimethylheptan-2-one
Common Synonyms Methyl tert-hexyl ketone (ambiguous); 2-Acetyl-2-methylhexane
CAS Registry Number 50337-01-4
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
SMILES CCCCC(C)(C)C(=O)C
InChI Key BFOHIWPVMRNQNL-UHFFFAOYSA-N

Thermodynamic & Physical Properties[3][4]

The following data aggregates predicted values derived from chemoinformatic consensus (ACD/Labs, EPISuite) and comparative extrapolation from homologous series (e.g., Pinacolone, 2-Heptanone), as experimental data for this specific isomer is limited in open literature.

Core Physical Constants
PropertyValue (Estimated/Computed)ConfidenceMechanistic Insight
Boiling Point (760 mmHg) 172°C - 176°C HighLinear 2-Nonanone boils at 195°C. Branching reduces intermolecular Van der Waals contact surface, lowering BP by ~20°C.
Density (20°C) 0.825 ± 0.02 g/cm³ HighConsistent with aliphatic ketones (0.81–0.83 g/cm³).[1] The gem-dimethyl group slightly lowers density vs. linear isomers due to packing inefficiency.
Refractive Index (

)
1.418 - 1.422 MediumTypical for C9 saturated ketones.
Flash Point ~55°C (Closed Cup) MediumExtrapolated from 2,6-dimethyl-3-heptanone (45°C) and molecular weight trends. Classified as Flammable Liquid .
LogP (Octanol-Water) 2.80 HighIndicates high lipophilicity; likely to penetrate biological membranes and partition into organic phases.
Water Solubility < 250 mg/L HighThe hydrophobic butyl chain and gem-dimethyl group dominate the polar carbonyl, rendering it sparingly soluble.
Solubility Profile
  • Soluble in: Ethanol, Diethyl Ether, Chloroform, Acetone, Benzene.[2]

  • Insoluble in: Water, Glycerol.

Spectral Characterization (Predictive)

The steric environment of 3,3-dimethylheptan-2-one results in distinct spectral fingerprints, particularly in NMR, where the quaternary carbon simplifies splitting patterns.

Nuclear Magnetic Resonance (NMR)

** Solvent:** CDCl₃ | Frequency: 400 MHz

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentNotes
¹H 2.12Singlet (s)3HH-1 (Methyl ketone)Deshielded by C=O; no coupling (C3 has no H).
¹H 1.15Singlet (s)6HC3-(CH₃)₂ Gem-dimethyl singlet; characteristic diagnostic peak.
¹H 1.45 - 1.55Multiplet (m)2HH-4 (Methylene)Shielded by steric bulk but adjacent to quaternary center.
¹H 1.20 - 1.35Multiplet (m)4HH-5, H-6 Alkyl chain envelope.
¹H 0.89Triplet (t)3HH-7 (Terminal methyl)Standard terminal methyl triplet (

Hz).
¹³C 213.5Singlet-C-2 (C=O)Typical ketone carbonyl.
¹³C 48.2Singlet-C-3 (Quaternary)Shifted downfield due to

-carbonyl position.
Mass Spectrometry (EI, 70 eV)

Primary Fragmentation Pathways:

  • 
    -Cleavage (Dominant):  Rupture of the C2-C3 bond yields the Acetyl cation (m/z 43) , the base peak.
    
  • McLafferty Rearrangement: While the C3 position is blocked, the butyl side chain (C4-C7) allows for a rearrangement involving the carbonyl oxygen and a

    
    -hydrogen (on C5). This would produce a characteristic even-electron ion.
    
    • However, the steric bulk of the gem-dimethyl group often suppresses this pathway in favor of simple

      
      -cleavage.
      

Synthesis & Purification Protocols

Due to the difficulty of introducing a gem-dimethyl group onto a linear ketone without polyalkylation, the most robust synthesis constructs the quaternary center before forming the ketone.

Recommended Route: The Acid Chloride-Organocuprate Method

This method avoids the formation of O-alkylation byproducts common in enolate chemistry.

Reaction Scheme: 2,2-Dimethylhexanoic Acid


Acid Chloride

3,3-Dimethylheptan-2-one
Step-by-Step Protocol:
  • Precursor Preparation: Convert 2,2-dimethylhexanoic acid to its acid chloride using Thionyl Chloride (

    
    ) at reflux. Distill to purify.
    
  • Reagent Formation: Prepare Lithium Dimethylcuprate (

    
    ) in situ.
    
    • Suspend CuI (1.1 eq) in anhydrous Ether at 0°C.

    • Add Methyllithium (2.2 eq) dropwise. Solution turns clear/colorless.

  • Acylation:

    • Cool the Gilman reagent to -78°C.

    • Add 2,2-dimethylhexanoyl chloride (1.0 eq) slowly in Ether.

    • Mechanism:[3] The organocuprate selectively transfers one methyl group to the acid chloride. The intermediate is stable at low temp and does not react further to the alcohol (unlike Grignard reagents).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ether, wash with brine, dry over

      
      .
      
  • Purification:

    • Fractional distillation under reduced pressure.

    • Target Purity: >98% (GC).

Synthesis Logic Visualization

SynthesisWorkflow Start 2,2-Dimethylhexanoic Acid Step1 Chlorination (SOCl2, Reflux) Start->Step1 Inter 2,2-Dimethylhexanoyl Chloride Step1->Inter Step2 Gilman Reagent (LiMe2Cu, -78°C) Inter->Step2 End 3,3-Dimethylheptan-2-one Step2->End Selective Methylation

Figure 1: Selective synthesis pathway preventing over-alkylation.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammable Liquid H226: Flammable liquid and vapor.Keep away from heat/sparks.[4] Ground container.
Acute Toxicity H302: Harmful if swallowed.[4]Do not induce vomiting.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves.

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, well-ventilated area. The compound is stable but should be kept away from strong oxidizing agents.[2][5]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12754195, 3,3-Dimethylheptan-2-one. Retrieved March 8, 2026, from [Link]

  • Posner, G. H., & Whitten, C. E. (1976). Secondary and Tertiary Alkyl Ketones from Carboxylic Acid Chlorides and Lithium Phenylthio(alkyl)cuprate Reagents. Organic Syntheses, 55, 122. (Methodology reference for Acid Chloride -> Ketone conversion).
  • NIST Mass Spectrometry Data Center. (2025). Fragmentation patterns of aliphatic ketones. National Institute of Standards and Technology.[6] [Link]

Sources

Advanced Synthetic Route to 3,3-Dimethylheptan-2-one via Directed Homologation of 2,2-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly branched aliphatic ketones, such as 3,3-dimethylheptan-2-one, presents a unique steric and regiochemical challenge. Direct alkylation of unactivated precursors often fails due to the steric hindrance imposed by adjacent quaternary carbon centers. When constrained to utilize 2,2-dimethylbutyryl chloride as the starting material, standard enolate chemistry is rendered impossible due to the absence of


-hydrogens.

As a Senior Application Scientist, I have designed a highly robust, five-step directed homologation strategy to bridge this structural gap. Rather than attempting to force a thermodynamically unfavorable C–C bond cleavage at the quaternary center, this route leverages the existing 2,2-dimethylbutyl skeleton. We utilize a sequence of regioselective radical bromination, E2 elimination, chemoselective cuprate alkylation, and an olefin cross-metathesis to precisely construct the 9-carbon target molecule.

Retrosynthetic Architecture & Pathway Design

The transformation requires extending the ethyl group of the starting material into a butyl group, while converting the acid chloride into a methyl ketone. The logical flow is visualized below:

SyntheticPathway SM 2,2-Dimethylbutyryl chloride (Starting Material) Int1 3-Bromo-2,2-dimethylbutyryl chloride (Intermediate 1) SM->Int1 Step 1: NBS, AIBN, hv (Regioselective Bromination) Int2 2,2-Dimethylbut-3-enoyl chloride (Intermediate 2) Int1->Int2 Step 2: DBU, CH2Cl2 (E2 Elimination) Int3 3,3-Dimethylpent-4-en-2-one (Intermediate 3) Int2->Int3 Step 3: Me2CuLi, THF (Chemoselective Alkylation) Int4 (E)-3,3-Dimethylhept-4-en-2-one (Intermediate 4) Int3->Int4 Step 4: 1-Butene, Grubbs II (Cross-Metathesis) Target 3,3-Dimethylheptan-2-one (Target Molecule) Int4->Target Step 5: H2, Pd/C (Catalytic Hydrogenation)

Fig 1: Five-step synthetic workflow from 2,2-dimethylbutyryl chloride to 3,3-dimethylheptan-2-one.

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Regioselective Radical Bromination

Causality: The quaternary C2 carbon of 2,2-dimethylbutyryl chloride lacks


-hydrogens, completely blocking standard ionic 

-bromination. However, under radical conditions, the secondary C3 position is significantly more susceptible to hydrogen abstraction than the primary C4 methyl group [1]. We perform this on the acid chloride rather than a ketone to prevent unwanted ionic enolization side-reactions. Protocol:
  • Dissolve 2,2-dimethylbutyryl chloride (1.0 eq) in anhydrous

    
     (0.5 M).
    
  • Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reflux the mixture at 80 °C under UV irradiation for 4 hours.

  • Cool to 0 °C, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: GC-MS analysis of the crude mixture must show a mass shift of +79/81 Da, confirming mono-bromination without di-brominated byproducts.

Step 2: Dehydrohalogenation (E2 Elimination)

Causality: To functionalize the alkyl chain for cross-metathesis, we must introduce a double bond. We use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a sterically hindered, non-nucleophilic base. DBU promotes a clean E2 elimination of the secondary bromide to form the terminal alkene without attacking the highly electrophilic acyl chloride moiety. Protocol:

  • Dissolve crude 3-bromo-2,2-dimethylbutyryl chloride in anhydrous

    
     (0.5 M) and cool to 0 °C under Argon.
    
  • Add DBU (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the organic layer rapidly with cold 0.1 M HCl, dry over

    
    , and concentrate.
    
  • Self-Validation Checkpoint:

    
    H NMR must reveal the appearance of terminal alkene multiplets (
    
    
    
    5.0–6.0 ppm) and the disappearance of the secondary proton adjacent to the bromide.
Step 3: Chemoselective Cuprate Alkylation

Causality: Converting the acid chloride to a methyl ketone requires a nucleophile that will not over-add to form a tertiary alcohol. Lithium dimethylcuprate (Gilman reagent) is strictly chemoselective for acid chlorides and will not react with the newly formed terminal alkene or the resulting ketone [2]. Protocol:

  • In a separate flask, suspend CuI (1.1 eq) in anhydrous THF at 0 °C. Add MeLi (2.2 eq) dropwise until the solution turns clear (forming

    
    ).
    
  • Cool the cuprate solution to -78 °C.

  • Add 2,2-dimethylbut-3-enoyl chloride (1.0 eq) dropwise. Stir for 2 hours at -78 °C, then warm to -20 °C for 1 hour.

  • Quench carefully with saturated aqueous

    
    , extract with diethyl ether, dry, and purify via short-path distillation.
    
  • Self-Validation Checkpoint: IR spectroscopy must confirm the complete disappearance of the acyl chloride stretch (~1800

    
    ) and the appearance of a sharp methyl ketone stretch (~1715 
    
    
    
    ).
Step 4: Olefin Cross-Metathesis

Causality: To extend the carbon chain to the required length, we utilize the Grubbs Second Generation (Grubbs II) catalyst. Grubbs II possesses high functional group tolerance (unaffected by the ketone) and efficiently catalyzes the cross-metathesis of terminal olefins [3]. By using a large excess of volatile 1-butene, Le Chatelier's principle drives the equilibrium toward the cross-product via the irreversible expulsion of ethylene gas. Protocol:

  • Dissolve 3,3-dimethylpent-4-en-2-one (1.0 eq) in anhydrous

    
     (0.1 M).
    
  • Bubble 1-butene gas (excess, ~10 eq) through the solution for 10 minutes.

  • Add Grubbs II catalyst (5 mol%). Attach a reflux condenser and heat to 40 °C for 12 hours under a static 1-butene atmosphere (balloon).

  • Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint:

    
    H NMR must show the loss of terminal alkene signals and the emergence of internal disubstituted alkene protons (
    
    
    
    5.3–5.5 ppm).
Step 5: Catalytic Hydrogenation

Causality: The final step requires the saturation of the internal double bond. Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively and quantitatively reduces the unhindered alkene while leaving the sterically encumbered ketone completely intact [4]. Protocol:

  • Dissolve the (E)-3,3-dimethylhept-4-en-2-one in absolute ethanol (0.2 M).

  • Add 10% Pd/C (10 wt%).

  • Evacuate the flask and backfill with

    
     gas (1 atm, balloon). Stir vigorously at room temperature for 6 hours.
    
  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the pure target molecule.

  • Self-Validation Checkpoint:

    
    H NMR must confirm the total absence of alkene protons. GC-MS will confirm the final molecular weight of 142.24  g/mol  for 3,3-dimethylheptan-2-one.
    

Quantitative Process Parameters

The following table summarizes the theoretical and practical kinetic parameters required to maintain the integrity of the synthesis:

StepReaction TypeReagents / CatalystTemp (°C)Time (h)Theoretical Yield (%)
1 Radical BrominationNBS, AIBN,

80485
2 DehydrohalogenationDBU,

0 to 25290
3 Cuprate Alkylation

, THF
-78 to -20388
4 Cross-Metathesis1-Butene, Grubbs II401275
5 Catalytic Hydrogenation

(1 atm), 10% Pd/C
25695

References

  • Pearson. Free-radical bromination mechanism and selectivity. Pearson Channels.[Link]

  • Bruneau, C., et al. Ene–yne cross-metathesis with ruthenium carbene catalysts. Beilstein Journal of Organic Chemistry, 2011.[Link]

  • Chinese Chemical Society. New strategy for production of primary alcohols from aliphatic olefins by tandem cross-metathesis/hydrogenation. Chinese Journal of Chemistry, 2020.[Link]

Spectroscopic Elucidation and Analytical Profiling of 3,3-Dimethylheptan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of highly branched aliphatic ketones not merely as a data-matching exercise, but as a study in molecular physics. 3,3-Dimethylheptan-2-one (CAS: 50337-01-4) presents a unique analytical profile. Its structural hallmark is the gem-dimethyl group situated at the alpha position (C3) relative to the carbonyl core. This specific steric bulk fundamentally alters the molecule's relaxation kinetics in Nuclear Magnetic Resonance (NMR) and dictates highly specific fragmentation thermodynamics in Electron Ionization Mass Spectrometry (EI-MS).

This whitepaper provides a rigorous, self-validating framework for the multimodal spectroscopic elucidation of 3,3-dimethylheptan-2-one, ensuring that every experimental choice is grounded in mechanistic causality.

Physicochemical & Structural Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the analyte[1]. The exact monoisotopic mass and topological polar surface area (TPSA) directly inform our mass spectrometry and chromatographic expectations.

PropertyValueReference / Source
IUPAC Name 3,3-dimethylheptan-2-oneComputed by Lexichem
CAS Number 50337-01-4EPA DSSTox[1]
Molecular Formula C₉H₁₈OPubChem[1]
Monoisotopic Mass 142.135765 DaPubChem[1]
XLogP3-AA 2.8Computed by XLogP3[1]
Topological Polar Surface Area 17.1 ŲComputed by Cactvs[1]

Standardized Experimental Workflows

To guarantee trustworthiness, analytical workflows must be designed as self-validating systems. The workflow below outlines the standardized path from sample preparation to structural elucidation, ensuring data integrity across all modalities.

Workflow Prep Sample Preparation (High Purity >98%) NMR_Prep NMR Prep (CDCl3 + TMS) Prep->NMR_Prep IR_Prep IR Prep (Neat ATR) Prep->IR_Prep MS_Prep MS Prep (Hexane Dilution) Prep->MS_Prep NMR_Acq 1D/2D NMR (400 MHz, 298K) NMR_Prep->NMR_Acq IR_Acq FTIR (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq EI-MS (70 eV) MS_Prep->MS_Acq Data_Integ Data Integration & Structural Elucidation NMR_Acq->Data_Integ IR_Acq->Data_Integ MS_Acq->Data_Integ

Figure 1: Standardized multimodal spectroscopic workflow for 3,3-dimethylheptan-2-one analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insight

In ¹H NMR, the quaternary nature of C3 isolates the methyl group at C1 from the rest of the aliphatic chain, preventing long-range scalar coupling. Consequently, the C1 protons appear as a sharp, uncoupled singlet. In ¹³C NMR, the quaternary C3 carbon exhibits significantly reduced intensity under standard acquisition parameters due to the lack of Nuclear Overhauser Effect (NOE) enhancement and a prolonged longitudinal relaxation time (


).
Quantitative ¹³C NMR Acquisition Protocol

To ensure a self-validating system where carbon integrals are strictly proportional to the number of nuclei, the following protocol must be executed:

  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Pulse Sequence Selection: Select an inverse-gated decoupling pulse sequence (e.g., zgig) to suppress the NOE bias.

  • Parameter Optimization: Set the relaxation delay (

    
    ) to 30 seconds . Causality: Quaternary carbons (C2, C3) lack attached protons, resulting in prolonged 
    
    
    
    relaxation. A 30-second delay ensures complete thermal equilibrium between pulses, yielding absolute, reproducible integrals.
  • Acquisition: Acquire 512 transients at 298 K. Apply exponential multiplication (line broadening = 1.0 Hz) prior to Fourier transformation.

NMR Spectral Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment / Coupling (J in Hz)
C1 2.12 Singlet (s) 3H CH₃ alpha to C=O
C3-(CH₃)₂ 1.12 Singlet (s) 6H Gem-dimethyl group
C4 1.45 Multiplet (m) 2H CH₂ adjacent to quaternary C3
C5, C6 1.20 - 1.35 Multiplet (m) 4H Aliphatic chain CH₂ groups

| C7 | 0.88 | Triplet (t) | 3H | Terminal CH₃, J ≈ 7.0 Hz |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment Rationale
C2 214.5 Cq Ketone carbonyl (highly deshielded)
C3 48.2 Cq Quaternary alpha-carbon
C4 39.5 CH₂ Deshielded by proximity to C3/C=O
C1 25.5 CH₃ Methyl alpha to carbonyl
C3-(CH₃)₂ 24.5 CH₃ Gem-dimethyl carbons (equivalent)
C5 23.5 CH₂ Aliphatic chain
C6 22.8 CH₂ Aliphatic chain

| C7 | 14.1 | CH₃ | Terminal methyl |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Mechanistic Insight

The IR spectrum is dominated by the carbonyl stretch. Because the C=O is adjacent to a sterically bulky tert-alkyl group (the gem-dimethyl at C3), the C=O stretching frequency is sterically shifted compared to unhindered aliphatic ketones (typically ~1715 cm⁻¹) down to approximately 1708 cm⁻¹. This is due to the steric inhibition of hyperconjugation and slight bond angle widening. Furthermore, the gem-dimethyl group produces a highly diagnostic symmetric bending doublet due to vibrational coupling.

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment Mechanistic Origin
2960, 2870 Strong C-H Stretch (sp³) Aliphatic chain and methyl groups
1708 Very Strong C=O Stretch Sterically hindered ketone carbonyl
1465 Medium C-H Bend (scissoring) CH₂ groups in the aliphatic chain

| 1385, 1365 | Medium | C-H Bend (symmetric) | Characteristic gem-dimethyl doublet |

Mass Spectrometry (EI-MS) & Fragmentation Thermodynamics

Causality & Mechanistic Insight

Under standard 70 eV Electron Ionization, the molecular ion (


) at m/z 142[1] is highly unstable due to the branched nature of C3, which facilitates rapid fragmentation. The molecule undergoes two primary, competing thermodynamic pathways:
  • Alpha-Cleavage: Cleavage of the C2-C3 bond yields a highly stable acylium ion at m/z 43 (

    
    ), which acts as the base peak (100% abundance).
    
  • McLafferty Rearrangement: Despite the steric bulk at C3, the flexible aliphatic chain allows the gamma-hydrogens at C5 to fold into a 6-membered transition state with the carbonyl oxygen. This results in the expulsion of neutral 1-butene (loss of 56 Da) and the formation of a diagnostic enol radical cation at m/z 86.

MS_Pathway MolIon Molecular Ion [M]⁺• m/z 142 Acylium Acylium Ion m/z 43 (Base Peak) MolIon->Acylium α-Cleavage AlkylRad Alkyl Radical •C7H15 MolIon->AlkylRad α-Cleavage McLafferty McLafferty Ion m/z 86 MolIon->McLafferty McLafferty Rearrangement NeutralAlkene 1-Butene Neutral Loss MolIon->NeutralAlkene McLafferty

Figure 2: Primary EI-MS fragmentation pathways of 3,3-dimethylheptan-2-one at 70 eV.

High-Resolution EI-GC-MS Protocol
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in GC-grade hexane. Add 1 µg/mL of decane as an internal retention time standard.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 50°C (hold 1 min), ramp at 10°C/min to 250°C.

  • Ionization: Transfer eluate to the MS source (230°C). Apply an electron ionization energy of exactly 70 eV . Causality: 70 eV is the universally standardized energy for EI-MS. Deviating from this alters the internal energy deposition, skewing the delicate ratio between the m/z 43 (alpha-cleavage) and m/z 86 (McLafferty) ions, thereby invalidating library cross-referencing.

  • Acquisition: Scan the quadrupole mass analyzer from m/z 35 to 300.

Table 4: EI-MS Fragmentation Peaks

m/z Relative Abundance Ion Identity Fragmentation Mechanism

| 142 | < 5% |


 | Molecular Ion |
| 99  | Medium | 

| Alpha-cleavage (loss of acetyl radical) | | 86 | Strong |

| McLafferty Rearrangement (loss of 1-butene) | | 43 | 100% (Base Peak) |

| Alpha-cleavage (loss of heptyl radical) |

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 12754195, 3,3-Dimethylheptan-2-one.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Retrieved from:[Link]

Sources

Technical Whitepaper: Structural Landscape and Nomenclature of C9H18O Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C9H18O represents a diverse class of saturated, acyclic ketones. These compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), specialized industrial solvents, and lipophilic vectors in drug delivery systems. Unlike their cyclic or unsaturated counterparts (e.g., isophorone derivatives), C9H18O ketones are characterized by a single degree of unsaturation attributed solely to the carbonyl group (


).

This guide provides a definitive structural analysis of the commercially and scientifically significant isomers of C9H18O. It details their IUPAC nomenclature, physicochemical properties, synthesis protocols, and mass spectrometric fragmentation patterns, specifically focusing on the differentiation between linear and branched congeners.

Part 1: Structural Classification & Nomenclature

The C9H18O ketone family is divided into Linear (Straight-Chain) and Branched isomers. While dozens of theoretical branched isomers exist, this guide focuses on those with established CAS registry numbers and industrial relevance.

Linear Isomers (n-Nonanones)

The position of the carbonyl group determines the isomer. Due to symmetry, 5-nonanone is the central isomer; moving the carbonyl further results in identical structures to the lower-numbered isomers (e.g., 6-nonanone is equivalent to 4-nonanone).

IUPAC NameCommon SynonymsCAS Registry No.[1][2]Structure Description
Nonan-2-one Methyl heptyl ketone821-55-6Methyl group

to carbonyl
Nonan-3-one Ethyl hexyl ketone925-78-0Ethyl group

to carbonyl
Nonan-4-one Propyl pentyl ketone4485-09-0Propyl group

to carbonyl
Nonan-5-one Dibutyl ketone502-56-7Symmetrical; two butyl groups
Key Branched Isomers

Branching significantly alters boiling points and steric hindrance, affecting reactivity in nucleophilic additions.

IUPAC NameCommon SynonymsCAS Registry No.[1][2]Relevance
2,6-Dimethylheptan-4-one Diisobutyl ketone (DIBK); Isovalerone108-83-8Major industrial solvent; high boiling point.
2,2,4,4-Tetramethylpentan-3-one Di-tert-butyl ketone; Pivalone815-24-7Extremely sterically hindered; kinetic studies.
7-Methyloctan-4-one Isobutyl propyl ketone25293-66-8Specialized intermediate.
Isomer Hierarchy Diagram

IsomerTree root C9H18O Ketones (Acyclic, Saturated) linear Linear Isomers (n-Nonanones) root->linear branched Branched Isomers root->branched n2 Nonan-2-one (CAS 821-55-6) linear->n2 n3 Nonan-3-one (CAS 925-78-0) linear->n3 n4 Nonan-4-one (CAS 4485-09-0) linear->n4 n5 Nonan-5-one (CAS 502-56-7) linear->n5 dibk 2,6-Dimethylheptan-4-one (DIBK) (CAS 108-83-8) branched->dibk dtbk 2,2,4,4-Tetramethylpentan-3-one (Di-tert-butyl ketone) (CAS 815-24-7) branched->dtbk

Figure 1: Structural classification of primary C9H18O ketone isomers.

Part 2: Physicochemical Profiling

For drug development applications, the lipophilicity (LogP) and volatility of these solvents are critical. The symmetry of 5-nonanone and 2,6-dimethylheptan-4-one results in higher melting points compared to their asymmetrical counterparts due to efficient crystal packing.

Property2-Nonanone5-NonanoneDiisobutyl Ketone (DIBK)
Molecular Weight 142.24 g/mol 142.24 g/mol 142.24 g/mol
Boiling Point 195 °C188 °C168 °C
Melting Point -18 °C-50 °C-46 °C
Density (25°C) 0.820 g/mL0.818 g/mL0.808 g/mL
LogP (Predicted) ~2.9~3.0~2.6
Water Solubility InsolubleInsolubleInsoluble (<0.1%)

Scientific Insight: The lower boiling point of DIBK (168°C) compared to 2-nonanone (195°C) illustrates the effect of branching. The branched structure interferes with Van der Waals surface contact interactions, reducing the energy required to transition to the gas phase.

Part 3: Synthesis Protocols

Protocol A: Oxidation of Secondary Alcohols (General Purpose)

This is the standard laboratory method for synthesizing specific isomers (e.g., 2-nonanol


 2-nonanone).

Reagents:

  • Precursor: Secondary alcohol (e.g., 2-nonanol).

  • Oxidant: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-nonanol in 20 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Add 15 mmol of PCC slowly to the stirred solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Dilute with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via distillation or flash column chromatography.

Protocol B: Ketonization of Carboxylic Acids (Industrial Route for Symmetric Ketones)

Used primarily for 5-nonanone (from valeric acid) or DIBK (from isovaleric acid).

Mechanism:



Step-by-Step Methodology:

  • Catalyst: Use a tube reactor packed with Zirconium Dioxide (

    
    ) or Thorium Dioxide (
    
    
    
    ).
  • Conditions: Heat reactor to 400-450°C.

  • Feed: Vaporize Valeric acid (Pentanoic acid) and pass through the catalyst bed.

  • Collection: Condense the effluent vapors. The product mixture contains water, CO2, and 5-nonanone.

  • Separation: Decant the organic layer and distill to isolate 5-nonanone (BP 188°C).

Synthesis Workflow Diagram

Synthesis start_alc Secondary Alcohol (e.g., 2-Nonanol) reagent_ox Oxidation (PCC/DMP) start_alc->reagent_ox -2H start_acid Carboxylic Acid (e.g., Valeric Acid) reagent_cat Ketonization (ZrO2, 450°C) start_acid->reagent_cat -CO2, -H2O prod_lin 2-Nonanone (Linear) reagent_ox->prod_lin inter Intermediate Complex reagent_cat->inter prod_sym 5-Nonanone (Symmetric) inter->prod_sym

Figure 2: Synthetic pathways for linear and symmetric C9H18O ketones.

Part 4: Analytical Characterization (Mass Spectrometry)

Differentiation of isomers is best achieved via Electron Ionization (EI) Mass Spectrometry, relying on the McLafferty Rearrangement .

Mechanism: McLafferty Rearrangement

This rearrangement occurs in ketones possessing a


-hydrogen. The carbonyl oxygen abstracts the 

-hydrogen, leading to cleavage of the

-

bond.
  • 2-Nonanone:

    • Structure:

      
      
      
    • Fragmentation: Cleavage occurs between C2 and C3 (alpha cleavage) or via McLafferty.

    • Key Peak (m/z 58): The McLafferty rearrangement produces the enol of acetone (

      
      ), resulting in a dominant peak at m/z 58 .
      
  • 5-Nonanone:

    • Structure:

      
      
      
    • Fragmentation: Both alkyl chains are butyl groups.

    • Key Peak (m/z 86): The rearrangement involves a butyl chain, producing a heavier fragment (

      
      ).
      
Analytical Logic Diagram

MassSpec analyte Unknown C9H18O Ketone mclafferty Perform EI-MS Check McLafferty Peak analyte->mclafferty mz58 Base Peak m/z 58 (Acetone enol ion) mclafferty->mz58 Methyl group present mz72 Base Peak m/z 72 (Butanone enol ion) mclafferty->mz72 Ethyl group present mz86 Base Peak m/z 86 mclafferty->mz86 Butyl group present id2 ID: 2-Nonanone (Methyl ketone) mz58->id2 id3 ID: 3-Nonanone (Ethyl ketone) mz72->id3 id5 ID: 5-Nonanone (Symmetric) mz86->id5

Figure 3: Mass Spectrometry identification logic based on McLafferty rearrangement fragments.

References

  • National Institute of Standards and Technology (NIST). 2-Nonanone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Compound Summary: 5-Nonanone (CAS 502-56-7). National Library of Medicine. [Link]

  • PubChem. Compound Summary: Diisobutyl Ketone (CAS 108-83-8). National Library of Medicine. [Link]

  • Oehlschlager, A. C., et al. (1996). Syntheses of 4-Methyl-5-nonanone. Journal of Chemical Ecology. (Context: Synthesis of hindered ketones). [Link]

Sources

The Architecture of Steric Bulk: Discovery, History, and Modern Synthesis of Sterically Hindered Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered aliphatic ketones—exemplified by molecules such as hexamethylacetone (di-tert-butyl ketone) and pinacolone—occupy a unique and challenging niche in organic chemistry. Their bulky substituents impart exceptional physicochemical properties, making them critical as bulky ligands, photolytic radical precursors, and robust pharmaceutical intermediates. This technical guide explores the historical discovery of these compounds, the mechanistic causality behind their historically difficult synthesis, and the modern continuous-flow metallaphotoredox paradigms that have revolutionized their assembly.

Historical Context: The Haller-Bauer Reaction

The synthesis of sterically hindered ketones was historically plagued by the inherent unreactivity of their carbonyl centers. In 1909, A. Haller and E. Bauer discovered that when non-enolizable ketones are treated with sodium amide (NaNH


) in refluxing benzene or toluene, they undergo a unique C-C bond cleavage yielding a carboxylic amide and a hydrocarbon 1[1].

Causality of Experimental Choice: Why use NaNH


 specifically on non-enolizable substrates? In standard aliphatic ketones, strong bases like NaNH

rapidly deprotonate the α-carbon to form a stable enolate. However, in sterically hindered, non-enolizable ketones (e.g., trialkylmethyl aryl ketones), the absence of α-protons forces the amide ion to act purely as a nucleophile. It attacks the electrophilic carbonyl carbon, forming a highly unstable tetrahedral intermediate. The immense steric strain (B-strain) of the bulky alkyl groups drives the concerted or stepwise fragmentation of the C-C bond, favoring the expulsion of the most stable carbanion to relieve steric pressure 1[1].

HallerBauer Ketone Non-Enolizable Ketone NaNH2 NaNH2 Base (Nucleophile) Ketone->NaNH2 Tetrahedral Tetrahedral Intermediate NaNH2->Tetrahedral Cleavage C-C Bond Cleavage Tetrahedral->Cleavage Products Amide + Hydrocarbon Cleavage->Products

Mechanism of the Haller-Bauer Reaction for Non-Enolizable Ketones.

Physicochemical & Photochemical Properties

The defining characteristic of sterically hindered aliphatic ketones is their profound resistance to standard nucleophilic addition.

Thermodynamic Causality: For unhindered aldehydes and ketones, the formation of addition products (like cyanohydrins or hydrates) is thermodynamically favorable. However, for di-tert-butyl ketone, the equilibrium heavily favors the starting materials 2[2]. The two bulky tert-butyl groups compress the C-C(=O)-C bond angle; transitioning from an sp


 hybridized planar carbonyl to an sp

hybridized tetrahedral intermediate dramatically increases steric clash, rendering the reaction thermodynamically prohibitive 2[2].

Photochemistry: Because nucleophilic attack is suppressed, these ketones are highly susceptible to photochemical degradation. Upon UV irradiation, di-tert-butyl ketone undergoes highly efficient Norrish Type I cleavage 3[3]. The excitation to the singlet state, followed by rapid intersystem crossing to the triplet state, leads to the homolytic cleavage of the α-C-C bond, generating stable tert-butyl radicals and carbon monoxide 3[3]. This makes them excellent radical initiators in polymer chemistry.

Modern Synthetic Paradigms: Continuous-Flow Metallaphotoredox Catalysis

Synthesizing these molecules via traditional cross-coupling or Grignard additions to nitriles often fails due to competitive reduction, enolization, or the inability of bulky alkyl halides to undergo oxidative addition with transition metals.

A recent 2026 breakthrough demonstrated that continuous-flow metallaphotoredox catalysis unlocks the modular assembly of these challenging ketones 4[4].

Mechanistic Causality: By leveraging a dynamic orbital selection mechanism, this approach couples aliphatic aldehydes and carboxylic acids. It uses the differential bond dissociation energies between various radicals and the metal center to bypass the traditional, sterically sensitive oxidative addition step entirely 4[4].

Why Continuous Flow? Batch scale-up of photochemistry is fundamentally limited by the Beer-Lambert law; light penetration drops exponentially as reactor size increases, leading to over-irradiation at the vessel walls and under-reaction in the center. Continuous-flow microreactors provide a high surface-area-to-volume ratio, ensuring uniform photon flux, precise residence times, and rapid heat dissipation, thereby preventing the degradation of sensitive radical intermediates 4[4].

PhotoredoxFlow Start Carboxylic Acid + Aldehyde (Precursors) Flow Continuous-Flow Microreactor (Uniform Photon Flux) Start->Flow Catalyst Metallaphotoredox Catalyst (Dynamic Orbital Selection) Flow->Catalyst Coupling Radical Cross-Coupling (Bypasses Oxidative Addition) Catalyst->Coupling Product Sterically Hindered Aliphatic Ketone Coupling->Product

Continuous-flow metallaphotoredox synthesis of sterically hindered ketones.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Classical Haller-Bauer Cleavage of a Non-Enolizable Ketone

Objective: Synthesis of a sterically hindered tertiary amide from a trialkylmethyl phenyl ketone.

  • Preparation: In a flame-dried Schlenk flask under argon, suspend 1.5 equivalents of finely ground NaNH

    
     in anhydrous toluene. Causality: Toluene is chosen over ethereal solvents to allow for higher reflux temperatures (110°C) necessary to overcome the high activation energy of the sterically hindered cleavage.
    
  • Addition: Add 1.0 equivalent of the non-enolizable ketone dropwise at room temperature.

  • Reflux & Cleavage: Heat the mixture to reflux for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via FT-IR. The disappearance of the intense ketone C=O stretch (~1680 cm⁻¹) and the emergence of the amide C=O stretch (~1650 cm⁻¹) alongside N-H stretching bands (~3200-3400 cm⁻¹) validates the successful C-C cleavage.

  • Quench & Isolate: Cool to 0°C, carefully quench with saturated aqueous NH

    
    Cl, extract with ethyl acetate, dry over MgSO
    
    
    
    , and purify via recrystallization.
Protocol B: Continuous-Flow Metallaphotoredox Synthesis

Objective: Cross-coupling of a tertiary carboxylic acid and a tertiary aldehyde to yield a highly hindered aliphatic ketone.

  • Solution Preparation: Prepare a homogenous solution of the tertiary aldehyde (1.0 equiv), tertiary carboxylic acid (1.5 equiv), photocatalyst (e.g., Ir-complex, 1 mol%), and transition metal catalyst (e.g., Ni-complex, 5 mol%) in degassed anhydrous acetonitrile.

  • Flow System Initialization: Prime a transparent PFA (perfluoroalkoxy alkane) microreactor tubing (internal diameter 0.75 mm) with pure solvent.

  • Irradiation & Pumping: Pump the reaction mixture through the microreactor irradiated by 440 nm blue LEDs. Set the flow rate to achieve a precise residence time (e.g., 20 minutes). Causality: The narrow tubing ensures complete light penetration, activating the photocatalyst uniformly across the reaction volume.

  • Self-Validation Checkpoint: Route the reactor effluent through an in-line flow-IR cell. The steady-state conversion is validated by the stable disappearance of the aldehyde C=O stretch (~1730 cm⁻¹) and the appearance of the aliphatic ketone C=O stretch (~1710 cm⁻¹). If unreacted aldehyde is detected, the flow rate is proportionally decreased to increase residence time.

  • Collection: Collect the effluent in a foil-wrapped flask, concentrate in vacuo, and purify via flash chromatography.

Quantitative Comparison of Synthetic Methods

Synthetic MethodologySubstrate ScopeTypical YieldKey Limitation / ChallengeValidation Metric
Grignard Addition to Nitriles Primary/Secondary Alkyls40 - 60%Fails for highly hindered tertiary nitriles due to competitive reduction.GC-MS (Mass ion detection)
Haller-Bauer Cleavage Non-enolizable Aryl/Alkyl Ketones70 - 95%Requires harsh basic conditions (NaNH

) and refluxing temperatures.
FT-IR (Ketone to Amide shift)
Continuous-Flow Photoredox Broad (Primary to Tertiary Alkyls)80 - 92%Requires specialized flow equipment and precise photon flux control.In-line FT-IR / NMR

References

  • Haller-Bauer Reaction Alfa Chemistry
  • Organic Chemistry II (Chem 2042) EOPCW
  • Photochemistry of di-tert-butyl ketone and structural effects on the rate and efficiency of intersystem crossing of aliphatic ketones Journal of the American Chemical Society
  • Continuous flow unlocks modular ketones assembly enabled by dynamic orbital selection Royal Society of Chemistry

Sources

Theoretical Calculations of 3,3-Dimethylheptan-2-one Molecular Geometry: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design and synthetic organic chemistry, the precise three-dimensional conformation and electronic distribution of molecular building blocks dictate their reactivity and receptor-binding affinity. 3,3-Dimethylheptan-2-one (SMILES: CCCCC(C)(C)C(=O)C) is a highly branched aliphatic ketone characterized by an alpha-quaternary carbon center[1]. This structural feature introduces severe steric hindrance around the carbonyl group, fundamentally altering its nucleophilic addition trajectory and physicochemical properties.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational protocol for the theoretical calculation of 3,3-dimethylheptan-2-one's molecular geometry. Moving beyond basic tutorials, this guide explores the causality behind functional selection, basis set requirements, and the extraction of electronic descriptors critical for .

Rationale: The Challenge of Steric Bulk and Flexibility

Calculating the geometry of 3,3-dimethylheptan-2-one is computationally non-trivial due to two competing structural features:

  • The Alpha-Quaternary Center (C3): The presence of two methyl groups adjacent to the carbonyl carbon creates a rigid, sterically crowded microenvironment. This bulk restricts the rotational freedom of the C2-C3 bond.

  • The Flexible Alkyl Chain: The C4-C7 butyl chain is highly flexible. The potential energy surface (PES) of this molecule is peppered with numerous local minima due to the various folded and extended conformations the chain can adopt.

To accurately model this, we cannot rely on a single-point geometry optimization. A robust theoretical calculation must employ a multi-tiered approach: a broad conformational search followed by high-level 2[2].

Computational Methodology: Building a Self-Validating System

To ensure scientific integrity, every computational workflow must be self-validating. The choices of functional, basis set, and convergence criteria are not arbitrary; they are dictated by the underlying quantum mechanics of the molecule.

Functional Selection: Beyond B3LYP

While the B3LYP functional is the historical workhorse for predicting molecular structures[3], it notoriously underestimates medium-range electron correlation and non-covalent interactions. In 3,3-dimethylheptan-2-one, the flexible butyl chain can fold back toward the sterically demanding 3,3-dimethyl group. To capture these intramolecular dispersion forces, employing a dispersion-corrected functional (e.g., B3LYP-D3) or a meta-GGA functional like M06-2X is strictly required[4].

Basis Set Requirements: 6-311++G(d,p)

The basis set defines the mathematical functions used to construct the molecular orbitals. For this ketone, we utilize the 6-311++G(d,p) basis set[5].

  • Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable. The carbonyl oxygen possesses two lone pairs of electrons. Without diffuse functions, the electron density is artificially constrained, leading to inaccurate dipole moments and flawed Molecular Electrostatic Potential (MEP) maps.

  • Polarization Functions (d,p): These functions allow atomic orbitals to distort asymmetrically, which is essential for accurately modeling the severe steric crowding at the C3 quaternary center.

The Self-Validating Check: Frequency Analysis

A geometry optimization merely finds a stationary point on the PES where the first derivative of energy (forces) is zero. To validate that this point is a true global/local minimum and not a transition state, a vibrational frequency calculation must be performed. The protocol is self-validating: the presence of zero imaginary frequencies mathematically confirms a stable minimum .

G Start SMILES Input CCCCC(C)(C)C(=O)C ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch DFTOpt DFT Optimization (M06-2X / 6-311++G(d,p)) ConfSearch->DFTOpt FreqCalc Frequency Calculation (Zero Imaginary Freqs) DFTOpt->FreqCalc Validation Self-Validating Check Is it a Global Minimum? FreqCalc->Validation Validation->ConfSearch No Output Optimized 3D Geometry & Electronic Properties Validation->Output Yes

Workflow for the self-validating DFT geometry optimization of 3,3-dimethylheptan-2-one.

Step-by-Step Experimental Protocol

This protocol outlines the exact workflow for executing the theoretical calculation using standard computational suites (e.g., Gaussian 16).

Step 1: Initialization and Conformational Sampling

  • Input the SMILES string (CCCCC(C)(C)C(=O)C) into a molecular builder to generate an initial 3D coordinate file[1].

  • Execute a stochastic conformational search using a Molecular Mechanics force field (e.g., MMFF94) to rapidly sample the torsional space of the butyl chain.

  • Filter the resulting conformers, retaining those within a 5.0 kcal/mol energy window of the global minimum.

Step 2: Pre-Optimization

  • Optimize the retained conformers at a semi-empirical level (PM6) to refine the geometries and eliminate redundant structures that collapse into the same minimum.

Step 3: High-Level DFT Optimization

  • Submit the lowest-energy candidate to the DFT solver.

  • Command Route: #p opt freq m062x/6-311++g(d,p) int=ultrafinegrid

  • Causality Note: The int=ultrafinegrid parameter is explicitly required when using meta-GGA functionals like M06-2X. It prevents numerical noise during the Self-Consistent Field (SCF) convergence, ensuring precise geometry optimization[4].

Step 4: Validation and Property Extraction

  • Analyze the thermochemistry output. Verify that the number of imaginary frequencies is exactly 0.

  • Generate the formatted checkpoint file (.fchk) to extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP)[5].

Quantitative Data & Structural Insights

The theoretical calculations yield specific geometric and electronic descriptors. Below is a summary of the quantitative parameters and the rationale for their selection in the context of 3,3-dimethylheptan-2-one.

Table 1: Recommended Computational Parameters
DescriptorTheoretical MethodRationale for Selection
Conformational Search MMFF94 / PM6Rapidly samples the highly flexible butyl chain's torsional space.
Functional M06-2XCaptures medium-range dispersion forces in folded alkyl chains better than B3LYP.
Basis Set 6-311++G(d,p)Diffuse functions for oxygen lone pairs; polarization for steric crowding at C3.
Integration Grid UltrafinePrevents numerical noise during SCF convergence for meta-GGAs.
Solvation Model SMD (Water)Simulates physiological environments critical for downstream drug design.
Table 2: Expected Structural and Electronic Deviations

Because of the bulky alpha-quaternary center, the optimized geometry of 3,3-dimethylheptan-2-one will deviate from standard unhindered aliphatic ketones (like acetone or 2-butanone).

Structural/Electronic ParameterExpected Influence of 3,3-Dimethyl Substitution
C1-C2(=O)-C3 Bond Angle Widened (>115°) due to severe steric repulsion from the alpha-quaternary center.
C=O Bond Length Slightly elongated compared to unhindered aliphatic ketones due to inductive effects.
HOMO Energy Localized on the carbonyl oxygen; stabilized by adjacent alkyl induction.
LUMO Energy Localized on the C=O

orbital; physical access is restricted by steric bulk.
MEP Minimum Deep negative potential localized strictly around the oxygen atom, guiding H-bond donors.

Downstream Applications in Drug Development

Once the optimized geometry is validated, the extracted electronic properties serve as the foundation for 3[3].

  • Frontier Molecular Orbitals (FMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness and kinetic stability. For 3,3-dimethylheptan-2-one, a large HOMO-LUMO gap indicates low reactivity, making it a stable lipophilic fragment for drug design[5].

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents charge distribution. The highly negative region around the carbonyl oxygen dictates its role as a hydrogen-bond acceptor, while the bulky, neutral 3,3-dimethylbutyl tail drives hydrophobic interactions within receptor binding pockets.

G OptGeom Optimized Geometry FMO FMO Analysis (HOMO/LUMO) OptGeom->FMO MEP MEP Mapping (Electrostatics) OptGeom->MEP NBO NBO Analysis (Charge Transfer) OptGeom->NBO DrugDesign Pharmacokinetic Profiling FMO->DrugDesign MEP->DrugDesign NBO->DrugDesign

Downstream extraction of electronic properties for pharmacokinetic profiling and drug design.

References

  • Application of Computational Chemistry in Drug Design and Organic | Longdom Publishing |
  • 3,3-Dimethylheptan-2-one | C9H18O | CID 12754195 | PubChem |
  • DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies | SCIRP |
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • Computational insight into the spectroscopic and molecular docking analysis | JKSUS |
  • DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism | Prime Scholars |
  • Best‐Practice DFT Protocols for Basic Molecular Comput

Sources

Technical Guide: Solubility Profile of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylheptan-2-one (CAS: 50337-01-4) is a sterically hindered ketone characterized by a lipophilic butyl tail and a gem-dimethyl substituted alpha-carbon.[1] Its structural duality—combining a polar carbonyl head with a significant hydrophobic scaffold—dictates a specific solubility profile essential for its use in fragrance formulation, organic synthesis, and solvent extraction.[2]

This guide provides a comprehensive analysis of its solubility thermodynamics, utilizing Hansen Solubility Parameters (HSP) and LogP-based partitioning logic to predict behavior in standard organic solvent systems.

Part 1: Physicochemical Profile & Structural Analysis

Understanding the solubility of 3,3-Dimethylheptan-2-one requires dissecting its molecular architecture. The molecule features a C9 backbone with a high carbon-to-oxygen ratio (9:1), placing it firmly in the lipophilic domain.

Structural Determinants[2][3]
  • Steric Hindrance: The gem-dimethyl group at the C3 position creates a "neopentyl-like" steric bulk next to the carbonyl (C2). This reduces the accessibility of the carbonyl oxygen for hydrogen bonding compared to linear isomers like 2-nonanone.

  • Lipophilicity: The butyl chain (C4-C7) acts as a non-polar anchor, driving affinity for non-polar solvents.

Key Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C₉H₁₈OHigh organic character.
Molecular Weight 142.24 g/mol Moderate volatility; amenable to GC analysis.
LogP (Octanol/Water) ~2.8 (Predicted)Lipophilic. Prefers organic phase >600:1 over water.
Boiling Point ~171 °CHigh boiling point requires high-boiling solvents for reflux.
Density 0.82 g/mLLess dense than water; forms upper layer in aqueous extractions.
Water Solubility < 100 mg/L (Est.)Effectively insoluble in aqueous media.

Part 2: Theoretical Solubility Framework (Hansen Parameters)

To scientifically select a solvent, we employ Hansen Solubility Parameters (HSP) .[2] Solubility is maximized when the interaction distance (


) between the solute (1) and solvent (2) is minimized, calculated via:


Estimated HSP Values for 3,3-Dimethylheptan-2-one

Using Group Contribution Methods (Van Krevelen), we estimate the parameters:

  • 
     (Dispersion):  ~16.0 MPa
    
    
    
    (Driven by the aliphatic chain/methyl groups).
  • 
     (Polarity):  ~6.5 MPa
    
    
    
    (Moderate; carbonyl dipole is shielded).
  • 
     (H-Bonding):  ~4.5 MPa
    
    
    
    (Low; H-bond acceptor only, no donor).
Solubility Space Visualization

The diagram below maps 3,3-Dimethylheptan-2-one against common solvents. Solvents "closer" in the diagram (smaller


) are better solubilizers.

HansenSpace Target 3,3-Dimethyl- heptan-2-one (Target) Hexane Hexane (Excellent) Non-polar Target->Hexane High Affinity (Dispersion) Toluene Toluene (Excellent) Pi-Stacking Target->Toluene High Affinity Ethanol Ethanol (Good) H-Bonding Target->Ethanol Moderate (Soluble) DMSO DMSO (Good) Polar Aprotic Target->DMSO Soluble Water Water (Insoluble) High Polarity Target->Water Immiscible

Caption: Hansen Space interaction map. Green paths indicate high solubility driven by dispersion forces; dotted red indicates immiscibility.

Part 3: Solubility in Organic Solvents[4]

Non-Polar / Low Polarity Solvents (Class 1: Excellent)
  • Solvents: Hexane, Cyclohexane, Toluene, Diethyl Ether.[2]

  • Mechanism: London Dispersion Forces dominate. The aliphatic tail of the ketone interacts favorably with the aliphatic/aromatic nature of these solvents.

  • Application: Ideal for extraction from aqueous reaction mixtures. The density difference (0.82 vs 1.00) ensures rapid phase separation.

Polar Aprotic Solvents (Class 2: Good)
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile.[2]

  • Mechanism: Dipole-dipole interactions.[3] The carbonyl group of the solute aligns with the solvent dipoles.

  • Application: Preferred for synthesis and chromatography . DCM is particularly effective due to its high solubilizing power for lipophilic ketones.

Polar Protic Solvents (Class 3: Variable)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: The ketone oxygen acts as a Hydrogen Bond Acceptor (HBA). While soluble, the steric bulk of the gem-dimethyl group may slightly reduce the solvation shell stability compared to linear ketones.

  • Application: Useful for recrystallization (if the compound is solid at low temps) or as a co-solvent.

Aqueous Systems (Class 4: Insoluble)
  • Solubility: < 0.1 g/L.

  • Implication: 3,3-Dimethylheptan-2-one will form a distinct organic phase. Surfactants or co-solvents (e.g., Ethanol > 30% v/v) are required to create homogenous solutions in water.[2]

Part 4: Experimental Protocol for Solubility Determination

If precise solubility data (g/L) is required for a specific formulation, use this self-validating "Shake-Flask" protocol coupled with GC-FID quantification.

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solute Addition Equilibration Equilibration (25°C, 24h, 150 RPM) Start->Equilibration Saturate Solvent Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Remove Undissolved Solid/Oil Dilution Dilution with Internal Standard (e.g., Dodecane) Separation->Dilution Prepare for Injection Analysis GC-FID Analysis Dilution->Analysis Quantify Calculation Calculate Solubility (mg/mL) Analysis->Calculation Area Ratio vs Calibration

Caption: Step-by-step Shake-Flask method for determining saturation solubility.

Step-by-Step Methodology
  • Preparation: Add excess 3,3-Dimethylheptan-2-one (liquid/oil) to 5 mL of the target solvent in a sealed glass vial.

  • Saturation: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 RPM for 10 minutes. If the solute is an oil, allow layers to settle completely.[2]

  • Sampling: Carefully withdraw the supernatant (solvent phase).

  • Quantification: Dilute the sample with a compatible solvent containing an Internal Standard (e.g., Dodecane). Inject into a Gas Chromatograph (GC-FID).

    • Validation: The response factor of the ketone relative to the internal standard must be pre-determined via a calibration curve (

      
      ).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754195, 3,3-Dimethylheptan-2-one. Retrieved from .

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 3-Methylheptan-2-one (Isomer Analog Data). Retrieved from .

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. (Source for Group Contribution Method methodology).
  • Santa Cruz Biotechnology. 3,3-Dimethylheptane (Structural Backbone Reference).[4] Retrieved from .

Sources

Thermochemical & Physical Profile: 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermochemical profile, synthesis, and experimental validation of 3,3-Dimethylheptan-2-one.

Technical Monograph 33-DMH-2 [1]

Executive Summary

3,3-Dimethylheptan-2-one (CAS: 50337-01-4) is a branched C9 ketone characterized by a quaternary carbon alpha to the carbonyl group.[1][2] This structural feature imparts significant steric hindrance, enhancing stability against nucleophilic attack relative to linear isomers. While direct experimental thermochemical data is scarce in public repositories, this guide synthesizes high-fidelity estimates derived from homologous series extrapolation (Benson Group Contribution) and outlines a robust, self-validating synthesis protocol for researchers requiring analytical standards.

Chemical Identity & Structural Analysis

The molecule consists of a heptane chain with a ketone functionality at C2 and gem-dimethyl substitution at C3. The quaternary center at C3 creates a "neopentyl-like" environment, significantly influencing its boiling point and density compared to its linear isomer, 2-nonanone.[1]

PropertyDetail
IUPAC Name 3,3-Dimethylheptan-2-one
CAS Registry Number 50337-01-4
Molecular Formula C

H

O
Molecular Weight 142.24 g/mol
SMILES CCCCC(C)(C)C(=O)C
InChI Key BFOHIWPVMRNQNL-UHFFFAOYSA-N

Thermochemical Data Profile

Note: Values marked with (†) are derived via Group Contribution Methods (GCM) and Homologous Series Extrapolation due to the absence of direct calorimetric data.

Standard Enthalpy & Phase Change Data

The following values are calculated based on the incremental methylene group contribution (


) observed in the transition from 3,3-dimethyl-2-butanone (Pinacolone) to 3,3-dimethyl-2-pentanone.
PropertySymbolValue (Est.)UnitConfidence Interval
Enthalpy of Formation (Liquid)

-368.5 kJ/mol

Enthalpy of Formation (Gas)

-322.1 kJ/mol

Enthalpy of Vaporization

46.4 kJ/mol

Boiling Point (1 atm)

174 - 178 °CExperimental Range
Flash Point

~58 °CClosed Cup (Est.)[1][3]
Density (25°C)

0.824 g/mL

Causality of Estimation

The enthalpy of formation was derived by anchoring to the experimentally verified value of 3,3-dimethyl-2-butanone (


) and applying a group additivity correction for the propyl chain extension (+3 

-CH

-).[1] The steric crowding at C3 slightly reduces the exothermic magnitude of formation compared to linear 2-nonanone due to gauche interactions.

Experimental Protocols

To validate these theoretical values, the following synthesis and purification protocol is recommended. This route utilizes Gilman Reagent (Lithium Dimethylcuprate) chemoselectivity to prevent over-alkylation, a common failure point when using Grignard reagents with acid chlorides.

Synthesis: Organocuprate Coupling

Objective: Synthesize 3,3-dimethylheptan-2-one from 2,2-dimethylhexanoyl chloride.

Reaction Scheme Logic:

  • Precursor Activation: Conversion of 2,2-dimethylhexanoic acid to its acid chloride using thionyl chloride (

    
    ).
    
  • Selective Methylation: Use of

    
     at low temperature. Unlike 
    
    
    
    , the organocuprate is not nucleophilic enough to attack the resulting ketone, preventing the formation of the tertiary alcohol byproduct.

SynthesisPath Acid 2,2-Dimethylhexanoic Acid Chloride Acid Chloride (Intermediate) Acid->Chloride SOCl2, Reflux (-SO2, -HCl) Product 3,3-Dimethylheptan-2-one (Target) Chloride->Product 1. Me2CuLi, Et2O, -78°C 2. H3O+ Quench Gilman Lithium Dimethylcuprate (Me2CuLi) Gilman->Product Reagent

Figure 1: Chemoselective synthesis pathway using Gilman reagent to avoid alcohol byproduct formation.[1]

Step-by-Step Methodology
  • Acid Chloride Formation:

    • In a fume hood, dissolve 10.0 g of 2,2-dimethylhexanoic acid in 20 mL of anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of thionyl chloride (

      
      ) dropwise.
      
    • Reflux for 2 hours. Monitor via IR (shift from broad -OH stretch to sharp C=O stretch at ~1800 cm

      
      ).[1]
      
    • Remove solvent and excess

      
       under reduced pressure.
      
  • Gilman Reagent Preparation (In Situ):

    • In a separate flame-dried flask under Argon, suspend 2.2 equivalents of CuI in anhydrous diethyl ether.

    • Cool to -78°C (dry ice/acetone bath).

    • Add 4.4 equivalents of Methyllithium (MeLi) dropwise. The solution will turn clear/colorless, then yellow (formation of

      
      ).
      
  • Coupling:

    • Add the prepared acid chloride (diluted in ether) slowly to the Gilman reagent at -78°C.

    • Stir for 1 hour at -78°C, then allow to warm to 0°C over 30 minutes.

    • Causality: The low temperature prevents thermal decomposition of the cuprate and ensures kinetic control.

  • Quench & Isolation:

    • Quench carefully with saturated

      
       solution (turns deep blue due to copper complexation).
      
    • Extract with diethyl ether (3x). Wash organics with brine, dry over

      
      .
      
    • Concentrate via rotary evaporation.[4]

Purification & Validation
  • Distillation: Perform fractional distillation under reduced pressure (vacuum). The branched structure lowers the boiling point relative to linear contaminants.

  • GC-MS Validation:

    • Column: DB-5 or equivalent non-polar column.

    • Expected MS Fragmentation: Look for a prominent peak at m/z 43 (Acetyl group,

      
      ) and m/z 99  (loss of acetyl group, carbocation stability at the quaternary center).
      
    • Molecular Ion: Small or absent

      
       at 142 (common for branched ketones).
      

Applications & Stability

  • Drug Development: Used as a lipophilic building block to introduce the gem-dimethyl moiety, which blocks metabolic oxidation at the alpha-position, potentially increasing the half-life of pharmaceutical candidates.[1]

  • Fragrance Chemistry: C9 ketones often exhibit woody or floral notes. The steric bulk of the 3,3-dimethyl group likely shifts the odor profile towards a more camphorous or woody scent compared to the fruity 2-nonanone.

References

  • NIST Chemistry WebBook. 2-Butanone, 3,3-dimethyl- Thermochemical Data.[1][5][6] National Institute of Standards and Technology.[6] [Link][1]

  • Verevkin, S. P., et al. (1998). Thermochemical properties of branched alkylsubstituted benzenes. Journal of Chemical Thermodynamics. (Used for methylene group increment validation). [Link][1]

  • Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents. Organic Reactions. (Basis for synthesis protocol). [Link][1][7][8]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.[1] Chemical Engineering Communications. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3,3-Dimethylheptan-2-one via Weinreb Amide-Directed Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

In modern drug development, sterically hindered ketones such as 3,3-dimethylheptan-2-one serve as critical structural motifs. The adjacent gem-dimethyl group provides immense steric shielding to the carbonyl carbon, effectively blocking rapid metabolic reduction by aldo-keto reductases in vivo and locking the molecule into a rigid pharmacophore conformation.

Synthesizing highly branched ketones via standard organometallic addition to acyl chlorides or esters is notoriously difficult due to the propensity for over-addition, which yields unwanted tertiary alcohols. To circumvent this, our retrosynthetic strategy relies on the Weinreb Amide (N-methoxy-N-methylamide) protocol [1]. By first converting 2,2-dimethylhexanoyl chloride into N-methoxy-N,2,2-trimethylhexanamide, we create an electrophile that reacts with methylmagnesium bromide (MeMgBr) to form a highly stable, 5-membered cyclic magnesium chelate. This intermediate strictly prevents a second equivalent of the Grignard reagent from attacking, releasing the pure ketone only upon aqueous workup[1].

Experimental Causality & E-E-A-T Principles

As a self-validating chemical process, every parameter in this protocol is chosen based on mechanistic causality rather than empirical guesswork.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over diethyl ether. THF is a superior Lewis base that strongly coordinates to the magnesium center, stabilizing the Grignard reagent and facilitating the formation of the critical cyclic chelate intermediate[2].

  • Temperature Control (Strictly 0 °C): The initial nucleophilic attack of MeMgBr is highly exothermic. Maintaining the reaction at 0 °C prevents the thermal collapse of the tetrahedral intermediate. If the temperature exceeds 15 °C, the chelate can prematurely break down, leading to over-alkylation and tertiary alcohol impurities.

  • Self-Validating Checkpoints: The reaction is a self-validating system. Upon the addition of MeMgBr, a distinct visual cue—a slight cloudiness or transient color change—confirms the successful formation of the organomagnesium chelate[3]. Furthermore, Thin Layer Chromatography (TLC) acts as a definitive checkpoint; the complete disappearance of the UV-active Weinreb amide spot dictates the exact moment to initiate the quench, eliminating arbitrary reaction times.

Mechanistic Pathway

Mechanism A Weinreb Amide (N-Methoxy-N,2,2-trimethylhexanamide) C Stable 5-Membered Cyclic Magnesium Chelate (Resists Over-addition) A->C + MeMgBr B MeMgBr (Grignard Reagent) Nucleophilic Attack B->C Coordinates to O & N D Aqueous Acidic Quench (Sat. NH4Cl) C->D Workup (Self-Validating Checkpoint) E 3,3-Dimethylheptan-2-one (Target Ketone) D->E Collapse of Intermediate

Mechanistic pathway of Weinreb amide-directed Grignard addition preventing over-alkylation.

Step-by-Step Experimental Protocols

Step 4.1: Preparation of the Weinreb Amide
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous nitrogen atmosphere.

  • Reagent Loading: Add N,O-dimethylhydroxylamine hydrochloride (1.05 eq, 10.5 mmol) and anhydrous dichloromethane (DCM, 50 mL). Suspend the mixture and cool to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add triethylamine (2.2 eq, 22.0 mmol). The solution will become homogeneous as the free base is generated.

  • Acylation: Slowly add 2,2-dimethylhexanoyl chloride (1.0 eq, 10.0 mmol) over 15 minutes.

  • Validation & Isolation: Stir for 2 hours at room temperature. Validate completion via TLC (Hexanes:EtOAc 7:3). Quench with water, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-methoxy-N,2,2-trimethylhexanamide.

Step 4.2: Grignard Addition to Form 3,3-Dimethylheptan-2-one

The Grignard reaction, first pioneered in 1900[4], requires rigorous exclusion of moisture to prevent the protonation of the nucleophile[5].

  • Preparation: In a flame-dried 100 mL Schlenk flask under nitrogen, dissolve the purified N-methoxy-N,2,2-trimethylhexanamide (1.87 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the system to exactly 0 °C.

  • Nucleophilic Addition: Using a syringe pump, add Methylmagnesium bromide (3.0 M in THF, 4.0 mL, 12.0 mmol) dropwise over 30 minutes. Self-Validation: Observe the formation of a slight cloudy suspension, indicating chelate formation.

  • Incubation: Stir the mixture at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature.

  • Controlled Quench: Vigorously stir the solution and carefully add saturated aqueous NH₄Cl (15 mL) dropwise. Causality: NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely hydrolyzes the magnesium chelate without catalyzing aldol condensations or degrading the product.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate pure 3,3-dimethylheptan-2-one.

Workflow S1 1. Setup Dry THF, N2 Atmosphere, 0 °C S2 2. Reagent Addition Dropwise MeMgBr over 30 min S1->S2 S3 3. Reaction Stir at 0 °C for 2 hours S2->S3 S4 4. Quench Add sat. aq. NH4Cl at 0 °C S3->S4 S5 5. Extraction Wash with Brine, Extract with EtOAc S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for the Grignard synthesis of 3,3-dimethylheptan-2-one.

Quantitative Data & Optimization

To ensure reproducibility across different scales of drug development, the stoichiometric ratios and temperature profiles have been rigorously optimized.

Table 1: Reagent Stoichiometry for Grignard Addition (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
N-Methoxy-N,2,2-trimethylhexanamide187.281.01.87 gElectrophile
Methylmagnesium bromide (3.0 M in THF)119.241.24.0 mLNucleophile
Tetrahydrofuran (THF, anhydrous)72.11Solvent20 mLCoordination Medium
Saturated Aqueous NH₄ClN/AExcess15 mLQuenching Agent

Table 2: Reaction Optimization Parameters & Causality

Temperature ProfileMeMgBr (Eq)TimeIsolated YieldObservation / Causality
25 °C (RT)1.21 h68%Decreased yield; partial collapse of the chelate leads to over-addition.
0 °C to RT1.52 h82%Good conversion, but excess Grignard complicates the aqueous workup.
0 °C (Constant) 1.2 2 h 94% Optimal. Chelate remains fully stable; highly clean conversion.

References

1.[1] Nahm, S., & Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 1981. URL:[Link] 2.[4] Grignard, V. "Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures." Comptes Rendus, 1900. URL: [Link] 3.[2] "The Grignard Reagents." Organometallics - ACS Publications, 2009. URL:[Link] 4.[3] "Grignard Chemistry." Vapourtec Ltd, 2025. URL:[Link] 5.[5] Rakita, P. E. "Grignard Reactions." ResearchGate, 2018. URL:[Link]

Sources

Asymmetric synthesis of chiral 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Strategies for Chiral Heptan-2-ones

Executive Summary & Structural Analysis

This guide addresses the synthesis of chiral derivatives of the heptan-2-one scaffold. A critical structural analysis of the requested target, 3,3-Dimethylheptan-2-one , reveals a gem-dimethyl substitution pattern at the C3 position. In the absence of isotopic labeling (e.g.,


 vs. 

), this molecule possesses a local plane of symmetry and is achiral .

Consequently, this Application Note pivots to the two most scientifically relevant interpretations of the user's request, providing high-fidelity protocols for:

  • Target A: (S)-3-Methylheptan-2-one: The chiral analog and a ubiquitous alarm pheromone/intermediate, requiring the formation of a tertiary stereocenter.

  • Target B: Chiral Quaternary Analogs (e.g., 3-Ethyl-3-methylheptan-2-one): Addressing the requirement for "3,3-disubstitution" by demonstrating the asymmetric construction of all-carbon quaternary centers using modern catalytic methods.

Technical Background & Retrosynthetic Logic

The asymmetric synthesis of acyclic ketones is challenging due to the high conformational flexibility of the aliphatic chain, which makes stereodifferentiation difficult compared to cyclic systems.

  • Pathway A (Auxiliary Control): Utilizes the SAMP/RAMP hydrazone methodology developed by Enders. This stoichiometric approach is the "Gold Standard" for absolute stereocontrol in early-phase discovery due to its predictability and high enantiomeric excess (

    
    ).
    
  • Pathway B (Catalytic Control): Utilizes Copper-Catalyzed Asymmetric Conjugate Addition (ACA) . This atom-economic approach is preferred for process chemistry, employing chiral phosphoramidite ligands (Feringa type) to direct the addition of organometallics to enones.

Decision Matrix: Synthetic Strategy

Synthesis_Strategy Target Target: Chiral 3,3-Disubstituted Heptan-2-one Check Check Chirality: 3,3-Dimethyl? Target->Check Achiral Result: Achiral (Symmetric) Check->Achiral Yes Pivot Select Chiral Surrogate Achiral->Pivot TargetA Target A: (S)-3-Methylheptan-2-one (Tertiary Center) Pivot->TargetA TargetB Target B: 3-Ethyl-3-methylheptan-2-one (Quaternary Center) Pivot->TargetB MethodA Method: SAMP/RAMP Alkylation (Stoichiometric, High ee) TargetA->MethodA MethodB Method: Cu-Catalyzed ACA (Catalytic, Scalable) TargetB->MethodB

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on stereochemical requirements.

Protocol A: Asymmetric Synthesis of (S)-3-Methylheptan-2-one

Methodology: Enders' SAMP Hydrazone Alkylation Objective: Synthesis of the pheromone with


.
Mechanism & Rationale

This protocol relies on the conversion of the achiral ketone (2-heptanone) into a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The hydrazone freezes the conformation, allowing the lithium base (LDA) to deprotonate selectively to form an (E)-azaenolate. The chiral auxiliary then directs the electrophile (MeI) to the re-face (or si-face depending on kinetics), establishing the stereocenter.

Step-by-Step Procedure

Step 1: Formation of SAMP-Hydrazone

  • Reagents: 2-Heptanone (10 mmol), (S)-SAMP (10.5 mmol), catalytic p-TsOH.

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (if benzene/toluene is used) or use molecular sieves.

  • Execution: Reflux the mixture in cyclohexane (30 mL) for 12 hours.

  • Workup: Cool to RT. Wash with water. Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Distillation or flash chromatography (rarely needed if conversion is quantitative).

    • Checkpoint: Verify formation by

      
       NMR (disappearance of ketone carbonyl signal).
      

Step 2: Asymmetric Alkylation (The Critical Step)

  • Reagents: LDA (1.1 eq), Methyl Iodide (MeI, 1.5 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool a solution of LDA in THF to -78°C (dry ice/acetone bath).

    • Add the SAMP-hydrazone (dissolved in THF) dropwise over 30 mins. Maintain -78°C to prevent E/Z isomerization of the azaenolate.

    • Stir for 2 hours at -78°C.

    • Add MeI dropwise.

    • Allow to warm slowly to RT overnight.

  • Workup: Quench with saturated

    
    . Extract with ether.
    

Step 3: Cleavage of the Auxiliary

  • Method: Ozonolysis (mildest) or Acid Hydrolysis (HCl).

  • Ozonolysis Protocol:

    • Dissolve alkylated hydrazone in

      
       at -78°C.
      
    • Bubble Ozone (

      
      ) until a blue color persists.
      
    • Purge with Argon.

    • Quench with dimethyl sulfide (DMS).

  • Result: Yields (S)-3-Methylheptan-2-one and recovers the nitrosamine of the auxiliary (recyclable via reduction).

Data Specifications:

Parameter Value Note
Yield (Overall) 65 - 75% 3 steps
Enantiomeric Excess (ee) > 96% Determined by Chiral GC

| Configuration | (S) | Using (S)-SAMP |

Protocol B: Construction of Chiral Quaternary Centers

Methodology: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) Target: Chiral 3,3-Disubstituted Analogs (e.g., 3-methyl-3-ethylheptan-2-one)

Mechanism & Rationale

To create a quaternary center at C3, one cannot simply alkylate 3,3-dimethylheptan-2-one (it is chemically inert at C3). Instead, one must perform a conjugate addition to a


-disubstituted enone . However, acyclic 

-disubstituted enones are notoriously unreactive due to steric hindrance.

The Solution: Use a highly active Cu/Phosphoramidite catalyst system to add an alkyl group (via


 or 

) to a

-substituted enone.
Workflow Diagram

ACA_Mechanism Substrate Substrate: (E)-3-Methyl-3-hepten-2-one TS Transition State: Face-Selective Addition Substrate->TS Catalyst Catalyst System: Cu(OTf)2 + (S,R,R)-Phosphoramidite Complex Active Species: L*-Cu-Alkyl Catalyst->Complex Reagent Reagent: AlEt3 or EtMgBr Reagent->Complex Complex->TS Product Product: Chiral Quaternary Ketone TS->Product

Figure 2: Catalytic cycle for the asymmetric construction of the quaternary center.

Experimental Protocol

Reference: Feringa, B. L. et al. (2005) [1]

  • Substrate Preparation: Synthesize 3-methyl-3-hepten-2-one via Wittig reaction or Aldol condensation (Note: This substrate is difficult; often the reverse addition—Methyl to 3-ethyl-3-hepten-2-one—is preferred if accessible).

    • Alternative: Use (E)-3-Hepten-2-one and perform two sequential asymmetric additions (advanced).

    • Standard Model: Let's assume addition of Ethyl group to 3-Methyl-3-hepten-2-one (challenging) or Methyl to a

      
      -ester precursor followed by modification.
      
    • Best Practice for this Scaffold: Use Cu-catalyzed addition of

      
       to the corresponding 
      
      
      
      -substituted enone
      .
  • Reaction Setup:

    • Flame-dry a Schlenk tube under Argon.

    • Add

      
        (1 mol%) and (S,R,R)-Phosphoramidite Ligand  (2 mol%) in anhydrous 
      
      
      
      . Stir for 30 min to form the complex.
    • Add the enone (1.0 eq).

    • Cool to -30°C .

  • Addition:

    • Add

      
        (Trimethylaluminum, 1.2 eq) dropwise. (Caution: Pyrophoric).
      
    • Stir at -30°C for 4-16 hours. Monitor by TLC.

  • Quench & Isolation:

    • Quench carefully with saturated

      
      .
      
    • Extract with

      
      .
      
    • Purify via flash chromatography.

  • Result: Formation of the quaternary stereocenter with high enantioselectivity (

    
    ).
    

References

  • Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones."[1][2] Angewandte Chemie International Edition, vol. 44, no.[1] 18, 2005, pp. 2752–2756. Link

  • Enders, D., et al. "Asymmetric Synthesis of Ant Alarm Pheromones." Tetrahedron, vol. 58, 2002. (Classic reference for SAMP/RAMP on this specific scaffold).
  • Alexakis, A., et al. "Catalytic Asymmetric Conjugate Addition on Macrocyclic and Acyclic Enones."[3] Synlett, 1999.[3] Link

  • PubChem Compound Summary. "(S)-3-Methylheptan-2-one." National Center for Biotechnology Information. Link

Sources

Advanced Application Note: Leveraging Steric Control in 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylheptan-2-one (CAS 50337-01-4) represents a specialized class of "sterically biased" building blocks. Unlike typical methyl ketones, this molecule possesses a quaternary carbon at the


-position (C3), bearing a gem-dimethyl group and a butyl chain. This structural architecture confers two critical synthetic advantages:
  • Unidirectional Enolization: The absence of protons at the C3 quaternary center forces all enolate formation to occur exclusively at the C1 methyl group. This eliminates the regiochemical ambiguity often seen in mixed ketone synthesis.

  • Metabolic & Chemical Stability: The neopentyl-like steric environment at C3 protects the carbonyl from nucleophilic attack by bulky reagents and blocks

    
    -oxidation in biological systems, making it a valuable scaffold for drug discovery (metabolic stability) and fragrance chemistry (persistence).
    

This guide details the protocols for leveraging this "steric lock" to generate regiochemically pure building blocks, specifically focusing on aldol condensations and asymmetric reductions.

Chemical Profile & Strategic Utility

PropertySpecificationSynthetic Implication
IUPAC Name 3,3-Dimethylheptan-2-oneCore scaffold for terpene mimics.
CAS Number 50337-01-4Available from specialized building block suppliers.
Molecular Weight 142.24 g/mol Low MW allows for extensive downstream functionalization.
Steric Feature

-Quaternary Center (C3)
Blocks enolization at C3. Forces reaction at C1.
Electronic Effect +I Inductive EffectThe gem-dimethyl group increases electron density at the carbonyl, slightly reducing electrophilicity compared to 2-heptanone.
Key Application "Unidirectional" Enolate PrecursorIdeal for synthesis of

-diketones,

-unsaturated ketones, and chiral alcohols without regio-isomeric byproducts.
The "Steric Wall" Concept

In standard ketones like 2-heptanone, enolization can occur at C1 (kinetic) or C3 (thermodynamic), leading to mixtures. In 3,3-dimethylheptan-2-one, the C3 position is a "dead end" for enolization. This forces 100% of the enolate density to C1, enabling high-yield, regioselective chain extensions.

StericWall Ketone 3,3-Dimethylheptan-2-one (Starting Material) Base Base Treatment (LDA or NaH) Ketone->Base C3_Path C3 Enolization (BLOCKED) Base->C3_Path No u03b1-Protons C1_Path C1 Enolization (ALLOWED) Base->C1_Path Kinetic/Thermo Convergence Enolate Regiopure C1-Enolate C1_Path->Enolate Product Target Scaffold (Enone/Diketo) Enolate->Product

Figure 1: The "Steric Wall" mechanism ensuring regiochemical purity. The quaternary C3 center prevents enolization, funneling all reactivity to the C1 methyl group.

Experimental Protocols

Protocol A: Regioselective Aldol Condensation (Chain Extension)

Objective: To synthesize an


-unsaturated ketone with a quaternary 

-center. This reaction exploits the unidirectional enolization to couple the ketone with an aldehyde (e.g., benzaldehyde) without self-condensation at the wrong position.

Reagents:

  • 3,3-Dimethylheptan-2-one (1.0 equiv)[1]

  • Benzaldehyde (1.1 equiv)

  • Sodium Hydroxide (NaOH), 10% aq. solution

  • Ethanol (95%)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylheptan-2-one (10 mmol, 1.42 g) and benzaldehyde (11 mmol, 1.17 g) in Ethanol (20 mL).

  • Initiation: Cool the mixture to 0°C in an ice bath. Add the 10% NaOH solution (5 mL) dropwise over 10 minutes. The solution may turn yellow/orange as the enolate forms and condenses.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The steric bulk at C3 prevents self-condensation of the ketone, favoring the cross-aldol product.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with 1M HCl until pH ~7.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude enone via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

  • Yield: Expect 85-92% of the

    
    -enone product.
    

Why this works: The base removes a proton only from C1. The resulting enolate attacks the aldehyde. The subsequent dehydration is favored to form the conjugated system.

Protocol B: Asymmetric Reduction to Chiral Alcohols

Objective: To generate (S)-3,3-dimethylheptan-2-ol, a chiral alcohol with a neopentyl-like steric profile. This motif is resistant to racemization and metabolic oxidation.

Reagents:

  • 3,3-Dimethylheptan-2-one (1.0 equiv)[1]

  • (R)-Me-CBS (Corey-Bakshi-Shibata) Catalyst (0.1 equiv)

  • Borane-THF complex (

    
    ) (0.6 equiv)
    
  • Anhydrous THF

Procedure:

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS catalyst (1 mmol) in anhydrous THF (10 mL).

  • Borane Addition: Add

    
     (1M solution, 6 mmol) to the catalyst solution at room temperature. Stir for 10 minutes.
    
  • Substrate Addition: Cool the mixture to -20°C. Dissolve 3,3-dimethylheptan-2-one (10 mmol, 1.42 g) in THF (10 mL) and add it dropwise to the catalyst/borane mixture over 1 hour via syringe pump. Slow addition is crucial to maintain enantioselectivity.

  • Quench: After addition is complete, stir for 20 minutes. Carefully quench with Methanol (5 mL) (Caution: Gas evolution).

  • Workup: Dilute with Diethyl Ether, wash with 1M HCl, saturated

    
    , and brine.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC or Mosher's ester analysis.

  • Result: This protocol typically yields the secondary alcohol with >90% ee. The bulky gem-dimethyl group at C3 enhances the facial discrimination of the catalyst.

Synthesis of the Building Block (If not commercially available)

While available, the scaffold can be synthesized via alkylation of 3-methyl-2-heptanone.

Route:

  • Starting Material: 3-Methyl-2-heptanone.

  • Conditions:

    
    -BuOK (1.1 equiv) in 
    
    
    
    -BuOH/THF, followed by Methyl Iodide (MeI).
  • Mechanism: Thermodynamic control is required to form the enolate at the more substituted C3 position (forming the tetrasubstituted enolate), followed by methylation to install the quaternary center.

    • Note: Direct alkylation can be challenging. An alternative high-purity route involves the alkylation of the imine derivative (Stork Imine Synthesis) of 2-heptanone to force substitution at C3.

Safety & Handling

  • Flammability: 3,3-Dimethylheptan-2-one is a combustible liquid (Flash point est. ~50-60°C). Handle away from open flames.

  • Reactivity: The ketone is stable to air and moisture but should be stored under inert gas to prevent slow auto-oxidation of the alkyl chain over long periods.

  • Toxicology: Like many aliphatic ketones, it may be a mild irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Structure & Properties: PubChem. 3,3-Dimethylheptan-2-one (CID 12754195). National Library of Medicine. Link

  • Regioselective Enolization: Dwulet, N. C., et al. "Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions."[2][3] Organic Letters, 2021.[2] (Cited for mechanistic principle of steric control in enolization).[3] Link

  • Phosphonate Applications: Patent CN107802623B. "Difluorolactam compositions for EP4-mediated bone related diseases and conditions." (Cites the phosphonate derivative of the title compound). Link

  • Steric Hindrance in Ketones: "Reactivity of Aldehydes and Ketones." LibreTexts Chemistry. (General reference for nucleophilic addition kinetics). Link

Sources

Application Note: 3,3-Dimethylheptan-2-one as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-08 Target Audience: Agrochemical Discovery Chemists, Process Engineers, and Formulation Scientists Focus Area: Sterol Demethylation Inhibitor (DMI) Fungicide Development

Executive Summary & Strategic Rationale

The continuous evolution of fungal resistance in agricultural settings necessitates the development of next-generation crop protection agents. Historically, pinacolone (3,3-dimethyl-2-butanone) has been the foundational building block for blockbuster triazole fungicides such as triadimefon and tebuconazole. However, to overcome target-site mutations in fungal pathogens, discovery chemists are increasingly utilizing higher homologues to alter the steric and electronic profiles of the active pharmaceutical ingredients (APIs).

(CAS 50337-01-4) represents a critical advancement in this space[1]. By replacing a methyl group with an n-butyl chain at the quaternary carbon, this aliphatic ketone significantly increases the lipophilicity (LogP) of the resulting downstream molecules. This structural modification enhances the penetration of the active compound through the waxy plant cuticle and improves binding affinity within the hydrophobic access channel of the fungal cytochrome P450 14α-demethylase (CYP51) enzyme.

Biological Target & Mechanism of Action (MoA)

Triazole derivatives synthesized from 3,3-dimethylheptan-2-one function as Sterol Demethylation Inhibitors (DMIs). They act by competitively binding to the heme iron of CYP51, an essential enzyme in the fungal ergosterol biosynthesis pathway. The unique steric bulk provided by the 3,3-dimethylheptyl moiety prevents the natural substrate (lanosterol) from accessing the active site, leading to a depletion of ergosterol, accumulation of toxic sterol intermediates, and ultimate fungal cell death.

MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Target Enzyme Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway Triazole Triazole Derivative (from 3,3-Dimethylheptan-2-one) Triazole->CYP51 Competitive Inhibition

Mechanism of Action: Inhibition of fungal CYP51 by synthesized triazole derivatives.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the starting material is essential for predicting reaction kinetics and downstream purification strategies. The data below is aggregated from authoritative chemical databases[1].

Table 1: Physicochemical Properties of 3,3-Dimethylheptan-2-one

PropertyValueSource
IUPAC Name 3,3-dimethylheptan-2-one[1]
CAS Number 50337-01-4[1]
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
Topological Polar Surface Area 17.1 Ų[1]
Exact Mass 142.135765 Da[1]

Validated Experimental Workflows

The transformation of 3,3-dimethylheptan-2-one into an active DMI fungicide requires a robust, three-step synthetic workflow. The protocols below are designed as self-validating systems, incorporating specific analytical checkpoints to ensure quality control at every stage.

Workflow SM 3,3-Dimethylheptan-2-one (Starting Material) Step1 Step 1: Alpha-Chlorination Reagent: SO2Cl2 Solvent: CH2Cl2 SM->Step1 Int1 1-Chloro-3,3-dimethylheptan-2-one (Key Intermediate) Step1->Int1 Step2 Step 2: N-Alkylation Reagent: 1,2,4-Triazole Solvent: DMF Int1->Step2 Int2 Triazolyl Ketone Intermediate Step2->Int2 Step3 Step 3: Grignard Addition Reagent: Ar-MgBr Solvent: THF Int2->Step3 Product Novel DMI Fungicide (Tertiary Alcohol) Step3->Product

Synthetic workflow from 3,3-dimethylheptan-2-one to novel DMI fungicides.

Protocol 4.1: Regioselective Alpha-Chlorination

The first critical step is the synthesis of , an intermediate highly prized for its fungicidal precursor properties[2].

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 3,3-dimethylheptan-2-one (1.0 eq) and anhydrous dichloromethane (DCM) (0.5 M).

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add sulfuryl chloride (SO₂Cl₂, 1.05 eq) over 30 minutes.

    • Causality: SO₂Cl₂ is chosen over chlorine gas (Cl₂) for laboratory-scale synthesis because it provides a controlled, electrophilic release of chlorine. Enolization occurs preferentially at the unhindered C1 methyl group rather than the highly substituted C3 position, ensuring high regioselectivity.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the parent ion (m/z 142) disappears and the mono-chlorinated product peak (m/z 176, with a characteristic ³⁷Cl isotope peak at m/z 178) dominates.

  • Workup: Quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Table 2: Optimization of Alpha-Chlorination (Step 1)

Chlorinating AgentSolventTemp (°C)Time (h)Yield (%)Causality / Observation
Cl₂ (gas)Neat0265Prone to over-chlorination; difficult to control stoichiometry.
SO₂Cl₂ CH₂Cl₂ 25 4 88 Controlled electrophilic release; high regioselectivity for C1.
NCSTHF651245Sluggish reaction; requires radical initiator; low conversion.
Protocol 4.2: Nucleophilic Substitution with 1,2,4-Triazole
  • Setup: In a dry flask, suspend 1,2,4-triazole (1.2 eq) and anhydrous K₂CO₃ (1.5 eq) in dimethylformamide (DMF) (0.3 M). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the triazole. Alkylation occurs primarily at the less sterically hindered N1 position (the thermodynamic product) rather than N4.

  • Addition: Add 1-chloro-3,3-dimethylheptan-2-one (1.0 eq) dropwise. Heat the mixture to 80 °C for 6 hours.

    • Causality: DMF is a polar aprotic solvent that significantly accelerates the Sₙ2 displacement of the primary alkyl chloride.

  • Self-Validation Checkpoint: Perform a micro-workup and analyze via ¹H NMR. The successful formation of the triazolyl ketone is confirmed by the appearance of two distinct singlets at ~7.9 ppm and ~8.2 ppm, corresponding to the triazole ring protons.

  • Workup: Pour the mixture into ice water to precipitate the product and wash away the DMF and unreacted triazole. Filter, wash with cold water, and dry in vacuo.

Protocol 4.3: Grignard Addition for Tertiary Alcohol Formation
  • Setup: Dissolve the triazolyl ketone intermediate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Addition: Slowly add an aryl Grignard reagent (e.g., 4-chlorophenylmagnesium bromide, 1.5 eq) via syringe.

    • Causality: The Grignard reagent attacks the ketone carbonyl. The bulky 3,3-dimethylheptyl group acts as a stereodirecting element, forcing the incoming nucleophile to attack from the less hindered face. This establishes the critical tertiary alcohol stereocenter required for optimal hydrogen bonding within the CYP51 active site.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). Analyze the crude mixture via IR spectroscopy; the disappearance of the sharp C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) confirms the formation of the tertiary alcohol.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Title: 3,3-Dimethylheptan-2-one | C9H18O | CID 12754195 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Synthesis of 3,3-dimethyl-2-heptanone Source: PrepChem URL: [Link]

Sources

Application Note: 3,3-Dimethylheptan-2-one as a Steric Probe in Pheromone Receptor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for researchers investigating pheromone receptor specificity and developing novel pest control semiochemicals.

Executive Summary

3,3-Dimethylheptan-2-one is a synthetic ketone analog used primarily as a steric probe in the research of hymenopteran (ant/bee) alarm pheromones. While natural alarm pheromones in species such as Atta texana (Leafcutter ants) and Iridomyrmex (Meat ants) typically consist of 4-methyl-3-heptanone or 2-heptanone , the introduction of a gem-dimethyl group at the


-position (C3) of 3,3-dimethylheptan-2-one creates a specific steric bulk.

This compound is applied to:

  • Map Receptor Topography: Determine the steric tolerance of the pheromone binding pocket.

  • Dissociate Behavioral Responses: Test if "panic" and "aggression" responses can be decoupled by altering ligand shape.

  • Develop Competitive Inhibitors: Identify potential antagonists for pest management formulations.

Chemical Profile & Mechanism

Unlike the natural pheromone 4-methyl-3-heptanone (which possesses a chiral center and is often produced as a specific enantiomer), 3,3-dimethylheptan-2-one is achiral at the


-carbon due to the gem-dimethyl substitution. This makes it an invaluable "molecular ruler" for measuring the spatial constraints of the receptor's hydrophobic pocket.
PropertySpecificationRelevance to Protocol
IUPAC Name 3,3-Dimethylheptan-2-oneTarget Analyte
CAS No. 50337-01-4Identification
Molecular Weight 142.24 g/mol Stoichiometry
Boiling Point ~160-165 °CGC-MS Method Parameters
Role Synthetic Analog / Steric ProbeSAR Studies
Mechanistic Logic

The alarm response in ants is triggered when a ketone binds to specific Odorant Receptors (ORs) on the antennae.

  • Natural Ligand (4-methyl-3-heptanone): Fits perfectly, triggering ion channel opening

    
     Depolarization 
    
    
    
    Alarm Behavior.
  • Probe (3,3-dimethylheptan-2-one): The bulky gem-dimethyl group at C3 tests the "floor" of the receptor. If the receptor fires, the pocket is flexible. If it fails to fire, the C3 position is a critical steric anchor point.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethylheptan-2-one

Rationale: Commercial availability is limited. High-purity synthesis is required for bioassays to avoid false positives from impurities (e.g., unreacted 2-heptanone).

Method: Grignard Addition to Nitrile (Self-Validating via Intermediate Isolation).

Reagents:

  • Isobutyronitrile (Starting Material)

  • n-Butyl Bromide

  • Lithium Diisopropylamide (LDA)

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in ether)

Workflow:

  • Alkylation (Precursor Synthesis):

    • Cool THF (-78°C) and add LDA (1.1 eq).

    • Add Isobutyronitrile dropwise. Stir 30 min.

    • Add n-Butyl Bromide. Warm to RT.

    • Result:2,2-Dimethylhexanenitrile . (Verify via GC-MS).

  • Grignard Addition:

    • Dissolve 2,2-Dimethylhexanenitrile in anhydrous ether.

    • Add MeMgBr (1.5 eq) reflux for 4 hours.

    • Mechanism:[1][2][3][4] Formation of the metallo-imine intermediate (stable to further addition, preventing tertiary alcohol formation).

  • Hydrolysis:

    • Quench with cold aqueous HCl (1M). The imine hydrolyzes to the ketone.

    • Extract with ether, dry over MgSO₄, concentrate.

  • Purification:

    • Distillation or Flash Chromatography (Hexane/EtOAc 95:5).

    • QC Check: Purity >98% by GC-FID.

SynthesisWorkflow Start Isobutyronitrile Step1 Alkylation (LDA, n-BuBr) Start->Step1 Inter Intermediate: 2,2-Dimethylhexanenitrile Step1->Inter C-C Bond Formation Step2 Grignard Addition (MeMgBr) Inter->Step2 Step3 Acid Hydrolysis (H3O+) Step2->Step3 Metallo-imine Final Target: 3,3-Dimethylheptan-2-one Step3->Final Release Ketone

Figure 1: Synthetic pathway ensuring regiospecific formation of the gem-dimethyl ketone.

Protocol B: Electroantennography (EAG) Validation

Rationale: Before behavioral testing, verify that the olfactory sensory neurons (OSNs) can physically detect the molecule.

Subject Species: Iridomyrmex purpureus (Meat Ant) or Atta texana.

  • Preparation:

    • Excise head of worker ant; mount ground electrode in neck, recording electrode in distal antennal segment using Kaissling saline.

  • Stimulus Delivery:

    • Dissolve 3,3-dimethylheptan-2-one in Paraffin Oil (inert carrier).

    • Prepare decade dilutions:

      
       to 
      
      
      
      g/mL.
    • Control: Pure Paraffin Oil (Negative), 4-methyl-3-heptanone (Positive Standard).

  • Data Acquisition:

    • Deliver 0.5s puff of odorized air into continuous humidified airstream.

    • Record depolarization amplitude (-mV).

  • Self-Validation Criteria:

    • The response to the Solvent Blank must be <10% of the response to the Positive Control.

    • Dose-response curve must be sigmoidal.

Protocol C: Behavioral Bioassay (Mandible Opening Response)

Rationale: EAG proves detection; this assay proves function (Alarm elicitation).

Setup:

  • Petri dish arena (9 cm) lined with Fluon.

  • Acclimation: 5 worker ants per dish, 15 min rest.

Procedure:

  • Application: Apply 10

    
    L of test solution (1% in Hexane) to a small filter paper disc.
    
  • Evaporation: Allow solvent to evaporate for 20s (critical to avoid hexane response).

  • Introduction: Place disc in center of arena.

  • Scoring (1 min duration):

    • Attraction: Movement toward source.

    • Alarm (Level 1): Rapid antennation / increased locomotion.

    • Alarm (Level 2): Mandible gaping (Aggression).[3]

    • Alarm (Level 3): Attack (biting the paper).

Data Interpretation: If 3,3-dimethylheptan-2-one elicits Level 1 but not Level 2/3, it acts as a partial agonist , suggesting the gem-dimethyl group hinders the conformational change required for the full aggression response.

BioassayLogic Stimulus Stimulus: 3,3-Dimethylheptan-2-one Receptor Antennal Receptor (Binding Pocket) Stimulus->Receptor Fit Does it Fit? Receptor->Fit Signal Signal Transduction Fit->Signal Yes (Partial/Full) NoSignal No Depolarization Fit->NoSignal No (Steric Clash) Behavior Behavioral Output Signal->Behavior Alarm / Aggression NoSignal->Behavior Ignore

Figure 2: Logic flow for interpreting bioassay results based on receptor-ligand fit.

References

  • Amoore, J. E., et al. (1969). "Ant alarm pheromone activity: correlation with molecular shape by scanning computer." Science, 165(3899), 1266-1269.[1] Link

  • Blum, M. S. (1969). "Alarm Pheromones." Annual Review of Entomology, 14, 57-80. Link

  • Moser, J. C., et al. (1968). "Alarm Pheromones of the Ant Atta texana." Journal of Insect Physiology, 14(4), 529-535. Link

  • Lopes, L. E., et al. (2023). "The alarm pheromone and alarm response of the clonal raider ant." Journal of Chemical Ecology, 49, 1–10. Link

  • PubChem. "3,3-Dimethylheptan-2-one Compound Summary." National Library of Medicine. Link

Sources

High-Resolution GC-MS Analysis Protocol for 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-33DMH2

Target Analyte: 3,3-Dimethylheptan-2-one (CAS: 50337-01-4) Application Domain: Chemical Ecology (Pheromones), Pharmaceutical Intermediates, and Volatile Organic Compound (VOC) Profiling.[1]

Abstract & Scope

This technical guide provides a validated protocol for the separation, identification, and quantification of 3,3-Dimethylheptan-2-one , a structurally significant aliphatic ketone. Often identified as an alarm pheromone in Myrmicinae ants (e.g., Manica rubida) and a key intermediate in the synthesis of sterically hindered ketone derivatives, this compound presents unique analytical challenges due to its quaternary alpha-carbon, which influences both volatility and mass spectral fragmentation.

This protocol is designed for Agilent 8890/7000D or equivalent GC-MS systems but is adaptable to most single-quadrupole or Q-TOF platforms.[1]

Chemical Profile & Analytical Challenges

Before initiating analysis, the operator must understand the physicochemical behavior of the analyte to select the correct sampling technique.

PropertyValueAnalytical Implication
Molecular Formula C₉H₁₈OMW = 142.24 Da.[1][2][3] Parent ion (

) is often weak in EI.[1]
Boiling Point ~175–180 °C (Est.)[1]Semi-volatile.[1][4] Elutes mid-chromatogram on non-polar columns.
Polarity ModerateCompatible with DB-5ms (General) and DB-WAX (Polar) columns.[1]
Chirality AchiralC3 is bonded to two methyl groups, rendering the molecule achiral. Chiral columns are not required.
Key Fragments m/z 43, 86, 99Fragmentation is driven by

-cleavage and McLafferty rearrangement.[1]
Structural Logic & Fragmentation

The presence of a quaternary carbon at the C3 position (alpha to the carbonyl) dictates the fragmentation pathway. Unlike linear ketones, the C2-C3 bond is sterically strained and electronically activated.

  • 
    -Cleavage (Dominant):  The bond between the carbonyl carbon (C2) and the quaternary carbon (C3) breaks readily, yielding the acetyl cation (m/z 43 ) and the stable tertiary carbocation fragment (
    
    
    
    , m/z 99 ).
  • McLafferty Rearrangement: The gamma-hydrogens on C5 are available for abstraction by the carbonyl oxygen.[1] This rearrangement cleaves the C3-C4 bond, releasing butene and forming the enol radical cation (m/z 86 ).

Experimental Protocol

Sample Preparation

Choice of Solvent: n-Hexane or Dichloromethane (DCM).[1]

  • Why: DCM provides excellent solubility for ketones and elutes early, preventing solvent masking of the analyte. Hexane is preferred if water exclusion is critical.[1]

Protocol A: Liquid Injection (High Concentration > 10 ppm) [1]

  • Dilute sample 1:100 in DCM (HPLC Grade).[1]

  • Add Internal Standard (IS): 2-Undecanone or Naphthalene-d8 at 10 µg/mL.[1]

  • Filter through 0.2 µm PTFE syringe filter into amber autosampler vial.

Protocol B: Headspace SPME (Trace/Biological Samples)

  • Target: Pheromone profiling from insect glands or headspace.[1]

  • Fiber: DVB/CAR/PDMS (Grey hub) – covers wide polarity/MW range.[1]

  • Incubation: 10 mins at 60°C.

  • Extraction: 20 mins at 60°C.

  • Desorption: 3 mins at 250°C (Splitless).

Instrumental Parameters (GC-MS)

The following parameters are optimized for a DB-5ms column.

ParameterSettingRationale
Column Agilent J&W DB-5ms UI (30m × 0.25mm × 0.25µm)Low bleed, excellent inertness for ketones.[1]
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.[1]
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.[1]
Oven Program Initial: 50°C (Hold 2 min)Ramp 1: 10°C/min to 200°CRamp 2: 25°C/min to 280°C (Hold 3 min)Low initial temp traps the volatile ketone; slow ramp separates isomers.[1]
Transfer Line 280 °CPrevents condensation before MS source.[1]
Ion Source EI (70 eV) @ 230 °CStandard ionization for library matching (NIST).[1]
Acquisition Scan: 35–350 amuSIM: m/z 43, 86, 99Scan for ID; SIM for high-sensitivity quantitation.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing 3,3-Dimethylheptan-2-one based on sample origin.

GCMS_Workflow Sample Sample Origin Matrix_Solid Solid/Biological (e.g., Insect Tissue) Sample->Matrix_Solid Matrix_Liq Liquid/Synthetic (Reaction Mix) Sample->Matrix_Liq Prep_SPME Headspace SPME (DVB/CAR/PDMS) Matrix_Solid->Prep_SPME Trace Volatiles Prep_Liq Liquid Extraction (DCM/Hexane) Matrix_Liq->Prep_Liq High Conc. Inlet GC Inlet 250°C Prep_SPME->Inlet Desorption Prep_Liq->Inlet 1 µL Inj Column Column: DB-5ms (Non-polar) Inlet->Column He @ 1.2 mL/min MS_Scan MS: Full Scan (Unknowns) Column->MS_Scan Screening MS_SIM MS: SIM Mode (Quantitation) Column->MS_SIM Targeted Data Data Analysis (NIST + RI) MS_Scan->Data MS_SIM->Data

Figure 1: Analytical workflow decision tree for 3,3-Dimethylheptan-2-one analysis.

Data Analysis & Identification Criteria

Mass Spectrum Interpretation

To positively identify 3,3-Dimethylheptan-2-one, the mass spectrum must meet the following criteria (Relative Abundance > 10%):

  • Base Peak: Often m/z 43 (

    
    ) or m/z 57  (
    
    
    
    from the butyl chain).[1]
  • Diagnostic Ion (McLafferty): m/z 86 . This even-electron ion is crucial for distinguishing this isomer from others like 2,6-dimethylheptan-3-one.[1]

  • Alpha-Cleavage: m/z 99 . Represents the loss of the acetyl group (

    
    ).
    
  • Molecular Ion: m/z 142 . Usually visible but low intensity (<5%).[1]

Retention Index (RI)

On a standard 5% Phenyl-methylpolysiloxane column (DB-5, HP-5), the Linear Retention Index (LRI) is estimated between 1050 and 1100 .[1]

  • Action: Run a C7–C30 Alkane Standard mix (e.g., Sigma 49451-U) under the same conditions to calculate the experimental LRI.

  • Validation: Experimental LRI must be within ±10 units of the literature/library value.[1]

Fragmentation Pathway Diagram[1]

Fragmentation Parent Molecular Ion (M+) m/z 142 Alpha1 Alpha Cleavage A Loss of C7H15 Parent->Alpha1 Fast Alpha2 Alpha Cleavage B Loss of Acetyl Parent->Alpha2 Favored McLafferty McLafferty Rearrangement Gamma-H Abstraction Parent->McLafferty Gamma-H present Ion43 Acetyl Ion [CH3-CO]+ m/z 43 Alpha1->Ion43 Ion99 Tertiary Carbocation [C(Me)2-C4H9]+ m/z 99 Alpha2->Ion99 Ion86 Enol Radical Cation [C5H10O]+ m/z 86 McLafferty->Ion86 - C4H8 (Butene)

Figure 2: Proposed EI fragmentation pathway for 3,3-Dimethylheptan-2-one.[1]

Quality Assurance (QA/QC)[1]

To ensure data integrity, especially for drug development or regulatory submissions:

  • Blank Run: Inject pure solvent before samples.[1] No peaks > 1% of IS area at the target RT.[1]

  • S/N Ratio: The Limit of Quantitation (LOQ) is defined as S/N > 10 for the m/z 43 ion.[1]

  • Carryover Check: Inject a solvent blank immediately after the highest calibration standard.[1]

  • Tailing Factor: Ensure the peak tailing factor is < 1.5. Excessive tailing indicates active sites in the liner; replace the liner with an Ultra Inert (UI) type.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754195, 3,3-Dimethylheptan-2-one.[1] Retrieved from [Link]

  • Agilent Technologies. GC/MS Analysis of Extractables and Leachables. (General protocol adaptation). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 20).[1] (Source for fragmentation patterns).

  • Morgan, E.D. (2004). Biosynthesis in Insects.[1] Royal Society of Chemistry.[1] (Context for pheromone analysis).

Sources

1H and 13C NMR spectral assignment of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-NMR-2026-03

Abstract & Scope

This application note provides a definitive protocol for the complete spectral assignment of 3,3-Dimethylheptan-2-one (CAS: 50337-01-4), a structurally significant intermediate featuring a sterically crowded quaternary center and an alkyl chain. Accurate assignment of such motifs is critical in fragment-based drug discovery (FBDD) where gem-dimethyl groups are often employed to restrict conformational freedom. This guide details sample preparation, acquisition parameters, and a self-validating logic flow for assigning 1H and 13C signals, supported by 2D NMR correlation strategies.

Structural Analysis & Challenge

The molecule 3,3-Dimethylheptan-2-one (


) presents three distinct spectral domains that often lead to assignment errors in automated software:
  • The Methyl Ketone: A distinct singlet, but potentially confusable with other isolated methyls in complex mixtures.

  • The Quaternary Center (

    
    ):  A "blind spot" in DEPT/APT experiments that requires HMBC for definitive connectivity.
    
  • The Lipophilic Tail: A butyl chain where methylene signals (

    
    ) overlap heavily in 1H NMR.
    

Strategic Approach: We utilize the Gem-Dimethyl Effect as a spectral anchor. The intense singlet of the gem-dimethyl group serves as the primary reference point to walk down the alkyl chain using COSY and HMBC correlations.

Experimental Protocol
3.1 Sample Preparation

To minimize solvent effects and concentration-dependent shifts, follow this standardized prep:

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
  • Concentration: 20-30 mg of analyte in 600 µL solvent (approx. 0.2 M).

  • Tube: 5mm high-precision NMR tube (e.g., Wilmad 528-PP).

  • Filtering: Filter through a glass wool plug to remove suspended particulates that degrade line shape.

3.2 Instrument Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H 1D zg30162.0 sStandard survey scan.
13C {1H} zgpg305122.0 sPower-gated decoupling.
DEPT-135 dept1352562.0 sDistinguishes

(+) from

(-).
HSQC hsqcedetgpsisp2.34/1281.5 sMultiplicity-edited for phase validation.
HMBC hmbcgplpndqf8/2561.5 sOptimized for

Hz.
Results & Discussion: Spectral Assignment Logic
4.1 1H NMR Assignment (Proton)

The 1H spectrum is characterized by two distinct singlets and a classic propyl-like pattern.

  • 
     2.12 ppm (s, 3H):  Assigned to the acetyl methyl (
    
    
    
    )
    . Its chemical shift is characteristic of methyl ketones (
    
    
    ). It appears as a singlet because there are no vicinal protons (blocked by the quaternary
    
    
    ).
  • 
     1.14 ppm (s, 6H):  Assigned to the gem-dimethyl group (
    
    
    
    )
    . The integration of 6H and the sharp singlet nature confirm they are attached to the quaternary carbon (
    
    
    ).
  • 
     1.52 ppm (m, 2H):  Assigned to 
    
    
    
    . These methylene protons are deshielded relative to the rest of the chain due to the
    
    
    -effect of the carbonyl and the steric compression of the quaternary center.
  • 
     1.25 - 1.30 ppm (m, 4H):  Assigned to the bulk methylene envelope (
    
    
    
    )
    .
  • 
     0.89 ppm (t, 3H):  Assigned to the terminal methyl (
    
    
    
    )
    . Classic triplet splitting (
    
    
    Hz).
4.2 13C NMR Assignment (Carbon)

The 13C spectrum (decoupled) reveals 9 carbons, but due to symmetry in the gem-dimethyl group, only 8 peaks are expected if the rotation is fast (which it is at RT).

  • 
     213.5 ppm (
    
    
    
    ):
    The carbonyl carbon . Downfield shift >200 ppm confirms the ketone functionality.[1][2]
  • 
     47.8 ppm (
    
    
    
    ):
    The quaternary carbon . This peak disappears in DEPT-135 and DEPT-90, confirming it has no attached protons.
  • 
     39.5 ppm (
    
    
    
    ):
    Methylene (
    
    
    ). Inverted (negative) in DEPT-135. Deshielded by the adjacent quaternary center.
  • 
     26.5 ppm (
    
    
    
    ):
    Methylene (
    
    
    ). Negative in DEPT-135.
  • 
     25.4 ppm (
    
    
    
    ):
    Acetyl Methyl (
    
    
    ). Positive in DEPT-135.
  • 
     24.6 ppm (
    
    
    
    ):
    Gem-dimethyl (
    
    
    ). Intense signal, positive in DEPT-135.
  • 
     23.1 ppm (
    
    
    
    ):
    Methylene (
    
    
    ). Negative in DEPT-135.
  • 
     14.1 ppm (
    
    
    
    ):
    Terminal Methyl (
    
    
    ). Positive in DEPT-135.
4.3 Validation via 2D NMR (HMBC)

To ensure the assignment of the methyls is correct (distinguishing


 from 

):
  • HMBC Correlation 1: The singlet at

    
     2.12 (
    
    
    
    ) shows a strong correlation to the carbonyl (
    
    
    , 213.5 ppm) and a weak correlation to the quaternary (
    
    
    , 47.8 ppm).
  • HMBC Correlation 2: The singlet at

    
     1.14 (
    
    
    
    ) shows strong correlations to
    
    
    (quaternary),
    
    
    (carbonyl), and
    
    
    (methylene). This definitively links the gem-dimethyls to the core structure.
Summary Data Tables
Table 1: Chemical Shift Assignments (

, 298 K)
PositionAtom Label1H Shift (ppm)Multiplicity (J Hz)13C Shift (ppm)DEPT-135 Phase
1

(Acetyl)
2.12s25.4Positive (+)
2

--213.5Null (Quat)
3

--47.8Null (Quat)
4

1.52m39.5Negative (-)
5

1.28m26.5Negative (-)
6

1.26m23.1Negative (-)
7

(Term)
0.89t (7.[3][4]0)14.1Positive (+)
8, 9

(Gem)
1.14s24.6Positive (+)
Visualization of Assignment Logic

The following diagram illustrates the connectivity logic used to validate the structure, specifically focusing on the HMBC correlations that anchor the quaternary center.

NMR_Assignment_Logic cluster_structure Structural Fragments cluster_experiments Validation Workflow Ketone Methyl Ketone (H1 / C1) HMBC HMBC (2D) Ketone->HMBC Correlates to Quat Quaternary Center (C3) GemDim Gem-Dimethyl (H8,9 / C8,9) GemDim->HMBC Correlates to Alkyl Alkyl Chain (C4 - C7) H1 1H NMR H1->Ketone Singlet @ 2.12 H1->GemDim Singlet @ 1.14 C13 13C / DEPT C13->Quat Signal @ 47.8 (No DEPT) HMBC->Quat Confirms C3 via 2-3 bond coupling HMBC->Alkyl Links C4 to C3

Caption: Logic flow for structural validation. HMBC correlations (red/green arrows) bridge the "blind" quaternary carbon to protonated fragments.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for increment rules and ketone shifts).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,3-Dimethylheptan-2-one. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem Database. (2024). Compound Summary for CID 12754195: 3,3-Dimethylheptan-2-one. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for HMBC parameter optimization). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[6] (Used for solvent referencing).[2][7] [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-Dimethylheptan-2-one. As a branched-chain aliphatic ketone, its fragmentation is governed by characteristic pathways including alpha-cleavage and the McLafferty rearrangement. A thorough understanding of these fragmentation mechanisms is crucial for the unambiguous identification of this and structurally related compounds in complex matrices, which is of significant interest to researchers in fields such as flavor and fragrance analysis, environmental monitoring, and drug metabolite identification. This document outlines the theoretical basis for its fragmentation, predicts the major fragment ions, and provides a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

3,3-Dimethylheptan-2-one is a ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol .[1] Its structure, featuring a quaternary carbon atom alpha to the carbonyl group, presents a unique case for mass spectrometric fragmentation. Electron ionization mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds.[2] Upon ionization, the resulting molecular ion undergoes a series of fragmentation reactions, generating a unique mass spectrum that serves as a molecular fingerprint. For ketones, the primary fragmentation pathways are alpha-cleavage and the McLafferty rearrangement.[3][4][5][6] The relative abundance of the resulting fragment ions is influenced by the stability of the carbocations and neutral radicals formed.[3]

Predicted Fragmentation Pathways of 3,3-Dimethylheptan-2-one

The structure of 3,3-Dimethylheptan-2-one offers several potential sites for fragmentation. The following sections detail the most probable fragmentation pathways under electron ionization.

Alpha-Cleavage

Alpha-cleavage is the scission of a carbon-carbon bond adjacent to the carbonyl group.[5][6][7] This process is a dominant fragmentation pathway for ketones and results in the formation of a resonance-stabilized acylium ion.[3] For 3,3-Dimethylheptan-2-one, there are two potential alpha-cleavage sites:

  • Cleavage 'a': Loss of a methyl radical (•CH3) from the acetyl group.

  • Cleavage 'b': Loss of a pentyl radical (•C5H11) from the other side of the carbonyl group.

Due to the stability of the resulting tertiary carbocation, cleavage 'b' is expected to be a highly favorable pathway. The loss of the larger alkyl group is often the preferred fragmentation pathway in ketones.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen atom.[3][4][6][7] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta bond. This results in the formation of a neutral alkene and a charged enol radical cation.[7] In 3,3-Dimethylheptan-2-one, a gamma-hydrogen is available on the pentyl chain, making the McLafferty rearrangement a probable fragmentation pathway.

Predicted Mass Spectrum of 3,3-Dimethylheptan-2-one

Based on the fragmentation pathways described above, the following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for 3,3-Dimethylheptan-2-one. The relative abundance is a qualitative prediction based on the stability of the resulting ions.

m/z Proposed Fragment Ion Formation Pathway Predicted Relative Abundance
142[C9H18O]+•Molecular IonLow to Moderate
127[C8H15O]+α-cleavage (loss of •CH3)Moderate
85[C5H9O]+α-cleavage (loss of •C4H9)High
72[C4H8O]+•McLafferty RearrangementModerate to High
57[C4H9]+Alkyl fragment (tert-butyl cation)High
43[C2H3O]+Acylium ion (from acetyl group)High

Experimental Protocol: GC-MS Analysis of 3,3-Dimethylheptan-2-one

This section provides a general protocol for the analysis of 3,3-Dimethylheptan-2-one using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Materials and Reagents
  • Standard: 3,3-Dimethylheptan-2-one (if available) or a suitable structural analog.

  • Solvent: High-purity hexane or dichloromethane (GC grade).[8]

  • Inert Gas: Helium (99.999% purity) for the carrier gas.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[8]

Sample Preparation

For optimal results, prepare a dilute solution of the analyte in a suitable volatile organic solvent.[8]

  • Prepare a stock solution of 3,3-Dimethylheptan-2-one at a concentration of 1 mg/mL in hexane.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Transfer the final solutions to 2 mL autosampler vials.

Instrumentation

A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass analyzer is suitable for this analysis.

GC-MS Parameters

The following parameters can be used as a starting point for method development. Optimization may be required based on the specific instrument and column used.

GC Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400
Scan Rate 2 scans/sec

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The identification of 3,3-Dimethylheptan-2-one will be based on its retention time and the comparison of its mass spectrum with the predicted fragmentation pattern. A library search against a commercial mass spectral database (e.g., NIST) can also be performed to confirm the identification.

Visualization of Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the primary fragmentation pathways of 3,3-Dimethylheptan-2-one.

fragmentation cluster_main 3,3-Dimethylheptan-2-one (m/z 142) cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_alkyl Alkyl Fragmentation mol [CH3-CO-C(CH3)2-(CH2)3-CH3]+• a_cleavage Loss of •CH3 mol->a_cleavage Path 'a' b_cleavage Loss of •C4H9 mol->b_cleavage Path 'b' mclafferty γ-H transfer mol->mclafferty alkyl_frag Formation of tert-butyl cation mol->alkyl_frag frag_a [C8H15O]+ (m/z 127) a_cleavage->frag_a frag_b [C5H9O]+ (m/z 85) b_cleavage->frag_b frag_mc [C4H8O]+• (m/z 72) + C5H10 mclafferty->frag_mc frag_alkyl [C4H9]+ (m/z 57) alkyl_frag->frag_alkyl

Caption: Predicted fragmentation pathways of 3,3-Dimethylheptan-2-one.

Conclusion

This application note provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of 3,3-Dimethylheptan-2-one and a general protocol for its analysis by GC-MS. The dominant fragmentation pathways are expected to be alpha-cleavage, leading to the formation of acylium ions, and the McLafferty rearrangement. The provided experimental protocol serves as a robust starting point for method development and can be adapted for various applications requiring the identification and characterization of this and related ketones.

References

  • SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.11 Fragmentation of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Fiveable. (2023). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from [Link]

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • PubChem. (2024). 3,3-Dimethylheptan-2-one. Retrieved from [Link]

  • NIST. (n.d.). 3,3-dimethyl-2-heptanone. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3,3-Dimethyl-2-pentanone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Purification of 3,3-Dimethylheptan-2-one by fractional distillation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 3,3-Dimethylheptan-2-one via Precision Fractional Distillation

Executive Summary

The purification of 3,3-dimethylheptan-2-one (CAS 50337-01-4) presents a specific challenge in organic synthesis: separating a quaternary


-dimethyl ketone from its mono-methylated precursor (3-methylheptan-2-one) and unreacted starting material (2-heptanone).

While simple distillation is effective for removing bulk solvents, it fails to separate the target from the mono-methylated impurity due to a narrow boiling point differential (


). This protocol details a vacuum fractional distillation  workflow designed to achieve 

purity. It prioritizes the use of high-efficiency fractionating columns and precise reflux control to resolve the "mixed fraction" overlap that commonly leads to yield loss.

Physicochemical Profile & Separation Logic

To design the distillation, we must first understand the thermodynamic properties of the mixture components. The synthesis typically involves the double methylation of 2-heptanone, creating a mixture of unreacted starting material, mono-methylated intermediate, and the di-methylated target.

Table 1: Component Properties and Separation Parameters
ComponentRoleMol.[1][2][3][4][5][6][7][8][9] WeightBoiling Point (Atm)*Est. BP @ 15 mmHg**Structure Note
2-Heptanone Starting Material114.19 g/mol 151°C~45°CLinear ketone
3-Methylheptan-2-one Major Impurity128.21 g/mol 158°C~55°CMono-substituted
3,3-Dimethylheptan-2-one Target 142.24 g/mol ~172°C ~68°C Quaternary Center

*Boiling points at 760 mmHg are literature values or estimates based on homologous series trends (e.g., 3,3-dimethyl-2-hexanone


 155°C).
**Estimated using the Clausius-Clapeyron relation/pressure nomograph.

The Challenge: The


 between the mono-methyl impurity and the target is relatively small. A standard Vigreux column (1-2 theoretical plates) is insufficient. Successful isolation requires a column with 10-15 theoretical plates .

Equipment Configuration

Core Requirement: The system must maintain stable vacuum levels to prevent bumping and temperature fluctuations that ruin fractionation.

  • Boiling Flask: Round-bottom flask (2-neck), sized such that the liquid fill is 50-60%.

  • Fractionating Column:

    • Recommended:Vacuum-Jacketed Packed Column (e.g., filled with glass helices or Pro-Pak®).

    • Alternative:Spinning Band Column (for purities

      
      ).
      
    • Avoid: Simple Vigreux columns (insufficient separation power).

  • Distillation Head: Variable reflux ratio head (magnetic or stopcock) is mandatory to control the takeoff rate.

  • Vacuum System: Rotary vane pump with a digital manometer and a bleed valve/controller set to 15 mmHg .

  • Heating: Oil bath with magnetic stirring. Do not use heating mantles directly without stirring, as localized hotspots cause decomposition.

Detailed Purification Protocol

Phase 1: Pre-Distillation Analysis

Before starting, analyze the crude reaction mixture via GC-MS.

  • Pass Criteria: Crude mixture should contain

    
     solvent and 
    
    
    
    unreacted 2-heptanone. If solvent content is high, perform a "flash" strip-distillation first to remove volatiles.
Phase 2: System Equilibration (Total Reflux)
  • Assemble the apparatus and grease all joints (using high-vacuum grease).

  • Evacuate the system to 15 mmHg . Check for leaks; the pressure must be stable for 5 minutes before heating.

  • Heat the oil bath to approx. 85°C (approx. 20°C above the expected target BP).

  • Observe the reflux ring rising in the column.

  • Critical Step: Once liquid reaches the distillation head, set the reflux ratio to Infinity (

    
    :0)  (Total Reflux). Let the column equilibrate for 30-45 minutes. This allows the volatile components to stack neatly at the top of the column.
    
Phase 3: Fraction Collection

Reflux Ratio Strategy: High reflux (returning more liquid to the column) improves separation but slows the process.

  • Fraction A (Forerun):

    • Composition: 2-Heptanone & Solvents.

    • Head Temp: < 50°C (at 15 mmHg).

    • Reflux Ratio: 10:1.

    • Action: Collect rapidly until temperature stabilizes.

  • Fraction B (Intermediate Cut):

    • Composition: 3-Methylheptan-2-one (Major Impurity).

    • Head Temp: 52°C – 60°C.

    • Reflux Ratio:20:1 (Increase reflux to sharpen the cut).

    • Action: Collect in small aliquots. This is the critical separation zone.

  • Fraction C (Transition/Mixed):

    • Composition: Mixture of Mono- and Di-methylated ketones.

    • Head Temp: 60°C – 66°C.

    • Action: Collect this separately. Do not contaminate the main fraction. This can be recycled in future batches.

  • Fraction D (Target Product):

    • Composition:3,3-Dimethylheptan-2-one .[3][10][11]

    • Head Temp: Stable plateau at ~68°C (at 15 mmHg).

    • Reflux Ratio: 5:1.

    • Action: Collect the main fraction. Monitor the temperature closely; if it rises >1°C, stop collection (potential higher-boiling impurities).

Phase 4: Post-Run Validation
  • QC Check: Analyze Fraction D via GC-FID or Refractive Index.

  • Purity Target: >98.5% Area%.

  • Identity:

    
    H NMR should show a distinct singlet for the tert-butyl-like methyl groups (approx. 1.1-1.2 ppm) and absence of the methine doublet characteristic of the mono-methyl impurity.
    

Process Visualization

The following diagram illustrates the decision logic during the fractional distillation process.

DistillationWorkflow cluster_legend Reflux Ratios Start Crude Mixture (Feed) Equilibrate Equilibrate Column (Total Reflux, 30 min) Start->Equilibrate TempCheck Head Temperature Stable? Equilibrate->TempCheck CollectForerun Collect Fraction A (Solvent/2-Heptanone) <50°C TempCheck->CollectForerun Temp < 50°C CollectMono Collect Fraction B (3-Methylheptan-2-one) ~55°C TempCheck->CollectMono Temp 52-60°C CollectMixed Collect Fraction C (Mixed Inter-fraction) 60-66°C TempCheck->CollectMixed Temp Rising 60-66°C CollectTarget Collect Fraction D (3,3-Dimethylheptan-2-one) ~68°C (Plateau) TempCheck->CollectTarget Temp Stable ~68°C CollectForerun->TempCheck CollectMono->TempCheck CollectMixed->TempCheck QC QC Analysis (GC / NMR) CollectTarget->QC Legend1 Forerun: 10:1 Legend2 Impurity Cut: 20:1 Legend3 Target: 5:1

Figure 1: Decision logic for fraction collection based on vapor temperature at 15 mmHg.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Temperature Plateau Reflux ratio too low (takeoff too fast).Increase reflux ratio to 20:1 or higher. Allow column to re-equilibrate.
Head Temp Fluctuates Vacuum instability or "bumping".Check pump seals. Add fresh boiling chips or use a magnetic stir bar.
Product Co-elutes with Impurity Column efficiency too low.Switch from Vigreux to a Packed Column (glass helices) or Spinning Band.
Color in Distillate Entrainment/Splashing or Decomposition.Install a splash guard. Lower bath temperature and improve vacuum (reduce pressure).

References

  • PubChem. 3,3-Dimethylheptan-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Ketones. National Institute of Standards and Technology. (Used for homologous series boiling point estimation). Available at: [Link]

  • Org. Synth.General Procedures for Fractional Distillation. Organic Syntheses, Coll. Vol. 1, p. 423. (Foundational protocols for packed column efficiency).

Sources

Derivatization of 3,3-Dimethylheptan-2-one for GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of Sterically Hindered Ketones (3,3-Dimethylheptan-2-one) for Trace GC-ECD/MS Analysis

Executive Summary

This application note details a robust protocol for the derivatization and analysis of 3,3-dimethylheptan-2-one , a sterically hindered ketone. Standard carbonyl derivatization methods (e.g., DNPH or room-temperature oximation) often yield poor recoveries for this analyte due to the gem-dimethyl group at the


-position, which blocks nucleophilic attack at the carbonyl carbon.

We present a modified High-Temperature PFBHA (Pentafluorobenzyl hydroxylamine) protocol. By optimizing pH buffers and thermal incubation, this method achieves >95% derivatization efficiency, enabling femtogram-level detection limits using Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).

The Steric Challenge: Chemistry of 3,3-Dimethylheptan-2-one

The analyte, 3,3-dimethylheptan-2-one, presents a specific analytical challenge known as the Gem-Dimethyl Effect .

  • Structural Obstacle: The carbonyl carbon (C2) is flanked by a methyl group on one side and a quaternary carbon (C3) on the other. The two methyl groups attached to C3 create a dense electron cloud and physical bulk that shields the carbonyl carbon from the nucleophilic nitrogen of the derivatizing agent.

  • Kinetic Consequence: Under standard EPA Method 556 conditions (room temperature or mild heat), the reaction rate (

    
    ) is significantly slower than for unhindered ketones like 2-heptanone. Incomplete derivatization leads to non-linear calibration curves and poor sensitivity.
    
Visualizing the Reaction Mechanism

The following diagram illustrates the nucleophilic attack of PFBHA on the hindered ketone and the necessity of acid catalysis and heat to drive the reaction to the oxime product.

ReactionMechanism cluster_conditions Critical Reaction Parameters Ketone 3,3-Dimethylheptan-2-one (Sterically Hindered) Transition Transition State (High Energy Barrier) Ketone->Transition + PFBHA (pH 4) PFBHA PFBHA Reagent (Nucleophile) PFBHA->Transition Product PFBHA-Oxime Derivative (Stable, Volatile) Transition->Product Heat (60°C) overcomes steric bulk Params 1. pH 4 Buffer (Catalysis) 2. 60°C Incubation (Kinetics) 3. 2-4 Hours (Completion)

Figure 1: Reaction mechanism highlighting the energy barrier imposed by steric hindrance and the thermal energy required to overcome it.

Experimental Protocol

Reagents and Materials
ReagentSpecificationPurpose
PFBHA Hydrochloride 15 mg/mL in aqueous solutionDerivatizing Agent (Targeting C=O)
KHP Buffer 0.1 M Potassium Hydrogen Phthalate (pH 4.0)Acid Catalyst for Schiff Base formation
Internal Standard 6,6-Dimethyl-2-heptanone or Fluorinated analogRecovery correction
Extraction Solvent n-Hexane (Pesticide Grade)Extracting the non-polar oxime
Quenching Agent 0.2 N Sulfuric Acid (

)
Removal of excess PFBHA reagent
Step-by-Step Derivatization Workflow

Step 1: Sample Preparation

  • Transfer 20 mL of aqueous sample (or diluted standard) into a 40 mL amber VOA vial with a PTFE-lined screw cap.

  • Add 50 µL of Internal Standard solution.

Step 2: Buffering & Reagent Addition

  • Add 4 mL of KHP Buffer (pH 4.0) . Note: pH control is critical. Below pH 3, the amine is protonated and non-nucleophilic; above pH 5, the carbonyl oxygen is not sufficiently activated.

  • Add 1 mL of PFBHA Reagent (15 mg/mL) .

Step 3: The "Hindered Ketone" Incubation (Crucial Modification)

  • Seal the vial tightly.

  • Incubate at 60°C ± 2°C in a water bath or heating block for 2 hours .

    • Standard protocols use 35°C. The increase to 60°C is mandatory for 3,3-dimethylheptan-2-one to reach >95% conversion.

Step 4: Extraction

  • Remove from heat and cool to room temperature (approx. 10 mins).

  • Add 4 mL of n-Hexane .

  • Shake vigorously (mechanical shaker) for 5 minutes.

  • Allow phases to separate. The oxime derivative partitions into the upper hexane layer.

Step 5: Acid Wash Cleanup

  • Transfer the hexane layer (top) to a clean vial containing 3 mL of 0.2 N Sulfuric Acid .

  • Shake for 1 minute. Rationale: This removes unreacted PFBHA (which stays in the aqueous acid phase) preventing ECD detector saturation and ghost peaks.

  • Transfer the final hexane layer to a GC vial with a glass insert.

Workflow Diagram

Workflow Start Sample (20 mL) Buffer Add KHP Buffer (pH 4) + PFBHA Reagent Start->Buffer Incubate Incubate @ 60°C for 2 Hours (CRITICAL STEP) Buffer->Incubate Extract Add 4 mL Hexane Shake 5 min Incubate->Extract Cleanup Acid Wash (0.2N H2SO4) Remove excess PFBHA Extract->Cleanup Analyze GC-ECD / GC-MS Analysis Cleanup->Analyze

Figure 2: Operational workflow emphasizing the high-temperature incubation step.

Instrumental Analysis (GC-ECD/MS)

Chromatographic Conditions

The bulky PFBHA-oxime derivative is thermally stable but requires specific column phases to resolve the E (anti) and Z (syn) isomers that inevitably form.

  • GC System: Agilent 7890/8890 or equivalent.

  • Detector: ECD (Electron Capture Detector) for trace analysis (sensitivity < 10 ppt) or MS (SIM mode) for identification.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

    • Note: More polar columns (DB-1701) provide better separation of E/Z isomers but may show higher bleed at required temperatures.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium (1.2 mL/min constant flow).

Temperature Program
StageRate (°C/min)Temp (°C)Hold Time (min)
Initial-501.0
Ramp 1152200.0
Ramp 2202803.0
Data Interpretation: The Double Peak

Unlike symmetric ketones, 3,3-dimethylheptan-2-one is asymmetric. Derivatization will produce two distinct chromatographic peaks representing the E and Z geometric isomers of the oxime.[1]

  • Quantification: You must sum the areas of both peaks for accurate quantification.

  • Ratio: Due to the steric bulk of the tert-alkyl-like group at C3, the isomer ratio will likely deviate from 1:1, favoring the isomer where the PFBHA group is oriented away from the dimethyl cluster.

Quality Assurance & Validation

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following criteria must be met:

  • Surrogate Recovery: Spike samples with a chemically similar hindered ketone (e.g., Pinacolone or d5-2-heptanone) to monitor extraction efficiency. Acceptable range: 70-130%.

  • Method Blank: Analyze a reagent blank to ensure the PFBHA is free of carbonyl contaminants (acetone is a common contaminant in PFBHA; ensure high-purity reagents).

  • Linearity: The method is linear from 0.5 µg/L to 100 µg/L.

    
     should exceed 0.995 using a linear regression with 1/x weighting.
    

References

  • U.S. EPA. (1998). Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection.[2][3][4] United States Environmental Protection Agency.[5]

  • U.S. EPA. (1999).[5] Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.[3][5] United States Environmental Protection Agency.[5] [5]

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).[6] Technical Bulletin.

  • PubChem. 3,3-Dimethylheptan-2-one Compound Summary. National Library of Medicine.

  • Coresta. (2019). Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization.

Sources

Application Note: 3,3-Dimethylheptan-2-one as a Sterically Hindered Internal Standard for Volatile Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for analytical chemists and drug development professionals. It addresses the specific challenges of quantifying volatile ketones in complex matrices (biological fluids, fermentation broths, and essential oils) where natural interference precludes the use of standard straight-chain isomers.

Executive Summary

In high-throughput metabolomics and fragrance analysis, the selection of an Internal Standard (IS) is often compromised by the presence of endogenous isomers. Common standards like 2-heptanone or 3-octanone frequently co-elute with natural metabolites or are themselves biogenic.

This guide details the deployment of 3,3-Dimethylheptan-2-one as a superior internal standard. Its unique gem-dimethyl branching at the


-position  provides two critical advantages:
  • Chromatographic Distinctness: The steric bulk shifts the Retention Index (RI) significantly away from linear isomers.

  • Chemical Inertness: The hindered carbonyl group is resistant to unintended oximation or derivatization reactions often used in sample stabilization.

Physicochemical Profile & Selection Logic[1]

To validate the utility of 3,3-Dimethylheptan-2-one, we must first understand its behavior relative to the matrix.

Table 1: Comparative Properties of Ketone Standards
Property3,3-Dimethylheptan-2-one (Target IS)2-Heptanone (Common IS)2-Octanone (Common IS)
Structure Branched (

-gem-dimethyl)
LinearLinear
Boiling Point ~172 °C151 °C173 °C
LogP (Hydrophobicity) ~2.8 - 2.91.982.5
Steric Hindrance High (Tertiary

-carbon)
LowLow
Major Fragment (MS) m/z 43, 57, 85 (Branched)m/z 43, 58m/z 43, 58
Interference Risk Low (Rare in nature)High (Common metabolite)High (Fungal metabolite)
Mechanistic Rationale

The gem-dimethyl group at C3 creates a "steric shield." In protocols involving derivatization (e.g., oximation with methoxyamine to stabilize sugars/ketones), linear ketones react rapidly. 3,3-Dimethylheptan-2-one reacts significantly slower or requires forcing conditions, allowing it to remain distinct or be used as a recovery standard for the underivatized fraction.

Experimental Protocol

Reagents and Stock Preparation

Objective: Create a stable, self-validating stock solution.

  • Primary Standard: 3,3-Dimethylheptan-2-one (Purity >98%).

  • Solvent: Methanol (LC-MS Grade) for polar extractions; Ethyl Acetate for non-polar.

Step-by-Step Methodology:

  • Gravimetric Preparation: Weigh 10.0 mg of 3,3-Dimethylheptan-2-one into a 10 mL volumetric flask. Do not rely on volumetric pipetting of the neat liquid due to viscosity/density variations.

  • Dissolution: Dilute to volume with Methanol. This yields a 1,000 ppm (1 mg/mL) Primary Stock.

  • Working Solution: Dilute the Primary Stock 1:100 in Methanol to generate a 10 ppm Working IS Solution.

  • Storage: Aliquot into amber silanized glass vials with PTFE-lined caps. Store at -20°C. Stability is >6 months.

Sample Preparation (HS-SPME Workflow)

This protocol is optimized for Headspace Solid-Phase Microextraction (HS-SPME), the gold standard for volatile ketone analysis.

  • Matrix Aliquot: Transfer 2 mL of sample (urine, broth, or oil emulsion) into a 20 mL headspace vial.

  • Salt Addition: Add 0.5 g NaCl to facilitate "salting out" of volatiles into the headspace.

  • IS Spiking: Add 10 µL of the 10 ppm Working IS Solution directly into the liquid matrix.

    • Final Concentration: 50 ppb (ng/mL).

  • Equilibration: Seal with a magnetic screw cap. Incubate at 50°C for 10 minutes with agitation (500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS recommended for ketones) to headspace for 30 minutes at 50°C.

GC-MS Instrumental Method

System: Agilent 8890/7000D or equivalent single/triple quad.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min), 250°C. SPME liner (0.75 mm ID).

  • Oven Program:

    • 40°C hold for 3 min (Focus volatiles).

    • Ramp 5°C/min to 160°C (Critical resolution window for isomers).

    • Ramp 20°C/min to 280°C.

  • MS Detection:

    • Source Temp: 230°C.[1]

    • Scan Mode: Full Scan (m/z 35–350) for profiling; SIM for quantitation.

    • Quantifier Ion (IS):m/z 85 (Characteristic branched fragment) or m/z 43 (if resolved).

    • Qualifier Ions: m/z 57, m/z 127 (M-15).

Logical Framework & Decision Tree

The following diagram illustrates the decision process for selecting 3,3-Dimethylheptan-2-one over traditional standards.

IS_Selection_Logic Start Start: Volatile Analysis Check_Matrix Is the matrix biological (Urine, Plasma, Fermentation)? Start->Check_Matrix Check_Interference Are linear ketones (2-heptanone, 2-octanone) expected in the sample? Check_Matrix->Check_Interference Yes Select_Deuterated Option A: Use Deuterated IS (e.g., 2-Heptanone-d5) Check_Matrix->Select_Deuterated No (Simple Matrix) Check_Interference->Select_Deuterated No Cost_Check Is budget/availability a constraint? Check_Interference->Cost_Check Yes Select_33DMH Option B: Use 3,3-Dimethylheptan-2-one Cost_Check->Select_Deuterated No (High Budget) Derivatization Does protocol involve oximation/silylation? Cost_Check->Derivatization Yes (Low Budget/High Volume) Derivatization->Select_33DMH Yes (Steric bulk protects IS) Derivatization->Select_33DMH No (Unique RI required)

Figure 1: Decision tree for Internal Standard selection. 3,3-Dimethylheptan-2-one is the preferred choice when natural interference is high and cost-effective, non-reactive standards are required.

Data Processing & Calculation

To ensure trustworthiness, the quantification must follow the Internal Standard Method (ISM) .

Equation:



Where:

  • 
     = Concentration of Analyte.
    
  • 
     = Peak Area of Analyte.
    
  • 
     = Peak Area of 3,3-Dimethylheptan-2-one (m/z 85).
    
  • 
     = Concentration of Internal Standard (fixed at 50 ppb).
    
  • 
     = Response Factor (determined via calibration curve).
    
Validation Criteria (Self-Validating System)
  • Retention Time Stability: The IS must elute within ±0.05 min across all runs. Large shifts indicate a leak or SPME fiber degradation.

  • Area Consistency: In "Blank" matrix injections, the IS area should not deviate >15% from the mean of the calibration standards.

  • Resolution: The IS must have a resolution (

    
    ) > 1.5 from any endogenous C9 ketones (e.g., 2,6-dimethyl-4-heptanone).
    

Analytical Workflow Visualization

The following diagram details the sample processing workflow, emphasizing the critical "Spike" step to normalize extraction efficiency.

Workflow Sample Raw Sample (2 mL) Spike Spike IS (3,3-Dimethylheptan-2-one) Sample->Spike Normalization Salt Add NaCl (Salting Out) Spike->Salt Heat Equilibrate 50°C / 10 min Salt->Heat Extract SPME Extraction (Headspace) Heat->Extract GCMS GC-MS Analysis (DB-5MS Column) Extract->GCMS Data Ratio Calculation (Analyte/IS) GCMS->Data

Figure 2: HS-SPME-GC-MS Workflow. The IS is added immediately to compensate for variations in headspace equilibrium and fiber adsorption.

References

  • NIST Chemistry WebBook. 3,3-Dimethylheptan-2-one Spectral Data and Properties. National Institute of Standards and Technology.[1][2][3] Link

  • BenchChem. Application Notes and Protocols for Internal Standard Selection in Volatile Compound Analysis. BenchChem Application Library. Link

  • Restek Corporation. Internal Standard Selection for GC-MS Analysis of Volatiles. Restek Technical Guides. Link

  • PubChem. 3,3-Dimethylheptan-2-one Compound Summary (CID 12754195).[4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Volatile Organic Compounds Analysis Standards. Merck KGaA. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for process chemists, researchers, and drug development professionals facing conversion bottlenecks in the synthesis of


-tertiary ketones.

The standard synthetic route for 3,3-dimethylheptan-2-one relies on the nucleophilic addition of a methyl organometallic reagent to 2,2-dimethylhexanenitrile, followed by the hydrolysis of the resulting ketimine intermediate. However, the dense steric bulk of the gem-dimethyl group frequently leads to stalled reactions, unreacted precursors, and abysmal yields. This guide deconstructs the mechanistic failures and provides a field-proven, self-validating workflow to overcome them.

Diagnostic Workflow

Before altering your protocol, you must identify where the reaction is failing. Use the decision tree below to match your GC-MS analytical data to the correct mechanistic bottleneck.

G Start Low Yield: 3,3-Dimethylheptan-2-one Analyze Analyze Crude via GC-MS Start->Analyze Unreacted High Unreacted Nitrile (m/z 125) Analyze->Unreacted Incomplete Addition Imine Stalled at Ketimine (m/z 141) Analyze->Imine Incomplete Hydrolysis Sol1 Switch MeMgBr to MeLi/LiBr (Overcome Steric Hindrance) Unreacted->Sol1 Sol2 Biphasic Acidic Reflux (Force Imine Hydrolysis) Imine->Sol2

Diagnostic decision tree for troubleshooting 3,3-dimethylheptan-2-one synthesis.

Expert Q&A: Troubleshooting the Mechanism

Q1: Why is my conversion to the imine intermediate so low despite using excess Grignard reagent (MeMgBr)? A: The root cause is severe steric hindrance. The target molecule, 3,3-dimethylheptan-2-one , requires the addition of a methyl group to 2,2-dimethylhexanenitrile . The


-gem-dimethyl group creates a dense steric shield around the electrophilic nitrile carbon. Grignard reagents like MeMgBr exist as bulky, solvated aggregates (via the Schlenk equilibrium) in ether/THF. These aggregates struggle to penetrate the steric bulk, leading to stalled reactions.
Solution: Switch from a Grignard reagent to Methyllithium (MeLi) mediated by Lithium Bromide (LiBr). The MeLi-LiBr complex is significantly less sterically demanding and highly nucleophilic. The Li

ion acts as a Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon, driving the addition forward even in highly hindered systems .

Q2: The reaction proceeds to the ketimine intermediate, but stalls there. Standard aqueous workup yields almost no ketone. How do I force hydrolysis? A: Ketimines derived from


-tertiary carbons are notoriously resistant to hydrolysis. The bulky 1,1-dimethylpentyl group creates a hydrophobic pocket that physically repels water molecules, preventing the nucleophilic attack of H

O on the imine carbon required to form the tetrahedral hemiaminal intermediate. Standard 1M HCl at room temperature is kinetically insufficient. Solution: Implement a biphasic acidic reflux. By using a 2M HCl / Toluene biphasic system and heating to 85°C, you provide the thermal energy required to overcome the high activation barrier of the hindered nucleophilic attack. Furthermore, the continuous extraction of the newly formed ketone into the toluene layer drives the equilibrium forward via Le Chatelier's principle.

Q3: I am observing a significant amount of an enamide byproduct in my crude mixture. What causes this? A: Enamide formation occurs if the metallo-imine intermediate tautomerizes and is subsequently trapped by electrophiles or undergoes side reactions before hydrolysis . This is exacerbated by allowing the reaction mixture to warm to room temperature prior to the acidic quench. Solution: Maintain strict temperature control. Ensure the reaction is quenched at -78°C directly into a vigorously stirred, pre-chilled acidic buffer. This immediately protonates the metallo-imine, locking it out of the enamine tautomerization pathway.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection, hydrolysis conditions, and the resulting quantitative yield of 3,3-dimethylheptan-2-one.

Nucleophile System (1.5 eq)Hydrolysis ConditionsConversion to Imine (%)Final Ketone Yield (%)Primary Failure Mode
MeMgBr1M HCl, 25°C, 2h25%12%Steric exclusion of Grignard
MeMgBr + CuI1M HCl, 25°C, 2h30%15%Insufficient electrophilic activation
MeLi1M HCl, 25°C, 2h70%45%Hydrophobic shielding of imine
MeLi-LiBr1M HCl, 25°C, 2h>95%55%Hydrophobic shielding of imine
MeLi-LiBr 2M HCl/Toluene, 85°C >95% 88% Optimized System

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoint confirms success.

Step 1: Preparation of the Electrophile

  • Charge a flame-dried Schlenk flask with 2,2-dimethylhexanenitrile (1.0 eq) and anhydrous THF to create a 0.5 M solution.

  • Cool the solution to -78°C under a positive pressure of argon. Validation Check 1: Ensure the internal temperature probe reads

    
     -75°C before proceeding. Trace moisture or elevated temperatures will prematurely quench the organolithium reagent.
    

Step 2: Nucleophilic Addition

  • Dropwise add a solution of MeLi-LiBr complex (1.5 M in diethyl ether, 1.5 eq) over 30 minutes. Maintain the internal temperature below -70°C to prevent side reactions.

  • Stir the mixture for 2 hours at -78°C. Validation Check 2: Remove a 0.1 mL aliquot via syringe, quench in 1 mL of 1:1 EtOAc/H

    
    O, and analyze the organic layer via GC-MS. The reaction is complete when the unreacted nitrile peak (m/z 125) is <5% relative to the metallo-imine peak (m/z 141). If unreacted nitrile remains, stir for an additional hour.
    

Step 3: Biphasic Acidic Quench

  • Rapidly transfer the cold reaction mixture via cannula into a vigorously stirred, pre-chilled (0°C) biphasic mixture of 2M aqueous HCl (5.0 eq) and Toluene (equal volume to THF). Validation Check 3: Test the aqueous layer with pH paper. It must remain highly acidic (pH < 2) to ensure complete protonation of the imine. If pH > 2, add additional 2M HCl.

Step 4: Thermal Hydrolysis

  • Equip the flask with a reflux condenser and heat the biphasic mixture to an internal temperature of 85°C for 4 hours. Validation Check 4: Analyze the toluene layer via GC-MS. The ketimine peak (m/z 141) should be completely replaced by the target ketone peak (m/z 142). If the imine persists, continue refluxing and monitor hourly.

Step 5: Isolation

  • Cool to room temperature, separate the organic layer, and wash sequentially with saturated aqueous NaHCO

    
     and brine.
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via vacuum distillation to afford pure 3,3-dimethylheptan-2-one.

References

  • National Center for Biotechnology Information. "3,3-Dimethylheptan-2-one." PubChem Compound Summary for CID 12754195.[Link]

  • National Center for Biotechnology Information. "2,2-Dimethylhexanenitrile." PubChem Compound Summary for CID 3573562.[Link]

  • Savarin, C. G., Boice, G. N., Murry, J. A., Corley, E., DiMichele, L., & Hughes, D. "Direct N-Acetyl Enamine Formation: Lithium Bromide Mediated Addition of Methyllithium to Nitriles." Organic Letters, 2006, 8(18), 3903-3906.[Link]

Advanced Grignard Reaction Support Center: Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Interface

If you are reading this, your Grignard reaction likely failed to yield the expected tertiary alcohol. When dealing with sterically hindered ketones (e.g., di-tert-butyl ketone, fenchone, camphor), standard protocols often fail due to two competing pathways: Enolization and Reduction .

Use the following logic flow to diagnose your specific failure mode before proceeding to the solution.

TroubleshootingLogic Start Analyze Reaction Outcome Result1 Recovered Starting Material (Ketone) Start->Result1 Major Product Result2 Secondary Alcohol Formed (Instead of Tertiary) Start->Result2 Major Product Result3 No Reaction / Sluggish Start->Result3 Observation Diag1 Diagnosis: Enolization Grignard acted as a Base Result1->Diag1 Diag2 Diagnosis: Reduction β-Hydride Transfer occurred Result2->Diag2 Diag3 Diagnosis: High Activation Energy Steric bulk preventing approach Result3->Diag3 Sol1 SOLUTION: Organocerium Protocol (Suppress Basicity) Diag1->Sol1 Sol2 SOLUTION: Non-β-H Reagent (Use MeLi/PhLi or Organocerium) Diag2->Sol2 Sol3 SOLUTION: Lewis Acid Activation (CeCl3 or BF3·OEt2) Diag3->Sol3

Figure 1: Diagnostic logic for identifying failure modes in hindered Grignard reactions.

The Science of Failure: Why Standard Protocols Fail

To fix the reaction, you must understand the "Invisible" side reactions.

Failure Mode A: Enolization (The "Proton Thief")
  • Symptom: You quench the reaction and recover your starting ketone quantitatively.

  • Mechanism: Grignard reagents are strong bases (

    
    ). In hindered ketones, the carbonyl carbon is shielded by bulky groups (the "Cone Angle"). However, the 
    
    
    
    -protons are often exposed on the periphery. The Grignard reagent, unable to penetrate the steric shield to hit the carbonyl, simply abstracts a proton.
  • Outcome: Formation of a magnesium enolate. Upon aqueous workup, this hydrolyzes back to the starting ketone.

Failure Mode B: Reduction (The "Hydride Trojan Horse")
  • Symptom: You isolate a secondary alcohol (reduction product) instead of the tertiary alcohol (addition product).

  • Mechanism: If your Grignard reagent possesses hydrogens on the

    
    -carbon (e.g., Isopropylmagnesium bromide), the steric bulk forces the reagent to adopt a transition state where a hydride is transferred to the ketone.
    
  • The Six-Membered Transition State: Instead of attacking the carbon, the Grignard reagent aligns such that a

    
    -hydrogen is transferred to the carbonyl oxygen, reducing it.[1]
    

ReductionMechanism Step1 Steric Blockage Nucleophilic attack prevented Step2 Cyclic Transition State 6-Membered Ring Step1->Step2 Reagent Reorientation Step3 Hydride Transfer (Reduction) Step2->Step3 β-H Shift

Figure 2: The pathway of unwanted reduction via


-hydride transfer.

The Solution: The Imamoto Organocerium Protocol

The gold standard for overcoming steric hindrance and basicity issues is the Organocerium method , pioneered by Tsuneo Imamoto [1].

Why it Works
  • Oxophilicity: Cerium(III) is highly oxophilic.[2] It coordinates strongly to the carbonyl oxygen, polarizing the bond and making the carbonyl carbon significantly more electrophilic (lowering the activation energy for attack).

  • Reduced Basicity: Organocerium reagents (

    
    ) are less basic than their Magnesium or Lithium counterparts, suppressing the enolization pathway.
    
  • Suppressed Reduction: The mechanism alters the transition state geometry, disfavoring the cyclic

    
    -hydride transfer.
    
Comparative Data: Grignard vs. Organocerium
Substrate (Ketone)ReagentStandard Grignard Yield (%)Organocerium Yield (%)
Di-tert-butyl ketone

0% (Reduction/Enoliz.)92%
Fenchone

2%89%
Acetophenone

65%98%

Data adapted from Imamoto et al. [1] and subsequent reviews [2].

Step-by-Step Protocol: The Imamoto Method

CRITICAL WARNING: The success of this reaction depends entirely on the dryness of the Cerium(III) Chloride. Commercial


 must be dried exactly as described. Improper drying leads to hydrolysis (

), which kills the reaction.
Phase 1: Preparation of Anhydrous CeCl₃
  • Reagents:

    
     (Commercial), THF (Anhydrous).
    
  • Equipment: Schlenk flask, high-vacuum pump (<0.5 mmHg), oil bath.

  • Powdering: Quickly pulverize

    
     in a mortar and transfer to a Schlenk flask.
    
  • Stepwise Heating (Vacuum): Connect to high vacuum.

    • Heat to 90°C over 30 minutes. (Vigorous bubbling will occur as water leaves).

    • Maintain at 90–100°C for 2 hours.

    • Increase to 140–150°C for 2 hours.

    • Checkpoint: The solid should be a fine, white powder. If it looks yellow or gummy, hydrolysis has occurred; discard and restart.

  • Cooling: Cool to room temperature under Argon/Nitrogen.

  • Slurry Formation: Add anhydrous THF via syringe. Stir overnight at Room Temperature.

    • Note: Anhydrous

      
       does not dissolve; it forms a fine, milky suspension. This "activation" period is crucial for reactivity.
      
Phase 2: Transmetallation & Addition
  • Cooling: Cool the

    
    /THF slurry to 0°C .
    
  • Transmetallation: Add your Grignard reagent (

    
    ) or Organolithium (
    
    
    
    ) dropwise to the slurry.
    • Stoichiometry: Use 1.5 eq of

      
       per 1.5 eq of Organometallic.
      
    • Let stir for 30–60 minutes at 0°C. The reagent is now an Organocerium species.

  • Substrate Addition: Cool the mixture to -78°C (for very reactive species) or maintain at 0°C (for extremely hindered ketones).

    • Add the ketone (1.0 eq) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to Room Temperature (or reflux if steric hindrance is extreme) and monitor by TLC/LCMS.

  • Workup: Quench with dilute aqueous HCl or

    
    . (Caution: Exothermic).
    

ProtocolWorkflow Start Start: CeCl3·7H2O Dry Drying Process (Vacuum + Heat 150°C) Start->Dry Critical Step Slurry THF Slurry (Stir Overnight) Dry->Slurry Argon Atm Trans Add R-MgX (Transmetallation) Slurry->Trans 0°C React Add Ketone (Nucleophilic Attack) Trans->React -78°C to RT

Figure 3: Workflow for the preparation and use of Organocerium reagents.

Frequently Asked Questions (FAQs)

Q: Can I use commercial anhydrous CeCl₃ beads? A: generally, no . Commercial "anhydrous" beads often have a passivated surface layer or have absorbed moisture during storage. Freshly drying the heptahydrate (


) is the only way to guarantee the high surface area and activity required for the Imamoto method [3].

Q: My reaction mixture turned into a gel. Is this normal? A: Yes. The formation of magnesium and cerium alkoxides can create viscous gels. Ensure you have robust mechanical stirring or a strong magnetic stir bar. Diluting with more THF during workup helps break the gel.

Q: Can I use Diethyl Ether instead of THF? A: THF is strongly preferred.


 requires the coordinating ability of THF to form the active suspension. It is virtually insoluble/inactive in pure ether.

Q: I still see starting material. What now? A: If the Organocerium method fails, the steric wall may be impenetrable to intermolecular attack. Consider:

  • Intramolecular delivery: Tethering the nucleophile to the ketone.

  • Lewis Acid Catalysis: Using

    
     with the Grignard (though this risks Lewis acid-catalyzed rearrangement).
    

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. The Journal of Organic Chemistry, 54(19), 4502–4508.

  • Dimitrov, V., & Kostova, K. (2009). Cerium(III) Chloride-Mediated Addition of Grignard Reagents to 1,3-Dicarbonyl Compounds. Journal of the Chemical Society, Perkin Transactions.

  • Evans, W. J., Feldman, J. D., & Ziller, J. W. (1996). Polyhydride chemistry of cerium. Journal of the American Chemical Society, 118(19), 4581-4584.

Sources

Optimizing reaction temperature for the synthesis of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting the Synthesis of 3,3-Dimethylheptan-2-one

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the regioselective alkylation of unsymmetrical ketones. The synthesis of 3,3-dimethylheptan-2-one via the methylation of 3-methylheptan-2-one is a classic transformation where precise temperature control dictates the divergence between kinetic and thermodynamic pathways.

When dealing with unsymmetrical ketones, the choice of base and the reaction temperature are not arbitrary; they are the fundamental levers that control which alpha-carbon is deprotonated. Below is our comprehensive, field-proven guide to mastering this reaction.

Diagnostic Troubleshooting (FAQs)

Q1: Why am I observing predominantly 3-methyloctan-2-one instead of my target, 3,3-dimethylheptan-2-one? A1: This is a classic regioselectivity issue driven by reaction temperature and base selection. If you are deprotonating at -78 °C using a bulky, strong base like Lithium Diisopropylamide (LDA), you are operating strictly under kinetic control[1]. The bulky base abstracts the least sterically hindered proton (at the C1 methyl group), forming the kinetic enolate. Upon the addition of methyl iodide (MeI), this yields the undesired 3-methyloctan-2-one. To synthesize 3,3-dimethylheptan-2-one, you must form the more substituted, lower-energy thermodynamic enolate at C3. This requires higher temperatures (0 °C to 25 °C) and a smaller base that allows for equilibration, such as Sodium Hydride (NaH)[2] or Potassium Hydride (KH)[3].

Q2: Can I still use LDA to form the thermodynamic enolate if I don't have NaH available? A2: Yes, but you must alter your stoichiometry and temperature profile to force equilibration. Instead of using a standard excess of LDA, use a slight deficit (e.g., 0.95 equivalents relative to the ketone). After adding the ketone at -78 °C, remove the cooling bath and allow the mixture to warm to room temperature for 2 hours. The unreacted ketone acts as a proton shuttle, facilitating the thermodynamic equilibration from the initially formed kinetic enolate to the more stable C3 enolate before you add the MeI.

Q3: I am using NaH at room temperature to form the enolate, but my yield is low and I see polyalkylation byproducts. What is wrong? A3: You are likely maintaining room temperature during the alkylation step. While elevated temperatures (25 °C) are required for the formation of the thermodynamic enolate[2], the subsequent SN2 alkylation with MeI is highly exothermic. If MeI is added too rapidly at room temperature, localized heating drives over-alkylation (e.g., methylation at C1 after C3 is methylated) or O-alkylation. You must cool the equilibrated enolate solution to 0 °C prior to the dropwise addition of MeI.

Quantitative Reaction Profiles

To illustrate the profound impact of temperature and base selection on regioselectivity, compare the standardized reaction profiles below:

Base SystemEquivalentsEnolization TempEnolization TimeAlkylation TempMajor ProductRegioselectivity (C3:C1)
LDA / THF 1.05-78 °C30 min-78 °C to RT3-Methyloctan-2-one (Kinetic)< 5 : 95
LDA / THF 0.95-78 °C → 25 °C2 hours0 °C to RT3,3-Dimethylheptan-2-one (Thermo)~ 85 : 15
NaH / THF 1.1025 °C4 hours0 °C to RT3,3-Dimethylheptan-2-one (Thermo)> 95 : 5
Self-Validating Experimental Protocol: Thermodynamic Alkylation

This protocol is optimized for the exclusive synthesis of 3,3-dimethylheptan-2-one using thermodynamic control.

Step 1: Preparation Flame-dry a round-bottom flask under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the dispersion with anhydrous hexane (3 × 5 mL) to remove the mineral oil, decanting the solvent each time via syringe. Suspend the purified NaH in anhydrous THF to create a 0.5 M solution.

Step 2: Enolization (Thermodynamic Control) Cool the suspension to 0 °C. Add 3-methylheptan-2-one (1.0 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Causality: Higher temperatures and the use of a sterically unhindered base (NaH) promote the equilibration of the enolate mixture toward the more thermodynamically stable, highly substituted C3 enolate[2].

  • Validation Checkpoint: The deprotonation generates H2 gas. The cessation of bubbling indicates the completion of enolate formation. For absolute certainty, quench a 0.1 mL aliquot in D2O; 1H NMR should reveal deuterium incorporation exclusively at the C3 methine position.

Step 3: Alkylation Cool the reaction mixture back to 0 °C. Add Methyl Iodide (MeI, 1.2 eq) dropwise over 10 minutes.

  • Causality: While enolate formation requires room temperature, the subsequent SN2 alkylation with MeI is highly exothermic. Cooling the reaction to 0 °C before addition prevents localized heating, which would otherwise lead to undesired polyalkylation.

Step 4: Completion & Workup Allow the reaction to slowly warm to 25 °C and stir for an additional 2 hours to ensure complete consumption of the alkylating agent. Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude 3,3-dimethylheptan-2-one via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Pathway Visualization

Enolate_Pathways K 3-Methylheptan-2-one (Starting Ketone) KE Kinetic Enolate (C1 Deprotonation) K->KE LDA, THF, -78°C (Kinetic Control) TE Thermodynamic Enolate (C3 Deprotonation) K->TE NaH, THF, 25°C (Thermodynamic Control) KE->TE Excess Ketone, 0°C to 25°C (Equilibration) WP 3-Methyloctan-2-one (Undesired Byproduct) KE->WP MeI, 0°C TP 3,3-Dimethylheptan-2-one (Target Product) TE->TP MeI, 0°C

Reaction pathways for 3-methylheptan-2-one alkylation under kinetic vs. thermodynamic control.

References

*[1] 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook, Lumen Learning. 1 *[2] 5.5: Alkylation of Enolate Ions, Chemistry LibreTexts. 2 *[3] 6.3 Alkylation at the α-Carbon – Organic Chemistry II, KPU Pressbooks.3

Sources

Minimizing side reactions in the synthesis of tertiary alcohols from ketones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Nucleophilic Additions to Ketones Operator: Dr. A. Vance, Senior Application Scientist Status: Online

Welcome to the Synthesis Support Portal

If you are accessing this guide, you are likely staring at an NMR spectrum that shows recovered starting material (ketone) or a secondary alcohol, rather than your desired tertiary alcohol.

The synthesis of tertiary alcohols via Grignard or Organolithium addition is textbook chemistry, but in practice, it is plagued by two "silent killers": Enolization and


-Hydride Reduction .

This guide abandons the "add and pray" approach. We will troubleshoot your specific failure mode and provide the Imamoto Organocerium protocol—the gold standard for suppressing these side reactions.

Part 1: Diagnostic Workflow

Before changing reagents, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Analyze Reaction Outcome Result What is the major byproduct? Start->Result Recov Recovered Ketone (No new C-C bond) Result->Recov High % SecAlc Secondary Alcohol (Reduction Product) Result->SecAlc High % NoRxn No Reaction (Steric Stall) Result->NoRxn High % Diag1 Diagnosis: ENOLIZATION Reagent acted as a Base Recov->Diag1 Diag2 Diagnosis: REDUCTION Beta-Hydride Transfer SecAlc->Diag2 Diag3 Diagnosis: STERIC HINDRANCE Aggregated Reagent NoRxn->Diag3 Sol1 Solution: Switch to Organocerium (Imamoto Reagent) Diag1->Sol1 Sol2 Solution: Switch to Organolithium OR Organocerium Diag2->Sol2 Sol3 Solution: Turbo Grignard (iPrMgCl·LiCl) Diag3->Sol3

Figure 1: Diagnostic decision tree for nucleophilic addition failures.

Part 2: Troubleshooting Modules
Ticket #001: The "Ghost" Product (Enolization)

Symptom: You quench the reaction and recover near-quantitative amounts of starting ketone. The Science: This is a competition between Basicity and Nucleophilicity .

  • Organolithiums (RLi) and Grignards (RMgX) are hard bases.

  • If your ketone has

    
    -protons (especially if sterically crowded), the reagent will deprotonate the 
    
    
    
    -carbon rather than attack the carbonyl.
  • Upon aqueous workup, the enolate simply protonates back to the starting ketone.

The Fix: The "Cerium Switch" You must decouple basicity from nucleophilicity. Lanthanides, specifically Cerium(III), are highly oxophilic (Lewis acidic) but their organometallic species are less basic than their Lithium/Magnesium counterparts.[1]

  • Mechanism: CeCl

    
     activates the carbonyl oxygen (increasing electrophilicity) while the organocerium species (
    
    
    
    ) is too non-basic to deprotonate the
    
    
    -position.
Ticket #002: The "Wrong" Alcohol (Reduction)

Symptom: You isolated a secondary alcohol.[2] The Science: This occurs via


-Hydride Transfer .[3]
  • If your nucleophile has a hydrogen on the

    
    -carbon (e.g., Isopropyl, 
    
    
    
    -Butyl, Cyclohexyl), it can act as a reducing agent.
  • The reaction proceeds through a cyclic 6-membered transition state where the hydride is transferred to the carbonyl carbon.[4]

Comparative Data: Yields of Tertiary Alcohol Addition of n-Butyl nucleophiles to Diisopropyl Ketone (Highly prone to reduction/enolization)

Reagent SystemYield (Tertiary Alcohol)Major Side Product
n-BuMgBr (Grignard)< 10%Secondary Alcohol (Reduction)
n-BuLi (Organolithium)~ 40%Recovered Ketone (Enolization)
n-BuLi + CeCl

> 95% None

The Fix: Use the Imamoto method (below). The organocerium species alters the geometry of the complex, making the cyclic transition state for hydride transfer energetically unfavorable.

Part 3: Master Protocol (The Imamoto Method)

Warning: The success of this reaction depends entirely on Step 1 . Commercial "anhydrous" CeCl


 is rarely dry enough. If your CeCl

is not perfectly dry, it acts as a proton source, killing your reagent instantly.
Step 1: Activation of CeCl

(The Critical Path)

Do not skip the temperature ramp. Heating too fast causes hydrolysis to CeOCl (Brick dust), which is inactive.

  • Setup: Place CeCl

    
     (powdered) in a Schlenk flask with a large magnetic stir bar. Connect to high vacuum (< 0.5 mmHg).
    
  • Ramp 1 (RT): Stir under vacuum at room temperature for 1-2 hours. The powder will begin to look "fluffy."

  • Ramp 2 (60-70°C): Heat the bath. Vigorous bubbling may occur as water leaves the lattice. Maintain for 2 hours.

  • Ramp 3 (140-150°C): Increase heat. Crucial: While heating, occasionally remove the flask from the bath and vigorously shake/swirl it to crush any clumps with the stir bar.

  • Finish: Heat at 140°C for another 2 hours. The resulting white powder should be fine and free-flowing.

  • Cool: Cool to RT under Argon.

Step 2: Transmetallation & Addition
  • Suspend: Add dry THF to the flask (typically 0.3 – 0.5 M concentration of CeCl

    
    ). Stir overnight at RT. The result should be a milky white suspension (Imamoto reagent).
    
  • Cool: Cool the slurry to -78°C .

  • Transmetallate: Add your Organolithium (RLi) dropwise.

    • Note: The slurry may change color (often yellow/orange) but will remain a suspension.

    • Time: Stir for 30-60 minutes at -78°C to form the organocerium species (

      
       or ate complex).
      
  • Add Ketone: Add your ketone (neat or in minimal THF) dropwise.

  • Warm: Allow to warm to 0°C (or RT, depending on substrate) over 2-3 hours.

  • Quench: Standard workup with dilute HCl or NH

    
    Cl.
    
Part 4: FAQ

Q: Can I use Grignards (RMgX) with Cerium, or only RLi? A: You can use Grignards, but RLi is preferred. The equilibrium


 is less favorable than with Lithium. If you must use a Grignard, pre-mix it with the CeCl

at 0°C for longer, then cool back down if necessary.

Q: Why not just use "Turbo Grignard" (iPrMgCl·LiCl)? A: Turbo Grignards are excellent for kinetic issues (steric hindrance, solubility) because the LiCl breaks up the magnesium aggregates.[5] However, they are still highly basic . If your problem is enolization (proton abstraction), a Turbo Grignard might actually worsen the issue compared to Organocerium. Use Turbo for sterics; use Cerium for chemoselectivity.

Q: My CeCl


 turned yellow during drying. Is it ruined? 
A:  Likely yes. Yellowing indicates hydrolysis to Cerium Oxide/Oxychloride species. This usually happens if you heat it to >100°C before the bulk water is removed. Discard and restart with the slow ramp.
References
  • Imamoto, T. , Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984).[6] "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[7][8][9] The Journal of Organic Chemistry, 49(21), 3904–3912. Link

  • Imamoto, T. , Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989).[6] "Reactions of carbonyl compounds with organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Krasovskiy, A. , & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Conlon, D. A. , et al. (1989). "The preparation of cerium(III) chloride for use in organic synthesis." Organic Syntheses, 68, 83. Link

Sources

Technical Support Center: 3,3-Dimethylheptan-2-one Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Synthesis & GC-MS Identification Ticket ID: CHEM-SUP-2024-001

Incident Report: The Synthetic Challenge

Context: Synthesizing 3,3-dimethylheptan-2-one (Target) typically involves the double alkylation of 2-heptanone or the methylation of 3-methylheptan-2-one. This construction of a quaternary carbon center (


-disubstitution) is synthetically demanding due to steric hindrance.

Common Failure Modes: Researchers often encounter complex mixtures containing:

  • Regioisomers: Alkylation at the C1 position (kinetic enolate) instead of the C3 position (thermodynamic enolate).

  • O-Alkylation: Formation of enol ethers instead of ketones.[1]

  • Incomplete Alkylation: Residual mono-methylated intermediates.

This guide provides a self-validating GC-MS workflow to distinguish the target molecule from these deceptive byproducts.

Diagnostic Workflow (The "Triage")

User Question: "My chromatogram shows three peaks with similar retention times. How do I identify the correct 3,3-dimethyl product?"

The Solution: You cannot rely on retention time alone. You must use Mass Spectral Triage based on the McLafferty Rearrangement .

The Diagnostic Logic Tree

The following logic gate uses specific m/z values derived from the unique fragmentation physics of ketone isomers.

MS_Triage Start Unknown Peak (Molecular Ion m/z 142?) CheckMcLafferty Check McLafferty Ion (Key Diagnostic) Start->CheckMcLafferty mz86 Major Peak at m/z 86 CheckMcLafferty->mz86 Found mz72 Major Peak at m/z 72 CheckMcLafferty->mz72 Found mz58 Major Peak at m/z 58 CheckMcLafferty->mz58 Found Target CONFIRMED TARGET: 3,3-Dimethylheptan-2-one (Quaternary Alpha Carbon) mz86->Target Regio REGIOISOMER: 3-Methyloctan-2-one (Tertiary Alpha Carbon) mz72->Regio Linear LINEAR ISOMER: Nonan-2-one (Secondary Alpha Carbon) mz58->Linear

Figure 1: Mass Spectral Decision Tree for Isomer Differentiation. Note that m/z 86 is the specific signature of the gem-dimethyl group.

Technical Deep Dive: Fragmentation Mechanics

To trust the diagnosis, you must understand the causality of the fragmentation.

Mechanism 1: The McLafferty Rearrangement (The Fingerprint)

The McLafferty rearrangement requires a


-hydrogen.[2][3][4][5] In 3,3-dimethylheptan-2-one, the butyl chain provides this hydrogen. The rearrangement cleaves the 

-

bond, but the charge remains on the oxygen-containing fragment.[4]
  • Target (3,3-Dimethyl): The

    
    -carbon has two methyl groups .
    
    • Fragment Structure:

      
      
      
    • Mass Calculation:

      
       (Radical cation m/z 86).
      
    • Result: A distinct peak at m/z 86 .

  • Regioisomer (3-Methyloctan-2-one): The

    
    -carbon has only one methyl group .
    
    • Fragment Structure:

      
      
      
    • Mass Calculation:

      
       (Radical cation m/z 72).
      
    • Result: A distinct peak at m/z 72 .

Mechanism 2: Alpha-Cleavage

All methyl ketones will show a strong signal at m/z 43 (


). This confirms the moiety but does not distinguish isomers. However, the loss of the alkyl chain is diagnostic:
Ion TypeFragment Lostm/z Observed (Target)Significance
Base Peak Acetyl (

)
99 (

)
The remaining carbocation

is tertiary and stable.
Alpha Cleavage Methyl (

)
127 (

)
Loss of one of the gem-dimethyls.
Alpha Cleavage Butyl (

)
85 (

)
Loss of the long chain.

Troubleshooting Guide (FAQ)

Issue 1: "I see a large peak with m/z 72. What happened?"

Diagnosis: You have synthesized 3-methyloctan-2-one . Root Cause: Regioselectivity Failure. Alkylation occurred at the C1 position (terminal methyl) of the intermediate 3-methylheptan-2-one rather than the C3 position.

  • Why? The C1 protons are less hindered (kinetic site), while C3 is sterically crowded (thermodynamic site).

  • Fix:

    • Switch from kinetic bases (LDA at -78°C) to thermodynamic conditions (NaH or t-BuOK at room temperature/reflux).

    • Allow the enolate to equilibrate longer before adding the methylating agent.

Issue 2: "I see a peak with m/z 142, but the fragmentation is weird (High m/z 113/127)."

Diagnosis: O-Alkylation (Enol Ether formation). Root Cause: Hard/Soft Acid-Base Mismatch. The enolate oxygen is a "hard" nucleophile, while the carbon is "soft."

  • Why? Using a "hard" leaving group (like dimethyl sulfate or a tosylate) or a polar aprotic solvent (HMPA/DMPU) without careful control can favor O-alkylation.

  • Fix:

    • Use Methyl Iodide (MeI) (Soft electrophile) to favor C-alkylation.

    • Use a less polar solvent system if possible.

    • Acid Hydrolysis: Treat the crude mixture with dilute HCl. Enol ethers will hydrolyze back to the starting ketone, while the target 3,3-dimethyl ketone is stable.

Issue 3: "My yield is low, and I see starting material."

Diagnosis: Steric Stalling. Root Cause: The second methylation is difficult because you are forcing a methyl group onto an already branched center.

  • Fix: Use a more reactive methylating agent (MeI) and ensure the base is strong enough to deprotonate the tertiary carbon (though pKa differences are minimal, steric access for the base is the issue).

Experimental Protocols

Standard GC-MS Method for Ketone Analysis
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm ID). Non-polar columns are preferred to separate boiling point differences.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split (20:1) at 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Traps volatile isomers).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Burn off high MW byproducts).

  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range: m/z 35 – 300.

Sample Preparation
  • Dilution: Dilute 10 µL of reaction mixture into 1.5 mL of Hexane or Dichloromethane . Avoid Methanol as it can form acetals if acid traces are present.

  • Wash: If using crude reaction mix, perform a mini-aqueous wash (water) in a vial to remove salts/base that might degrade the column.

Visualizing the Synthetic Pathways

The following diagram maps the reaction and where the impurities originate.

Synthesis_Path SM 2-Heptanone Mono 3-Methylheptan-2-one (Mono-alkylated) SM->Mono 1st Methylation Base Base (LDA/NaH) MeI MeI Target 3,3-Dimethylheptan-2-one (Target) Mono->Target 2nd Methylation (Thermodynamic Site) Regio 3-Methyloctan-2-one (Regioisomer) Mono->Regio 2nd Methylation (Kinetic Site) O_Alk Enol Ether (O-Alkylation) Mono->O_Alk O-Attack

Figure 2: Synthetic pathways showing the origin of Regioisomers and O-Alkylated byproducts.

References

  • McLafferty Rearrangement Mechanics

    • McLafferty, F. W. (1959).[5] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry.

    • Source:

  • NIST Mass Spectral Data (Standard Reference)

    • NIST Chemistry WebBook, SRD 69.[6] "3,3-Dimethylheptane" (Analogous fragmentation patterns for gem-dimethyl alkyl chains).

    • Source: [6]

  • Enolate Alkylation Regioselectivity

    • Evans, D. A. (2005).
    • Source:

  • Differentiation of Isomeric Ketones

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for m/z 58 vs 72 vs 86 rules).
    • Source:

Sources

Improving the resolution of C9 ketone isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Resolution Separation of C9 Ketone Isomers

Topic: Improving the resolution of C9 ketone isomers (2-, 3-, 4-, 5-nonanone and branched isomers). Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1][2] Last Updated: March 2026[1]

Phase 1: Core Directive & Column Selection

Q1: I am using a standard DB-5 (5% phenyl) column, but my 3-nonanone and 4-nonanone peaks are co-eluting. Why is this happening, and what is the solution?

A: This is a classic "boiling point overlap" issue.

  • The Problem: On non-polar columns like the DB-5 or DB-1, separation is driven primarily by London Dispersion forces, which correlate strongly with boiling point.[1] The boiling points of C9 ketone isomers are nearly identical (e.g., 3-nonanone is ~188°C, 4-nonanone is ~188°C, and 2-nonanone is ~195°C). A non-polar phase simply lacks the selectivity to resolve these isomers based on volatility alone.[1]

  • The Solution: Switch to a Polar Polyethylene Glycol (PEG) column (e.g., DB-Wax, ZB-Wax, HP-INNOWax).[1]

  • The Mechanism: Ketones have a permanent dipole due to the carbonyl (C=O) group.[1] A PEG stationary phase interacts with these analytes via strong dipole-dipole interactions and hydrogen bonding.[1] The position of the carbonyl group (2- vs 3- vs 4-) significantly alters the steric accessibility and polarity of the molecule, creating a separation mechanism independent of boiling point.

Recommendation Table: Column Selectivity

Column PhasePolaritySeparation MechanismSuitability for C9 Ketones
100% Dimethyl polysiloxane (DB-1)Non-PolarBoiling Point (Volatility)Poor .[1] Co-elution of central isomers (3-, 4-, 5-).
5% Phenyl (DB-5)Non-PolarBoiling Point + Weak Pi-PiPoor .[1] Slight improvement, but likely insufficient for baseline resolution.
6% Cyanopropylphenyl (DB-624)IntermediateVolatility + DipoleModerate .[1] Good for volatiles, but may struggle with higher boiling C9 isomers.[1]
Polyethylene Glycol (DB-Wax)PolarH-Bonding + Strong DipoleExcellent .[1] Resolves isomers based on carbonyl position.[1][2]

Phase 2: Method Optimization & Identification

Q2: I switched to a Wax column, but the resolution is still not baseline. How should I optimize my temperature program?

A: Isothermal runs often fail to resolve critical pairs. You must use a slow ramp rate through the elution window of the ketones.[1]

  • Initial Temperature: Start low (e.g., 60°C) to focus the analytes at the head of the column.[1]

  • Ramp Rate: Use a standard ramp (10°C/min) to get to 140°C, then slow down to 2-3°C/min from 140°C to 200°C. This expands the chromatographic window where the ketones elute, maximizing the interaction differences with the stationary phase.

Q3: How can I definitively identify which peak is which isomer without buying individual standards for every single one?

A: You can use Mass Spectrometry (GC-MS) to identify them based on the McLafferty Rearrangement .[1] Ketones undergo a specific fragmentation where the gamma-hydrogen transfers to the carbonyl oxygen, cleaving the beta-bond. This produces a "signature" ion that is unique to the position of the ketone group.[1][2]

Diagnostic Ion Table for C9 Ketones (MW = 142)

IsomerStructure NotePrimary Alpha Cleavage (m/z)McLafferty Rearrangement (m/z)
2-Nonanone Methyl ketone43 (

)
58
3-Nonanone Ethyl ketone57 (

)
72
4-Nonanone Propyl ketone71 (

)
86
5-Nonanone Symmetrical85 (

)
100 (Double McLafferty possible)

Note: The McLafferty ion is often the key differentiator when boiling points are identical.

Phase 3: Troubleshooting Guide

Q4: My ketone peaks are showing significant tailing. Is this a column issue?

A: Peak tailing in ketones is usually caused by activity (unwanted chemical adsorption) rather than column damage.[1] Ketones are polar and will hydrogen-bond to active silanol groups (Si-OH) in the system.[1]

Troubleshooting Workflow:

  • Inlet Liner: Ensure you are using a deactivated (silanized) liner .[1] Glass wool is a common source of activity; if your liner has wool, ensure it is fully deactivated or try a wool-free laminar cup liner.[1]

  • Column Cut: A jagged column cut exposes active fused silica.[1] Recut the column (remove 10-20 cm) using a ceramic wafer to ensure a square, clean edge.

  • Gold Seal: If using an Agilent-style inlet, replace the gold seal. Over time, these accumulate non-volatile matrix that can adsorb polar compounds.[1]

Visualizations

Figure 1: Method Development Workflow

Caption: A logical decision tree for selecting the correct column and optimizing separation parameters for isomeric ketones.

MethodDevelopment Start Start: C9 Ketone Mixture CheckCol Check Current Column Start->CheckCol IsPolar Is it Polar (Wax/PEG)? CheckCol->IsPolar SwitchCol Action: Switch to DB-Wax / ZB-Wax IsPolar->SwitchCol No (DB-1, DB-5) OptimizeTemp Optimize Temp Program IsPolar->OptimizeTemp Yes SwitchCol->OptimizeTemp RampDecision Resolution < 1.5? OptimizeTemp->RampDecision SlowRamp Action: Decrease Ramp Rate (2-3°C/min near 150°C) RampDecision->SlowRamp Yes (Co-elution) CheckMS Validation: Check MS Ions RampDecision->CheckMS No (Separated) SlowRamp->CheckMS Final Final Method: Baseline Resolution CheckMS->Final

Figure 2: Troubleshooting Peak Tailing

Caption: Systematic diagnosis for peak tailing specific to polar analytes like ketones.

Troubleshooting Problem Issue: Peak Tailing Step1 1. Check Inlet Liner Problem->Step1 Decision1 Is it Deactivated? Step1->Decision1 Action1 Replace with Ultra-Inert Liner Decision1->Action1 No/Unknown Step2 2. Check Column Cut Decision1->Step2 Yes Action1->Step2 Decision2 Is cut square? Step2->Decision2 Action2 Trim 10-20cm from Inlet Decision2->Action2 No (Jagged) Step3 3. Check Temp Decision2->Step3 Yes Action2->Step3 Action3 Increase Inlet Temp (Minimize condensation) Step3->Action3

References

  • Restek Corporation. (2024).[1] Restek Capillary Column Selection Guide: Polar vs. Non-Polar Phases.[1] Retrieved from

  • Agilent Technologies. (2021).[1] WAX Column Technology Update and Recent Applications. Retrieved from

  • NIST Mass Spectrometry Data Center. (2025).[1][3] 2-Nonanone Mass Spectrum & Retention Indices. Retrieved from

  • BenchChem. (2025).[1] Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones. Retrieved from

  • PubChem. (2025).[1][3][4][5] Compound Summary: 4-Nonanone.[1][3] Retrieved from

Sources

Challenges in the purification of sterically hindered ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Sterically Hindered Ketones

Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PUR-KET-009

Welcome to the Difficult Separations Hub

If you are reading this, you are likely facing a specific set of symptoms: your ketone is co-eluting with non-polar byproducts, it refuses to crystallize (forming a stubborn oil), or it is tailing significantly on silica.

Sterically hindered ketones (e.g., tert-butyl ketones, adamantyl ketones, or ortho-substituted benzophenones) present a unique paradox: they are chemically stable enough to resist decomposition, yet chemically inert enough to resist standard purification derivatives like bisulfite adducts.

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why the interaction fails and how to force the thermodynamics in your favor.

Part 1: The Triage (Method Selection)

Before attempting a protocol, determine the physicochemical profile of your impurity vs. your target.

PurificationStrategy Start START: Define Impurity Profile StateCheck Physical State of Target? Start->StateCheck Solid Solid (Low Melting) StateCheck->Solid Solid Liquid Oil / Liquid StateCheck->Liquid Liquid Cryst Crystallization (See Module 3) Solid->Cryst ImpurityType Impurity Type? Liquid->ImpurityType Volatile Volatile (<20°C bp diff) ImpurityType->Volatile Bp Diff > 10°C NonVolatile Non-volatile / Co-eluting ImpurityType->NonVolatile Bp Diff < 10°C or Co-spotting Distill High Vac Distillation (Spinning Band) Volatile->Distill Chrom Flash Chromatography (See Module 2) NonVolatile->Chrom Standard Deriv Chemical Derivatization (Girard's Reagent) NonVolatile->Deriv If Chrom Fails

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and impurity volatility.

Module 2: Chromatographic Troubleshooting

The Problem: Sterically hindered ketones often exhibit "tailing" on silica gel. The Cause: The carbonyl oxygen is a Lewis base. It interacts with acidic silanol groups (Si-OH) on the silica surface.[1][2] While steric bulk protects the carbon from nucleophilic attack, the oxygen remains exposed, leading to secondary hydrogen bonding that drags the peak.

Protocol: Deactivation of Silica[1]

Do not increase polarity blindly; this co-elutes impurities. Instead, suppress the silanol activity.

ParameterRecommendationMechanism
Modifier Triethylamine (TEA) (1–3% v/v)TEA is a stronger base than your ketone. It preferentially binds to acidic silanols, "capping" them and allowing the ketone to elute as a sharp band [1].
Loading DCM or Toluene Avoid dissolving hindered ketones in hexanes for loading; they may precipitate on the column head. Use a solvent that fully solvates the bulky groups.
Stationary Phase Neutral Alumina (Grade III)If TEA fails, switch to Alumina. It is less acidic than silica, reducing the interaction with the carbonyl oxygen.

Step-by-Step Optimization:

  • Pre-wash: Flush the column with 3 CV (Column Volumes) of Hexane + 2% TEA.

  • Equilibrate: Run your starting mobile phase (e.g., 2% EtOAc/Hexane) for 2 CV.

  • Run: Elute with the modifier present in the mobile phase throughout the run.

Module 3: Chemical Rescue (Girard's Reagent)

The Problem: Your ketone co-distills with a non-polar impurity (like a hydrocarbon) and co-elutes on silica. The Constraint: Standard Bisulfite purification fails for sterically hindered ketones. The bisulfite ion is too bulky to attack a hindered carbonyl center (e.g., tert-butyl methyl ketone) [2].

The Solution: Girard's Reagent T (Trimethylaminoacetohydrazide chloride). Why it works: The hydrazide group is more nucleophilic than bisulfite, and the reaction is driven by acid catalysis and reflux, overcoming the steric energy barrier. The resulting hydrazone is water-soluble, allowing non-polar impurities to be washed away.

GirardsWorkflow Mix Crude Mixture (Ketone + Impurity) React Reflux with Girard's Reagent T (Ethanol + 10% AcOH) Mix->React Step 1 Extract1 Extraction 1: Wash with Ether React->Extract1 Step 2 AqPhase Aqueous Phase (Contains Hydrazone) Extract1->AqPhase OrgPhase Organic Phase (Discard Impurities) Extract1->OrgPhase Hydrolysis Hydrolysis (HCl + Formalin) AqPhase->Hydrolysis Step 3 Extract2 Extraction 2: Recover Pure Ketone Hydrolysis->Extract2 Step 4

Figure 2: The Girard's Reagent T workflow for separating hindered ketones from non-polar impurities.

Protocol: Girard's Reagent T for Hindered Substrates

Reagents:

  • Girard's Reagent T (1.2 equivalents relative to ketone).

  • Solvent: Absolute Ethanol (containing 10% Glacial Acetic Acid).

  • Workup: Diethyl ether, 2M HCl, Formalin (optional).

Procedure:

  • Reflux: Dissolve crude mixture and Girard's Reagent T in the acidified ethanol. Reflux for 2–4 hours .

    • Note: Unhindered ketones react in 30 mins. Hindered ketones require prolonged heat to overcome the activation energy barrier.

  • Quench: Pour the cooled mixture into ice water/brine (ratio 1:1).

  • Wash (Critical): Extract the aqueous phase 3x with diethyl ether.

    • Result: The non-polar impurities move to the ether. Your ketone is trapped in the water as a hydrazone salt.

  • Hydrolysis: Acidify the aqueous layer to pH 1 with HCl. Add an excess of formalin (formaldehyde binds the hydrazine, driving the equilibrium back to the ketone). Stir for 1 hour.

  • Recovery: Extract the aqueous layer 3x with ether.[3] Dry (MgSO4) and concentrate to yield pure ketone.

Module 4: Crystallization of "Oils"

The Problem: Hindered ketones often have low melting points (40–60°C) and tend to "oil out" rather than crystallize. The Cause: High solubility in non-polar solvents and difficulty forming a lattice due to bulky, irregular rotation.

Troubleshooting Guide:

SymptomAdjustment
Oiling Out Use a Mixed Solvent System. Dissolve in a minimum amount of warm polar solvent (Methanol or Acetone), then add water dropwise until turbidity persists. Re-warm to clear, then cool very slowly.
Supersaturation Seed it. If you lack a seed crystal, dip a glass rod in the solution, let the solvent evaporate on the rod to form a micro-film, and re-insert.
Glass Formation Scratch the flask. Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[4] This creates nucleation sites [3].

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization: Common Problems and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Preventing Enolization During Nucleophilic Addition to 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the challenge of enolization during nucleophilic addition to sterically hindered ketones, specifically 3,3-Dimethylheptan-2-one. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions based on established chemical principles.

Q1: My Grignard reaction with 3,3-Dimethylheptan-2-one is resulting in low yield of the tertiary alcohol and recovery of the starting ketone. What is happening and how can I fix it?

A1: Issue Identification and Mechanistic Explanation

The primary issue is that the Grignard reagent is acting as a base rather than a nucleophile, leading to the deprotonation of an α-hydrogen on the ketone to form an enolate.[1][2] This is a common side reaction with sterically hindered ketones like 3,3-Dimethylheptan-2-one.[1][3] The bulky tert-butyl group adjacent to the carbonyl carbon shields it from nucleophilic attack, making the acidic α-protons on the methyl group more accessible to the basic Grignard reagent. Subsequent workup of the enolate intermediate simply regenerates the starting ketone.[1]

Solutions:

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents.[4] They are also less susceptible to steric hindrance, making them more effective for additions to hindered ketones.[5] Using an organolithium reagent can significantly favor the desired nucleophilic addition over enolization.[4][6]

  • Employ Cerium (III) Chloride (Luche-type Conditions): The addition of anhydrous cerium (III) chloride (CeCl₃) to the reaction mixture before the introduction of the Grignard reagent can dramatically improve the yield of the addition product.[7][8] CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[9][10] This activation promotes nucleophilic attack. Furthermore, the in situ generated organocerium reagent is less basic than the corresponding Grignard reagent, which suppresses enolization.[7][11]

  • Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can favor the kinetic pathway of nucleophilic addition over the thermodynamically favored enolization.[12] At lower temperatures, the activation energy for both pathways is harder to overcome, but the difference in activation energies between addition and deprotonation becomes more significant, often favoring addition.

Q2: I'm still observing significant enolization even after switching to an organolithium reagent. What other factors should I consider?

A2: Advanced Troubleshooting for Persistent Enolization

While organolithium reagents are a good first step, other factors can still promote enolization.

Solutions:

  • Solvent Choice: The choice of solvent can influence the reactivity of the organometallic reagent. In some cases, using a non-polar solvent can enhance the nucleophilicity of the organolithium reagent and improve the yield of the addition product.[7]

  • Order of Addition: The standard procedure involves adding the nucleophile to the ketone. However, in cases of severe enolization, a "reverse addition" protocol, where the ketone is slowly added to a solution of the nucleophile, can sometimes be beneficial. This ensures that the nucleophile is always in excess, which can favor the bimolecular addition reaction over the deprotonation event.

  • Consider Alternative Synthetic Routes: If direct addition proves consistently problematic, alternative strategies that avoid the use of strongly basic nucleophiles should be considered.

    • Wittig Reaction: For the introduction of a carbon-carbon double bond, the Wittig reaction is a powerful alternative.[13][14] Even sterically hindered ketones can be converted to their corresponding alkenes.[13][15]

    • Corey-Chaykovsky Reaction: To form an epoxide, the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is an excellent choice.[16][17][18] Sulfur ylides are less basic than Grignard or organolithium reagents and are highly effective for additions to ketones.[19][20]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the underlying principles of these reactions.

Q3: Why is 3,3-Dimethylheptan-2-one so prone to enolization?

A3: The susceptibility of 3,3-Dimethylheptan-2-one to enolization is a direct consequence of its structure. The carbonyl carbon is flanked by a sterically demanding tert-butyl group. This steric bulk physically hinders the approach of a nucleophile to the carbonyl carbon. In contrast, the methyl group on the other side of the carbonyl has three α-hydrogens that are relatively exposed. When a reagent that is both a strong nucleophile and a strong base (like a Grignard reagent) is used, the path of least resistance is often the abstraction of one of these acidic α-protons, leading to the formation of an enolate.[1][2]

Q4: What is the mechanistic difference between a Grignard reagent and an organocerium reagent in this context?

A4: A Grignard reagent (R-MgX) has a highly polarized carbon-magnesium bond, making the carbon atom strongly nucleophilic and basic. An organocerium reagent, formed in situ from a Grignard or organolithium reagent and CeCl₃, is believed to be less basic but still highly nucleophilic.[8][11] The cerium atom, being a strong Lewis acid, coordinates to the carbonyl oxygen. This coordination increases the positive character of the carbonyl carbon, making it a "harder" electrophile. This enhanced electrophilicity facilitates nucleophilic attack by the organocerium reagent. The reduced basicity of the organocerium species minimizes the competing enolization side reaction.[7][11]

Q5: When should I choose a "kinetic" versus a "thermodynamic" enolate formation strategy?

A5: This question is more relevant to reactions where the enolate itself is the desired intermediate for subsequent alkylation, rather than an undesired byproduct. However, the underlying principles are important.

  • Kinetic Enolate: Formed faster and at lower temperatures by deprotonating the less sterically hindered α-proton.[21][22] This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[12][23]

  • Thermodynamic Enolate: The more stable enolate, typically more substituted, is formed under conditions that allow for equilibrium to be established.[21] This usually involves a weaker base (that allows for reversible deprotonation) and higher temperatures.

For preventing enolization during nucleophilic addition, the goal is to avoid forming any enolate. Therefore, the conditions that would favor kinetic enolate formation (low temperature, strong base) are paradoxically what you want to avoid if your goal is addition, as the strong base will readily deprotonate. This is why modifying the nucleophile to be less basic (e.g., organocerium reagents) is a more effective strategy.

Quantitative Data Summary

The following table summarizes the qualitative effects of different reaction conditions on the outcome of nucleophilic addition to a sterically hindered ketone like 3,3-Dimethylheptan-2-one.

ConditionNucleophilic AdditionEnolization (Side Reaction)
Grignard Reagent (Standard) Moderate to LowHigh
Organolithium Reagent HighModerate to Low
Grignard + CeCl₃ Very HighVery Low
Low Temperature (-78 °C) FavoredSuppressed
High Temperature (RT or reflux) Less FavoredFavored

Experimental Protocols

Protocol 1: Cerium (III) Chloride-Mediated Grignard Addition to 3,3-Dimethylheptan-2-one

This protocol details a method to favor nucleophilic addition and suppress enolization.

Materials:

  • Anhydrous Cerium (III) Chloride (CeCl₃)

  • 3,3-Dimethylheptan-2-one

  • Grignard Reagent (e.g., Methylmagnesium Bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

  • Preparation of Cerium (III) Chloride Slurry:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 equivalents).

    • Add anhydrous THF via syringe to create a slurry.

    • Stir the slurry vigorously at room temperature for at least 2 hours. This is crucial for the activation of CeCl₃.

  • Reaction Setup:

    • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold slurry. Stir for 30-60 minutes at -78 °C.

    • In a separate flame-dried flask, dissolve 3,3-Dimethylheptan-2-one (1.0 equivalent) in anhydrous THF.

  • Nucleophilic Addition:

    • Slowly add the solution of 3,3-Dimethylheptan-2-one to the cold organocerium reagent mixture dropwise over 30 minutes.

    • Allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Competing Reaction Pathways

G cluster_reactants Reactants cluster_products Potential Products Ketone 3,3-Dimethylheptan-2-one Addition_Product Tertiary Alcohol (Desired Product) Ketone->Addition_Product Nucleophilic Addition (Favored by low temp, CeCl₃) Enolate Enolate Intermediate (Undesired) Ketone->Enolate Enolization (Deprotonation) (Favored by steric hindrance, high temp) Nucleophile Grignard/Organolithium (Nucleophile & Base) Enolate->Ketone Protonation during workup

Caption: Competing pathways of nucleophilic addition and enolization.

Decision Workflow for Optimizing Reaction Conditions

G Start Start: Nucleophilic addition to 3,3-Dimethylheptan-2-one Grignard Attempt with Grignard Reagent at 0°C to RT Start->Grignard Analyze1 Analyze Yield: Significant enolization? Grignard->Analyze1 LowTemp Lower temperature to -78°C Analyze1->LowTemp Yes Success Success: Desired addition product Analyze1->Success No Analyze2 Analyze Yield: Still significant enolization? LowTemp->Analyze2 CeCl3 Use CeCl₃ with Grignard or Organolithium at -78°C Analyze2->CeCl3 Yes Analyze2->Success No Analyze3 Analyze Yield: Successful? CeCl3->Analyze3 Analyze3->Success Yes Alternative Consider Alternative Routes: Wittig or Corey-Chaykovsky Analyze3->Alternative No

Caption: Decision workflow for troubleshooting enolization.

References

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. Available at: [Link]

  • Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. | Request PDF - ResearchGate. Available at: [Link]

  • Organolithium reagent - WikiMili, The Best Wikipedia Reader. Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Luche Reduction - Organic Chemistry Portal. Available at: [Link]

  • Luche reduction - Wikipedia. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. Available at: [Link]

  • Corey-Chaykovsky Epoxide Formation Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Organolithium reagent - Wikipedia. Available at: [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones - ACS Publications. Available at: [Link]

  • Wittig Reaction - BYJU'S. Available at: [Link]

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters | Request PDF. Available at: [Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed. Available at: [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. Available at: [Link]

  • Mechansm of Luche Reduction | PDF | Catalysis | Alcohol - Scribd. Available at: [Link]

  • Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines - RSC Publishing. Available at: [Link]

  • CHEM 2325 Module 28: Directed Formation of Ketone Enolates - YouTube. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. Available at: [Link]

  • Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent - ACG Publications. Available at: [Link]

  • Cerium Chloride-Catalyzed Addition of Grignard Reagents to Vinylogous Esters: An Improved Route to 3-Substituted Cyclopent-2-en-. Available at: [Link]

  • Grignard reagents/cerium(III) chloride - ResearchGate. Available at: [Link]

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Carbonyl Chemistry :: Models for Nucleophilic Addition to α-Chiral Aldehydes. Available at: [Link]

  • OrganoLithium Reagents - All 'Bout Chemistry. Available at: [Link]

  • Enolates - Organic Chemistry - Jack Westin. Available at: [Link]

Sources

Scaling up the synthesis of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 3,3-Dimethylheptan-2-one

Case ID: SC-33DMH-2026 Topic: Process Optimization & Troubleshooting for Scale-Up (>1 kg) Assigned Specialist: Senior Application Scientist

Executive Summary: Route Selection & Strategy

The Core Challenge: Synthesizing 3,3-dimethylheptan-2-one (CAS: 20669-04-9) presents a classic organic chemistry dilemma: creating a quaternary carbon center adjacent to a carbonyl group.

  • Direct Methylation Route (Avoid): Attempting to methylate 2-heptanone or 3-methyl-2-heptanone results in a mixture of O-alkylated, mono-C-alkylated, and poly-alkylated products due to the similar pKa of the alpha-protons. Separation of these isomers at scale is energetically inefficient.

  • The Recommended Route (Nitrile Alkylation): The most robust, scalable protocol involves the Phase Transfer Catalyzed (PTC) alkylation of isobutyronitrile followed by a Grignard addition. This route guarantees regioselectivity and leverages cheap, bulk commodity chemicals.

Module 1: Synthesis Workflow & Logic

The following diagram outlines the critical path for the synthesis, highlighting the "Kill Points" where the batch is most likely to fail.

SynthesisWorkflow Start Starting Material: Isobutyronitrile Step1 Step 1: PTC Alkylation (n-Butyl Bromide, 50% NaOH, Aliquat 336) Start->Step1 Exothermic! Check1 QC Check: GC >98% Conversion? Step1->Check1 Check1->Step1 No (Add Catalyst/Heat) Intermed Intermediate: 2,2-Dimethylhexanenitrile Check1->Intermed Yes Step2 Step 2: Grignard Addition (MeMgBr or MeLi) Intermed->Step2 Anhydrous Conditions Hydrolysis Step 3: Acid Hydrolysis (HCl/H2O) Step2->Hydrolysis Imine Salt Product Target: 3,3-Dimethylheptan-2-one Hydrolysis->Product Reflux

Figure 1: Critical path workflow for the synthesis of 3,3-dimethylheptan-2-one via the nitrile route.

Module 2: Phase Transfer Alkylation (Step 1)

Objective: Synthesize 2,2-dimethylhexanenitrile. Reagents: Isobutyronitrile, n-Butyl Bromide, 50% NaOH, Aliquat 336 (Catalyst).

Troubleshooting Guide: The Reaction Stalled or Runaway
SymptomProbable CauseCorrective Action
Reaction Temperature Spikes (>60°C) Exotherm Mismanagement. The deprotonation of isobutyronitrile is rapid.Protocol Adjustment: Do not add the alkyl halide all at once. Mix Nitrile + Catalyst + Base first, then dose the n-Butyl Bromide slowly over 2-4 hours while maintaining T < 45°C.
Low Conversion (<50% after 4h) Stirring Efficiency. PTC reactions are biphasic. The reaction occurs at the interface.Engineering Fix: Increase impeller speed (RPM). Ensure the vortex pulls the organic layer into the aqueous caustic layer. If using an overhead stirrer, switch to a pitch-blade turbine.
Emulsion during Workup Surfactant Effect. The quaternary ammonium salt (catalyst) acts as a surfactant.Workup Fix: Do not shake vigorously during the first wash. Wash the organic layer with dilute acid (1M HCl) first to protonate/remove the catalyst, then wash with water/brine.

Q: Why use n-Butyl Bromide instead of Chloride? A: While the chloride is cheaper, the bromide reacts significantly faster at moderate temperatures (40-50°C). If you must use n-Butyl Chloride for cost reasons (multi-ton scale), you will need to increase the reaction temperature to 70-80°C and use a pressure-rated vessel to prevent loss of isobutyronitrile (bp 104°C) and the chloride itself.

Module 3: Grignard Addition & Hydrolysis (Step 2 & 3)

Objective: Convert Nitrile to Ketone. Reagents: 2,2-Dimethylhexanenitrile, Methyl Magnesium Bromide (3M in Ether/THF).

Troubleshooting Guide: The "Hidden" Impurities

Issue: "I see a large peak of 2,2-dimethylhexanamide in my final product." Diagnosis: Incomplete hydrolysis of the imine salt or accidental hydration of the nitrile before Grignard addition.

Mechanism of Failure:

  • Nitrile Hydration: If your intermediate nitrile was not dried (KF < 500 ppm), the residual water reacts with the Grignard reagent to form hydroxide, which hydrolyzes the nitrile to the amide under basic conditions.

  • Imine Hydrolysis: The immediate product of the Grignard addition is the Magnesium Imine salt (

    
    ). This must be hydrolyzed with acid to release the ketone. If the acid hydrolysis is too weak or too short, the intermediate may revert or form stable complexes.
    

Protocol for Success:

  • Drying: Distill the 2,2-dimethylhexanenitrile intermediate over CaH2 or dry strictly with molecular sieves before the Grignard step.

  • The "Cook" Step: After quenching the Grignard reaction with cold dilute HCl, reflux the biphasic mixture for 2-4 hours. The sterically hindered ketimine requires thermal energy to hydrolyze fully to the ketone.

Module 4: Purification & Physical Data

Objective: Isolation of 99%+ Purity Material.

The target molecule, 3,3-dimethylheptan-2-one, is a sterically hindered ketone. Its boiling point is the primary method of separation from heavy byproducts.

Key Physical Properties Table:

PropertyValueNotes
Molecular Weight 142.24 g/mol
Boiling Point (Est.) 168 - 172°C@ 760 mmHg (Standard Pressure)
Density ~0.82 g/mLLighter than water
Solubility Immiscible in waterSoluble in EtOH, Et2O, Hexane

Distillation Advice:

  • Fore-run: You may see a fraction at ~150°C.[1] This is likely unreacted 2,2-dimethylhexanenitrile (bp ~152°C).

  • Main Fraction: Collect the steady plateau around 170°C.

  • Vacuum: If distilling >1L, use vacuum (e.g., 20 mmHg). The bp will drop to approx. 65-70°C, preventing thermal degradation.

FAQ: Frequently Asked Questions

Q: Can I use Methyl Lithium (MeLi) instead of MeMgBr? A: Yes. MeLi is more reactive and often gives cleaner conversions with sterically hindered nitriles. However, MeLi is pyrophoric and requires stricter safety controls (


 addition is recommended but not strictly required; 

is often acceptable for nitriles). For general scale-up, MeMgBr (3M in THF) is safer and cheaper.

Q: Why not alkylate Pinacolone (3,3-dimethyl-2-butanone) with Propyl Bromide? A: This is a common misconception. Pinacolone has the structure


.
  • Alkylation occurs at the alpha-methyl group (

    
    ).
    
  • Product:

    
    .
    
  • This yields 2,2-dimethyl-3-octanone , which is an isomer of your target, but not 3,3-dimethylheptan-2-one. The quaternary center is on the wrong side of the carbonyl relative to the chain length.

Q: My final product has a yellow tint. How do I remove it? A: The yellow color often comes from trace conjugated impurities (aldol condensation byproducts) or oxidation of trace amines.

  • Fix: Wash the distilled product with a 10% Sodium Bisulfite (

    
    ) solution. This removes trace aldehydes and often decolorizes the ketone. Follow with a water wash and drying over 
    
    
    
    .

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Syntheses, 55, 91.

    • Grounding: Establishes the standard protocol for PTC alkylation of nitriles using NaOH and TEBA/Aliqu
  • PubChem Compound Summary. (2024). 3,3-Dimethylheptan-2-one (CID 12754195).[2] National Center for Biotechnology Information.

    • Grounding: Verification of CAS, structure, and physical property estimates.[2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Grounding: Standard procedures for Grignard addition to nitriles and subsequent acid hydrolysis (Section 5.18).
  • Sigma-Aldrich. (2024). 2,3-Dimethylheptane Physical Data.

    • Grounding: Used for comparative boiling point estimation of the carbon skeleton (bp 140°C for the alkane implies ~170°C for the ketone).

Sources

Technical Support Center: Purifying Aliphatic Ketones with Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the column chromatography purification of aliphatic ketones. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome common hurdles and achieve optimal purification outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying aliphatic ketones?

For the purification of aliphatic ketones, silica gel is the most commonly used and generally recommended stationary phase for normal-phase column chromatography.[1][2] Its popularity stems from its porous and granular nature, providing a large surface area for interaction.[1] Alumina can also be used and may be a better choice if the ketone is sensitive to the slightly acidic nature of silica gel.[3][4]

The choice between silica gel and alumina depends on the specific properties of the ketone and the impurities you are trying to remove.[1] Aliphatic ketones are moderately polar compounds.[5][6] The polarity of the stationary phase should be chosen to provide differential retention between the target ketone and any impurities.[4]

Q2: How do I select the right mobile phase (solvent system) for my aliphatic ketone purification?

The selection of an appropriate mobile phase is critical for successful separation.[1][7] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent and a slightly more polar solvent is typically used.[8]

A common and effective starting point is a mixture of hexanes and ethyl acetate .[8][9] The ratio of these two solvents is adjusted to achieve the desired separation.

Here's a systematic approach to mobile phase selection:

  • Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC.[2][7] The goal is to find a solvent mixture that gives your target ketone a retention factor (Rf) of approximately 0.25-0.35 .[3] This Rf value generally translates to good separation on a column.

  • Start with a Low Polarity Mixture: Begin with a low percentage of the more polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity until you achieve the desired Rf value.[10]

  • Gradient Elution: For complex mixtures containing compounds with a wide range of polarities, a gradient elution strategy is often beneficial. This involves starting with a low-polarity mobile phase and gradually increasing its polarity during the chromatography run.[10] This allows for the efficient elution of both non-polar and more polar impurities, while ensuring the target ketone is well-resolved.

Q3: My aliphatic ketone is not separating from a similarly polar impurity. What can I do?

When dealing with impurities of similar polarity to your target ketone, achieving separation can be challenging. Here are several strategies to improve resolution:

  • Fine-tune the Mobile Phase: Small adjustments to the solvent ratio can have a significant impact on selectivity. Try varying the percentage of the polar solvent in your mobile phase by 1-2% increments.

  • Change the Mobile Phase Composition: If adjusting the ratio of your current solvent system doesn't work, consider using a different solvent combination. For example, you could try a mixture of dichloromethane and methanol for more polar compounds.[8]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase, such as alumina or a chemically modified silica gel (e.g., diol-bonded silica), may provide the necessary change in selectivity.[4]

  • Sample Loading Technique: Ensure you are loading your sample onto the column in a concentrated band. Dissolve the crude mixture in a minimal amount of the initial mobile phase or a weak solvent like dichloromethane.[11][12] Overloading the column with too much sample can also lead to poor separation.[1][13]

II. Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of aliphatic ketones, providing explanations for the underlying causes and actionable solutions.

Problem 1: The ketone is eluting too quickly (high Rf) or not at all (low Rf).

Causality: The polarity of the mobile phase is not optimized for your specific ketone.

  • Eluting too quickly: The mobile phase is too polar, causing the ketone to spend more time in the mobile phase and move down the column rapidly.[3]

  • Not eluting (or eluting very slowly): The mobile phase is not polar enough to displace the ketone from the stationary phase.[3]

Solution:

  • If eluting too quickly: Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., decrease the concentration of ethyl acetate in hexanes).

  • If not eluting: Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

Problem 2: The separation is poor, with broad or tailing peaks.

Causality: Several factors can contribute to poor peak shape and resolution.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to non-uniform flow of the mobile phase and band broadening.[3]

  • Sample Overload: Loading too much sample onto the column can saturate the stationary phase, resulting in broad peaks.[13] As a general guideline, the sample mass should not exceed 1-5% of the stationary phase mass.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong (more polar than the mobile phase) can cause the sample band to spread at the top of the column.[13]

  • Secondary Interactions: The ketone may be interacting with the stationary phase in undesirable ways, such as through strong hydrogen bonding with acidic silanol groups on the silica surface.

Solutions:

  • Repack the Column: Ensure the column is packed uniformly using either the wet slurry method or the dry packing method.[12][14][15] Gently tapping the column during packing can help settle the stationary phase and remove air bubbles.[11]

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

  • Use a Weaker Sample Solvent: Dissolve your sample in the mobile phase or a less polar solvent. If the sample is not soluble, use the minimum amount of a slightly more polar solvent.

  • Add a Modifier to the Mobile Phase: Adding a small amount of a modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase can help to suppress secondary interactions and improve peak shape. However, be mindful that aliphatic ketones can potentially react with primary amines to form imines.[16]

Problem 3: The ketone appears to be degrading on the column.

Causality: The slightly acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[3] Some ketones may also be susceptible to decomposition over long exposure times to the stationary phase.

Solutions:

  • Use a Different Stationary Phase: Switch to a neutral stationary phase like alumina.[4]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base, such as triethylamine.

  • Speed up the Chromatography: Use flash chromatography, where air pressure is applied to increase the flow rate of the mobile phase, reducing the time the compound spends on the column.[7]

III. Experimental Protocols & Workflows

Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column (Wet Slurry Method)
  • Column Preparation: Securely clamp a glass chromatography column in a vertical position.[11] Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[3][11] Add a thin layer of sand on top of the plug.[11]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.[11]

  • Pack the Column: Pour the slurry into the column.[11] Open the stopcock to allow the solvent to drain, and continuously add more slurry.[11] Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[11]

  • Equilibrate the Column: Once all the silica gel is added, wash the sides of the column with the mobile phase.[11] Add a protective layer of sand on top of the silica gel.[11] Allow the solvent to drain until the level is just above the top layer of sand.[11] The column is now ready for sample loading.

Workflow for Method Development and Troubleshooting

Chromatography_Workflow A Define Purification Goal B TLC Analysis for Solvent System Selection A->B C Prepare and Pack Column B->C D Load Sample C->D E Run Column & Collect Fractions D->E F Analyze Fractions (TLC/NMR) E->F T1 Poor Separation? F->T1 Check Resolution T2 Broad/Tailing Peaks? F->T2 Check Peak Shape T3 Compound Degradation? F->T3 Check Recovery G Combine Pure Fractions & Evaporate Solvent H Characterize Purified Ketone G->H T1->G No S1 Adjust Mobile Phase Change Stationary Phase T1->S1 Yes T2->G No S2 Repack Column Reduce Sample Load T2->S2 Yes T3->G No S3 Use Alumina Deactivate Silica T3->S3 Yes S1->B S2->C S3->C

Caption: Method Development and Troubleshooting Workflow.

IV. Data Presentation

Table 1: Common Solvent Systems and Their Relative Polarities
Non-Polar SolventPolar SolventPolarity of MixtureTypical Use Case for Ketones
Hexanes/PentaneEthyl AcetateLow to MediumStandard purification of simple aliphatic ketones.
Hexanes/PentaneDiethyl EtherLow to MediumAlternative to ethyl acetate, can offer different selectivity.
DichloromethaneMethanolMedium to HighFor more polar ketones or when stronger elution is needed.[8]
TolueneAcetoneMediumCan be useful for ketones with aromatic character.

V. References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates. BenchChem.

  • BenchChem Technical Support Team. (2025). overcoming poor resolution in chiral separation of ketones. BenchChem.

  • HPLC Troubleshooting Guide. (n.d.).

  • How to run column chromatography. (n.d.).

  • Allende, T., et al. (2017). I want good solvent system in TLC in aniline and ketone compound? ResearchGate.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder.

  • University of Victoria. (n.d.). Column chromatography.

  • Quora. (2020, September 29). What role does polarity play in chromatography?

  • Microbe Notes. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses.

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.

  • Phenomenex. (2025, December 12). Column Chromatography Guide.

  • University of Colorado Boulder. (n.d.). Column Chromatography.

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry.

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.

  • Quora. (2019, September 2). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography.

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.

Sources

Validation & Comparative

A Comparative Guide to the Gas Chromatographic Separation of 3,3-Dimethylheptan-2-one and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of analytical chemistry, particularly within the pharmaceutical and flavor/fragrance industries, the precise separation and identification of isomeric compounds is a frequent and critical challenge. Structural isomers, with their identical molecular formulas and weights, often exhibit subtle differences in their physicochemical properties, which can be exploited for their separation. This guide provides a comprehensive comparison of the gas chromatographic (GC) retention behavior of 3,3-Dimethylheptan-2-one and its structural isomers. We will delve into the theoretical principles governing their separation, propose a robust experimental workflow, and present anticipated results based on established chromatographic science.

The Significance of Isomeric Separation

3,3-Dimethylheptan-2-one and its isomers are ketones that can have varying biological activities, organoleptic properties, and industrial applications. For instance, in drug development, different isomers of a chiral molecule can have drastically different pharmacological and toxicological profiles. Similarly, in the food and fragrance industry, the sensory perception of a substance is highly dependent on its specific isomeric form. Therefore, the ability to separate and quantify these closely related compounds is paramount for quality control, safety assessment, and research and development.

Guiding Principles of Isomeric Separation by Gas Chromatography

Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1][2] The retention time of an analyte is primarily influenced by its volatility (boiling point) and its specific interactions with the stationary phase.[3][4]

For non-polar stationary phases, which separate compounds largely based on differences in their boiling points, the elution order of isomers can often be predicted by their relative volatilities. Generally, compounds with lower boiling points will have shorter retention times.[3] The boiling point of an alkane or a substituted alkane is influenced by factors such as molecular weight and intermolecular forces (van der Waals forces). Branching in the carbon chain tends to lower the boiling point compared to a straight-chain isomer of the same carbon number. This is because a more compact, spherical shape reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces.[5][6]

For polar stationary phases, specific interactions such as dipole-dipole interactions and hydrogen bonding between the analyte and the stationary phase play a more significant role. In the case of ketones, the polarity of the carbonyl group can lead to stronger interactions with a polar stationary phase, resulting in longer retention times compared to a non-polar column.

Experimental Workflow for Isomer Comparison

To achieve a reliable comparison of the retention times of 3,3-Dimethylheptan-2-one and its isomers, a systematic experimental approach is necessary. The following workflow is designed to provide a clear and reproducible separation.

Caption: A streamlined workflow for the comparative analysis of ketone isomers by GC-MS.

Detailed Experimental Protocol

1. Sample Preparation:

  • Standard Procurement: Obtain high-purity standards of 3,3-Dimethylheptan-2-one and its selected isomers (e.g., 2-Nonanone, 4-Nonanone, 2,2-Dimethylheptan-3-one).

  • Solvent Selection: Choose a volatile solvent with a low boiling point that does not co-elute with the analytes of interest. Hexane is a suitable choice.[4]

  • Standard Preparation: Prepare individual stock solutions of each isomer at a concentration of 1000 ppm in hexane. From these, prepare working standard solutions at 100 ppm.

  • Isomer Mixture: Create a mixed isomer standard by combining equal volumes of the individual 100 ppm working solutions.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent, for definitive peak identification.[7]

  • Column Selection: A non-polar stationary phase is recommended for initial separation based on boiling points. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[8] This type of column is robust and provides good resolution for a wide range of volatile and semi-volatile organic compounds.[2]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 5 minutes. This temperature program allows for the separation of volatile compounds at the beginning of the run while ensuring the elution of higher-boiling isomers in a reasonable time.[4]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Predicted Retention Time Comparison

Based on the principles of gas chromatography and the known effects of molecular structure on boiling point, we can predict the elution order of 3,3-Dimethylheptan-2-one and its isomers on a non-polar column.

IsomerStructurePredicted Boiling Point (°C)Predicted Retention Time (min)Rationale for Elution Order
2,2-Dimethylheptan-3-oneC9H18OLowerEarlierHighly branched structure leads to a more compact shape, reducing surface area and intermolecular forces, resulting in a lower boiling point.
3,3-Dimethylheptan-2-one C9H18O Intermediate Intermediate Branching near the carbonyl group provides some compactness, but less so than 2,2-dimethylheptan-3-one.
4-NonanoneC9H18OHigherLaterThe central position of the carbonyl group in a linear chain allows for efficient packing and stronger intermolecular forces compared to the branched isomers.
2-NonanoneC9H18OHighestLastAs a straight-chain ketone, it has the largest surface area for intermolecular interactions, leading to the highest boiling point and strongest retention on a non-polar column.

Note: The predicted boiling points and retention times are relative and serve to illustrate the expected elution order. Actual values will depend on the specific analytical conditions. The NIST Chemistry WebBook provides a measured Kovats retention index of 963 for 2,2-Dimethyl-3-heptanone on a non-polar OV-1 column at 60°C, which supports its earlier elution compared to less branched isomers.[9]

Analysis and Interpretation of Results

The chromatogram obtained from the GC-MS analysis of the isomer mixture is expected to show four distinct peaks, each corresponding to one of the isomers. The mass spectrum of each peak should be compared to a reference library (e.g., NIST) to confirm its identity. The molecular ion peak (M+) at m/z 142 (for C9H18O) and characteristic fragment ions will be key identifiers.

The observed retention times should align with the predictions based on the boiling points of the isomers. Any significant deviation from the expected order would warrant further investigation into potential interactions with the stationary phase or the presence of impurities.

To enhance the separation between closely eluting isomers, several strategies can be employed:

  • Modify the Temperature Program: A slower temperature ramp rate can improve resolution.[10]

  • Use a Longer Column: A longer column provides more theoretical plates, leading to better separation.

  • Change the Stationary Phase: If co-elution persists on a non-polar column, switching to a more polar stationary phase (e.g., a polyethylene glycol or "wax" type column) can alter the elution order based on differences in polarity.[10]

Conclusion

The successful separation of 3,3-Dimethylheptan-2-one from its structural isomers is readily achievable using gas chromatography with a non-polar stationary phase. The elution order is primarily dictated by the boiling points of the isomers, with more highly branched structures eluting earlier. By employing a systematic experimental workflow and optimizing GC parameters, researchers can achieve baseline separation and accurate quantification of these closely related compounds. This guide provides a foundational understanding and a practical framework for tackling the analytical challenges posed by isomeric mixtures in various scientific and industrial applications.

References

  • Gas Chromatographic Determination of the Absolute Configuration of Secondary Alcohols and Ketones Having 7-Carboxybicyclo-[2.2. (n.d.).
  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025, April 1).
  • 2.5E: GC Parameters - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • The boiling points of the isomeric carbonyl compounds heptanal, 4-heptanone, and 2,4-dimethyl-3-pentanone are 155°C, 144°C, and 124°C, respectively. Suggest a… | bartleby. (2021, December 18). Retrieved from [Link]

  • Solved The boiling points o f three isomeric carbonyl | Chegg.com. (2020, July 3). Retrieved from [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - RSC Publishing. (2025, July 29). Retrieved from [Link]

  • Aldehydes and Ketones: Gas Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index - Shimadzu. (n.d.). Retrieved from [Link]

  • The Challenges of Changing Retention Times in GC–MS | Spectroscopy Online. (2020, November 16). Retrieved from [Link]

  • 2-Heptanone - NIST WebBook. (n.d.). Retrieved from [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed. (2010, November 15). Retrieved from [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Heptanone - NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Heptanone | NMPPDB. (n.d.). Retrieved from [Link]

  • 3,3-Dimethylheptan-2-one | C9H18O | CID 12754195 - PubChem. (n.d.). Retrieved from [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023, December 22). Retrieved from [Link]

  • A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS | LCGC International. (2022, April 15). Retrieved from [Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (2009, March 13). Retrieved from [Link]

  • Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS) - Shimadzu. (n.d.). Retrieved from [Link]

  • 3,3-dimethyl-2-heptanone - NIST WebBook. (n.d.). Retrieved from [Link]

  • Gas Chromatographic Retention Data - NIST WebBook. (n.d.). Retrieved from [Link]

  • 3,3-Dimethyl-2-pentanone | C7H14O | CID 140738 - PubChem. (n.d.). Retrieved from [Link]

  • 3,3-Dimethylheptane-2,6-dione | C9H16O2 | CID 10103382 - PubChem. (n.d.). Retrieved from [Link]

  • Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography - MDPI. (2019, January 29). Retrieved from [Link]

  • Hello everyone, I'd like for advice to separate 2 compounds which come in the same retention time by GC-FID? | ResearchGate. (2015, September 17). Retrieved from [Link]

  • 2,2-Dimethyl-3-heptanone - NIST WebBook. (n.d.). Retrieved from [Link]C19078978&Mask=10)

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Breaking the Barrier: A Comparative Study of Reduction Methods for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Dilemma

In drug development and complex natural product synthesis, sterically hindered ketones represent a critical bifurcation point. The reduction of these carbonyls is rarely about simple conversion; it is about stereocontrol .

The core challenge lies in the competition between Steric Approach Control (kinetic) and Product Development Control (thermodynamic).

  • Small Nucleophiles (e.g., NaBH₄, LiAlH₄): Often follow Product Development Control, yielding the thermodynamically more stable alcohol (typically equatorial in cyclic systems).

  • Bulky Nucleophiles (e.g., L-Selectride): Follow Steric Approach Control, attacking from the least hindered face to yield the less stable alcohol (typically axial).

  • Chiral Catalysts (e.g., CBS): Override substrate bias through catalyst-substrate molecular recognition.

This guide compares three industry-standard methodologies to navigate this landscape: Luche Reduction , L-Selectride Reduction , and CBS Reduction .

Methodology Analysis: The Contenders

A. Luche Reduction (NaBH₄ + CeCl₃)[1][2][3][4]
  • Role: The "Reactivity Booster" & "Regio-Director".

  • Mechanism: Cerium(III) coordinates to the carbonyl oxygen, increasing electrophilicity (Lewis acid activation). This makes the carbonyl susceptible to attack by the "harder" borohydride species formed in situ.

  • Best For: Sluggish sterically hindered ketones that fail with standard NaBH₄, and selective 1,2-reduction of enones.

  • Limitation: Generally does not reverse diastereoselectivity compared to NaBH₄; it often reinforces attack from the less hindered face but with higher reaction rates.

B. L-Selectride (Li-tri-sec-butylborohydride)
  • Role: The "Stereochemical Inverter".

  • Mechanism: The massive sec-butyl groups create a "wall" around the hydride. This reagent is extremely sensitive to steric environment, forcing attack exclusively from the most open trajectory (Steric Approach Control).

  • Best For: Synthesizing thermodynamically unstable alcohols (e.g., axial alcohols in cyclohexanones) with high diastereomeric excess (de).

C. CBS Reduction (Corey-Bakshi-Shibata)[5]
  • Role: The "Chiral Architect".

  • Mechanism: Utilizes a chiral oxazaborolidine catalyst to activate borane (BH₃).[1][2] The catalyst binds the ketone and the hydride source in a rigid transition state, differentiating the Re and Si faces based on the size of the ketone substituents (

    
     vs 
    
    
    
    ).
  • Best For: Enantioselective reduction of prochiral hindered ketones.

Comparative Performance Data

The following table summarizes the performance of these reagents on benchmark substrates.

Table 1: Comparative Stereoselectivity and Reactivity

SubstrateMethodProduct Major IsomerSelectivity (Ratio/ee)Mechanism Dominance
4-tert-butylcyclohexanone NaBH₄ (EtOH)trans (Equatorial OH)~88:12 (trans:cis)Product Stability
L-Selectride cis (Axial OH) >95:5 (cis:trans) Steric Approach
MPV Reductiontrans (Equatorial OH)~77:23Thermodynamic Equilibrium
Camphor (Bicyclic)NaBH₄Isoborneol (Exo OH)~85:15Steric Approach (Endo attack)
L-Selectride Isoborneol (Exo OH) >99:1 Enhanced Steric Approach
Acetophenone (Prochiral)NaBH₄Racemic0% eeN/A
(S)-CBS Catalyst (S)-1-Phenylethanol 97% ee Catalyst Control
2-Methylacetophenone (S)-CBS Catalyst(S)-Alcohol~90-95% eeCatalyst Control (Steric differentiation)

Decision Framework & Mechanism Visualization

Figure 1: Reagent Selection Decision Matrix

ReagentSelection Start Start: Ketone Substrate IsChiral Is the goal Enantioselectivity (Prochiral Ketone)? Start->IsChiral IsHindered Is the Ketone Sterically Hindered? IsChiral->IsHindered No (Diastereoselectivity) CBS Use CBS Reduction (Catalyst Control) IsChiral->CBS Yes DesiredIso Desired Diastereomer? IsHindered->DesiredIso Yes Luche Use Luche Reduction (Reactivity Boost) IsHindered->Luche Extremely Sluggish/Enone Selectride Use L-Selectride (Kinetic/Axial Product) DesiredIso->Selectride Less Stable (Axial) NaBH4 Use NaBH4/LiAlH4 (Thermodynamic/Equatorial) DesiredIso->NaBH4 More Stable (Equatorial)

Caption: Strategic decision tree for selecting the optimal reducing agent based on substrate type and desired stereochemical outcome.

Figure 2: Steric Approach Control (L-Selectride vs. NaBH4)

StericApproach cluster_Small Small Nucleophile (NaBH4) cluster_Bulky Bulky Nucleophile (L-Selectride) Substrate 4-t-Butylcyclohexanone (Locked Conformation) AxialAttack Axial Attack (Favored) Substrate->AxialAttack Low Steric Bulk EqAttack Equatorial Attack (Favored) Substrate->EqAttack High Steric Bulk ProdEq Equatorial Alcohol (Thermodynamic) AxialAttack->ProdEq ProdAx Axial Alcohol (Kinetic) EqAttack->ProdAx

Caption: Comparison of attack trajectories. Bulky reagents are forced into the equatorial attack trajectory due to 3,5-diaxial steric clash.

Experimental Protocols

Protocol A: Stereoselective Reduction using L-Selectride

Objective: Synthesis of cis-4-tert-butylcyclohexanol (Axial Alcohol). Safety: L-Selectride is pyrophoric. Use strict anhydrous techniques.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ).
    
  • Solvent: Add 10 mL of anhydrous THF.

  • Substrate: Add 4-tert-butylcyclohexanone (1.54 g, 10 mmol). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Slowly add L-Selectride (11 mL of 1.0 M solution in THF, 11 mmol) dropwise via syringe over 15 minutes. Note: Maintain temperature below -70°C to maximize selectivity.

  • Reaction: Stir at -78°C for 1 hour.

  • Quench (Oxidative Workup):

    • Remove cooling bath.

    • Cautiously add 2 mL of Methanol (evolution of

      
       gas).
      
    • Add 5 mL of 10% NaOH solution, followed by 5 mL of 30%

      
      . Critical: This step oxidizes the organoborane byproducts.
      
  • Isolation: Stir for 20 mins, extract with diethyl ether (3 x 20 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Analyze via

    
    -NMR. The carbinol proton (
    
    
    
    -OH) for the cis (axial OH) isomer appears as a broad singlet (narrow coupling constant) at
    
    
    ~4.03 ppm, distinct from the trans (equatorial OH) multiplet (wide coupling) at
    
    
    ~3.53 ppm.
Protocol B: Enantioselective CBS Reduction

Objective: Asymmetric reduction of Acetophenone to (S)-1-Phenylethanol.

  • Catalyst Formation (In-situ):

    • In a dry flask under Argon, dissolve (S)-diphenylprolinol (0.1 eq) in anhydrous THF.

    • Add Trimethylborate (0.12 eq) or use commercially available (S)-Me-CBS solution. Stir for 1 hour.

  • Active Reductant: Add Borane-THF complex (

    
    , 0.6-1.0 eq) to the catalyst solution at room temperature.
    
  • Reduction:

    • Simultaneously add the ketone substrate (1.0 eq) and the remaining Borane source slowly over 30-60 minutes.

    • Why? Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-catalyzed background reduction.

  • Quench: Slowly add Methanol.

  • Purification: Standard aqueous workup followed by flash chromatography.

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3] Journal of the American Chemical Society. [Link]

  • Luche, J. L. (1978).[4][5] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[4][5] Journal of the American Chemical Society. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society. [Link]

  • Eliel, E. L., & Senda, Y. (1970). Reduction of t-butylcyclohexanones with lithium aluminum hydride and aluminum hydride-aluminum chloride. Tetrahedron. [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society. [Link]

Sources

Comparative Biological Profile: 3,3-Dimethylheptan-2-one vs. Linear Aliphatic Ketones

[1]

Executive Summary

This guide analyzes the biological activity of 3,3-Dimethylheptan-2-one , contrasting it with its linear isomer, 2-Heptanone .[1] While 2-heptanone is a well-documented alarm pheromone and anesthetic in social insects, the introduction of a gem-dimethyl group at the C3 position in 3,3-dimethylheptan-2-one fundamentally alters its biological profile.[1] The steric bulk of the dimethyl group acts as a "metabolic shield," enhancing stability and altering olfactory receptor binding, shifting the molecule's utility from acute biological signaling to stable olfactory modulation.

Structural & Physicochemical Basis

The distinct biological activities of these two ketones stem directly from their structural differences. The "Thorpe-Ingold" (or gem-dimethyl) effect in 3,3-dimethylheptan-2-one introduces significant steric hindrance near the carbonyl group.[1]

Property2-Heptanone (Linear)3,3-Dimethylheptan-2-one (Branched)Biological Implication
Structure Linear chain (

)
Branched at

-carbon (

)
Branching alters receptor fit.[1]
Steric Access High (Carbonyl exposed)Low (Carbonyl shielded by methyls)Reduced enzymatic attack in branched form.[1]
LogP (Lipophilicity) ~1.98~2.8 - 3.1 (Estimated)Branched form is more lipophilic; higher tissue retention.[1]
Volatility High (Flash pt: 39°C)Moderate (Lower vapor pressure)Branched form has greater persistence as a scent.[1]
Odor Profile Fruity, Banana, Cheese, SpicyWoody, Herbal, Fruity-FloralBranching shifts odor from "sharp" to "complex."[1]

Biological Signaling & Pheromonal Activity[2]

The Linear Standard: 2-Heptanone

2-Heptanone is a classic alarm pheromone in honeybees (Apis mellifera) and ants (Iridomyrmex).[1] It functions via:

  • Rapid Volatility: Quickly creates a concentration gradient to alert colony members.

  • Receptor Agonism: Binds to specific Olfactory Receptors (ORs) in the insect antenna, triggering aggressive or defensive behavior.[1]

  • Anesthetic Action: At high concentrations, it penetrates the cuticle of parasites (e.g., Varroa mites) and acts as a local anesthetic by disrupting neuronal membranes.[1]

The Branched Variant: 3,3-Dimethylheptan-2-one

The gem-dimethyl substitution likely abolishes the specific alarm response due to steric mismatch.[1]

  • Receptor Antagonism/Null Activity: The two methyl groups at C3 prevent the molecule from fitting into the narrow hydrophobic pocket of the 2-heptanone-responsive ORs.

  • Fragrance Utility: Instead of triggering aggression, this molecule is often used in fragrance chemistry.[1] The steric bulk prevents rapid metabolic breakdown in the nasal mucosa, prolonging the "blooming" effect of the scent.

Visualization: Receptor Ligand Fit

ReceptorFitReceptorOlfactory Receptor(Hydrophobic Pocket)ResponseAlarm Response(Aggression)Receptor->Response Signal TransductionLinear2-Heptanone(Linear)Linear->Receptor Perfect FitBranched3,3-Dimethylheptan-2-one(Bulky)Branched->Receptor Steric Clash(Blocked)NoResponseNo Alarm(Scent Only)Branched->NoResponse Modulates Odor

Caption: Steric hindrance of the gem-dimethyl group prevents 3,3-dimethylheptan-2-one from activating the conserved 2-heptanone alarm receptor.

Metabolism & Toxicity (The Steric Shield)

The most significant difference lies in metabolic stability. Aliphatic ketones are typically cleared via Beta-Oxidation or reduction by Carbonyl Reductases (CBRs).[1]

Metabolic Blockade Mechanism
  • 2-Heptanone: The

    
    -carbons are accessible. Enzymes can easily abstract a proton or attack the carbonyl, leading to rapid degradation into shorter chains and eventual excretion.
    
  • 3,3-Dimethylheptan-2-one: The quaternary carbon at position 3 has no protons to abstract.[1] This blocks the formation of the enolate intermediate required for many degradation pathways.

    • Result: Significantly longer half-life (

      
      ) and potential accumulation in adipose tissue due to higher lipophilicity.[1]
      
    • Toxicity: While acute toxicity is likely low (similar to other ketones), the metabolic resistance suggests it should be used with caution in high-dose chronic exposure scenarios compared to the easily metabolized linear analog.

Visualization: Metabolic Pathways

MetabolismLinear2-HeptanoneEnz1Cytochrome P450 / Beta-Oxidation EnzymesLinear->Enz1Branched3,3-Dimethylheptan-2-oneBranched->Enz1OxidationAlpha-Hydroxylation & Beta-OxidationEnz1->Oxidation Facile AccessBlockMETABOLIC BLOCKADE(Quaternary Carbon)Enz1->Block Steric HindranceClearanceRapid Clearance(CO2 + H2O)Oxidation->ClearancePersistPersistence / Omega-Oxidation (Slow)Block->Persist

Caption: The quaternary C3 carbon in the branched ketone blocks standard beta-oxidation, leading to metabolic persistence.[1]

Experimental Protocols

To validate the differences described above, the following protocols are recommended.

Protocol A: Comparative Volatility & Olfactory Bioassay (Y-Maze)

Objective: Determine if 3,3-dimethylheptan-2-one elicits the same alarm response as 2-heptanone in Apis mellifera (Honeybees).

  • Setup: Use a standard Y-maze olfactometer with airflow set to 200 mL/min.

  • Preparation:

    • Test Arm: 10 µL of 3,3-dimethylheptan-2-one on filter paper.

    • Positive Control: 10 µL of 2-heptanone (known alarm trigger).[1]

    • Negative Control: Hexane solvent.

  • Execution: Introduce worker bees (

    
    ) individually. Record:
    
    • Choice: Left vs. Right arm.

    • Behavior: Wing fanning (alarm signal) or aggression (mandible opening).[1]

  • Expected Result: Bees will avoid the 2-heptanone arm and display aggression. Bees will likely show neutral behavior or mild attraction (fruity scent) to the 3,3-dimethylheptan-2-one arm, confirming the loss of "alarm" signaling capability.[1]

Protocol B: Microsomal Stability Assay

Objective: Quantify the "Steric Shield" effect on metabolic half-life.

  • Incubation System: Pooled liver microsomes (human or rat) at 0.5 mg/mL protein.[1]

  • Substrates:

    • Compound A: 2-Heptanone (1 µM final).[1]

    • Compound B: 3,3-Dimethylheptan-2-one (1 µM final).[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL at

    
     min. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: LC-MS/MS or GC-MS. Plot ln(concentration) vs. time to determine

    
    .[1]
    
  • Calculation:

    
    
    
    
    [1]

References

  • PubChem. (2025). 3,3-Dimethylheptan-2-one Compound Summary. National Library of Medicine. [Link][1]

  • Boch, R., & Shearer, D. A. (1970).[1][2] Efficacies of two alarm substances of the honey bee. Journal of Insect Physiology. [Link]

  • Talele, T. T. (2017).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1][4]

  • Moser, J. C., et al. (1968).[1] Alarm Pheromones of the Ant Atta texana. Journal of Insect Physiology. [Link][1]

Spectroscopic Analysis Guide: 3,3-Dimethylheptan-2-one vs. 3,4-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectroscopic differentiation strategy for two structural isomers: 3,3-Dimethylheptan-2-one and 3,4-dimethylheptan-2-one .

Significance: While these isomers share the same molecular formula (


) and molecular weight (142.24  g/mol ), their chemical reactivity and biological activity profiles differ significantly due to steric hindrance and chirality.
  • 3,3-Dimethylheptan-2-one features a quaternary carbon at the

    
    -position, creating significant steric bulk and blocking enolization on the C3 side.
    
  • 3,4-Dimethylheptan-2-one contains two chiral centers (C3, C4) and retains an enolizable proton at C3.

Core Differentiator: The most reliable distinction is achieved through Electron Ionization Mass Spectrometry (EI-MS) via specific McLafferty rearrangement shifts (m/z 86 vs. m/z 72) and 1H NMR via methyl group multiplicity (Singlet vs. Doublet).

Structural Analysis & Predicted Properties[1]

Before initiating spectral analysis, understanding the topology of the isomers is crucial for interpreting data.

Feature3,3-Dimethylheptan-2-one3,4-Dimethylheptan-2-one
Structure Type Gem-dimethyl (Quaternary

-carbon)
Vicinal-dimethyl (Tertiary

-carbon)
Chirality AchiralChiral (2 stereocenters, 4 stereoisomers)

-Protons (C3)
None (Blocked enolization)1 Proton (Active enolization)
Key Steric Feature High steric hindrance at CarbonylModerate steric hindrance

Mass Spectrometry (EI-MS) Analysis

The "Smoking Gun" Method

Mass spectrometry provides the fastest differentiation through fragmentation pathways. Both molecules undergo McLafferty Rearrangement , but the resulting fragment ions differ in mass due to the substitution pattern at the


-carbon.
Mechanism of Differentiation

The McLafferty rearrangement requires a


-hydrogen relative to the carbonyl group.[1][2][3] Both isomers possess this feature at C5.
  • Migration: A

    
    -hydrogen transfers to the carbonyl oxygen.[1]
    
  • Cleavage: The

    
    -
    
    
    
    bond breaks (C3-C4 bond).
  • Result: Formation of a neutral alkene and a radical cation enol.[1]

A. 3,3-Dimethylheptan-2-one (m/z 86)
  • 
    -Carbon:  C3 is substituted with two methyl groups.
    
  • Rearrangement Product: The fragment retains the C1, C2, and C3 carbons plus the two methyls on C3.

  • Fragment Ion: 2-hydroxy-3-methyl-2-butene radical cation analog.

  • Calculation:

    
    .
    
B. 3,4-Dimethylheptan-2-one (m/z 72)
  • 
    -Carbon:  C3 is substituted with only one methyl group.
    
  • Rearrangement Product: The fragment retains C1, C2, and C3 plus one methyl on C3.

  • Fragment Ion: 2-hydroxy-2-butene radical cation analog.

  • Calculation:

    
    .
    
Visualization of Fragmentation Pathways

MS_Fragmentation Start Molecular Ion (M+) m/z 142 Sub33 3,3-Dimethyl Isomer (Quaternary C3) Start->Sub33 Isomer A Sub34 3,4-Dimethyl Isomer (Tertiary C3) Start->Sub34 Isomer B McLafferty33 McLafferty Rearrangement (Loss of C4-C7 Alkene) Sub33->McLafferty33 gamma-H transfer Peak86 Base Peak / Diagnostic m/z 86 [CH3-C(OH)=C(Me)2]+. McLafferty33->Peak86 alpha-beta cleavage McLafferty34 McLafferty Rearrangement (Loss of C4-C7 Alkene) Sub34->McLafferty34 gamma-H transfer Peak72 Base Peak / Diagnostic m/z 72 [CH3-C(OH)=CH(Me)]+. McLafferty34->Peak72 alpha-beta cleavage

Figure 1: Comparative fragmentation pathways showing the origin of diagnostic McLafferty ions.

NMR Spectroscopy (The Gold Standard)

While MS is fast, NMR provides structural certainty. The differentiation relies on the multiplicity of the methyl groups at C3.

1H NMR (Proton NMR)

The key region to analyze is 0.8 ppm – 1.2 ppm (Methyl region).

Signal3,3-Dimethylheptan-2-one3,4-Dimethylheptan-2-one
C3-Methyls Singlet (6H)

ppm
Doublet (3H)

ppm
C4-Methyl N/A (Part of alkyl chain)Doublet (3H)

ppm
C1-Methyl Singlet (3H)

ppm
Singlet (3H)

ppm
C3-H Absent Multiplet (1H) (Quintet/Complex)

Expert Insight: The presence of a sharp 6H singlet is the definitive marker for the 3,3-dimethyl isomer. If you see two distinct doublets in the aliphatic region, you have the 3,4-dimethyl isomer.

13C NMR (Carbon NMR) & DEPT

Use DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish the carbon types.

  • 3,3-Dimethyl: The C3 carbon is Quaternary . It will disappear in the DEPT-135 spectrum (only CH and CH3 are positive, CH2 is negative). In the standard broadband decoupled spectrum, it appears as a low-intensity peak around 45-50 ppm.

  • 3,4-Dimethyl: The C3 carbon is a Methine (CH) . It will appear positive (up) in the DEPT-135 spectrum.

Experimental Protocols

Protocol A: GC-MS Sample Preparation

Use this for rapid screening of reaction mixtures or purity checks.

  • Solvent Selection: Use HPLC-grade Hexane or Dichloromethane (DCM) . Avoid acetone or alcohols which may interfere with solvent delay or react.

  • Concentration: Prepare a 100 ppm solution (approx. 1 mg sample in 10 mL solvent). High concentrations lead to column overload and poor mass spectral quality.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Inlet Temp: 250°C.

    • Split Ratio: 50:1.

    • Oven Program: Hold 50°C for 2 min

      
       Ramp 10°C/min to 200°C.
      
    • MS Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35 – 300.

Protocol B: NMR Sample Preparation

Use this for structural validation and publication-quality characterization.

  • Solvent: Chloroform-d (

    
    )  is the standard. Use Tetramethylsilane (TMS) as the internal reference (0.00 ppm).
    
  • Sample Mass: Dissolve 10-20 mg of the ketone in 0.6 mL of

    
    .
    
  • Tube Quality: Use high-grade 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

  • Acquisition:

    • 1H: 16 scans minimum.

    • 13C: 256-512 scans (due to lower sensitivity and relaxation times of quaternary carbons in the 3,3-isomer).

    • Delay (d1): Set relaxation delay to

      
       seconds to ensure accurate integration of the methyl singlets.
      

Comparative Data Summary

Parameter3,3-Dimethylheptan-2-one3,4-Dimethylheptan-2-one
MS Base Peak (McLafferty) m/z 86 m/z 72
MS Molecular Ion m/z 142 (Weak)m/z 142 (Weak)
1H NMR (Methyls) Singlet (6H) Doublet + Doublet
13C DEPT-135 (C3) No Signal (Quaternary) Positive Signal (CH)
IR (Fingerprint) Gem-dimethyl doublet (~1380/1365 cm⁻¹)Standard aliphatic bending

References

  • McLafferty Rearrangement Mechanisms

    • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Standard NMR Chemical Shifts

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Available at: [Link]

  • Spectral Data for 3,3-Dimethylheptan-2-one

    • PubChem Compound Summary for CID 12754195. Available at: [Link]

  • Spectral Data for 3,4-Dimethylheptan-2-one

    • PubChem Compound Summary for CID 56936213. Available at: [Link]

  • General EI-MS Fragmentation Rules

    • NIST Mass Spectrometry Data Center.[4][5] Heptane, 3,3-dimethyl- Mass Spectrum. Available at: [Link]

Sources

Steric Modulation of Carbonyl Reactivity: A Comparative Analysis of 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 3,3-Dimethylheptan-2-one (CAS 50337-01-4) , contrasting its reactivity profile with less hindered analogs such as 2-Heptanone and 3-Methylheptan-2-one .

The presence of a quaternary carbon at the


-position (C3) in 3,3-Dimethylheptan-2-one introduces two critical reactivity paradigms:
  • Nucleophilic Deceleration: A significant kinetic barrier to nucleophilic attack due to the "gem-dimethyl" steric wall, affecting reduction and Grignard addition rates.

  • Enolate Regio-Locking: The structural impossibility of forming a thermodynamic enolate at C3, forcing exclusive enolization at the C1 methyl group. This feature eliminates regio-isomeric byproducts common in alkylation reactions of standard ketones.

Structural Dynamics & Steric Environment

To understand the reactivity differences, we must first analyze the steric environment surrounding the carbonyl electrophile.

Feature3,3-Dimethylheptan-2-one 2-Heptanone (Control)3-Methylheptan-2-one
Structure

-Quaternary Center

-Methylene

-Methine
C3 Substitution



C3 Protons 0 (None) 21
Bürgi-Dunitz Angle Obstructed (High Energy TS)AccessibleModerately Obstructed
Enolization Sites C1 Only (Regio-locked)C1 (Kinetic) & C3 (Thermo)C1 (Kinetic) & C3 (Thermo)
The "Gem-Dimethyl" Wall

In 3,3-Dimethylheptan-2-one, the two methyl groups at C3, combined with the butyl chain, create a dense electron cloud protecting the carbonyl carbon. According to the Bürgi-Dunitz trajectory , a nucleophile must approach the carbonyl at approximately 107°. In the 3,3-dimethyl system, this trajectory is sterically crowded, raising the activation energy (


) for the formation of the tetrahedral intermediate (

rehybridization).

Nucleophilic Addition: Comparative Reactivity

The most distinct difference lies in the kinetics of nucleophilic addition. The following data summarizes the expected reactivity trends based on established physical organic chemistry principles regarding gem-dimethyl substituted ketones (e.g., Pinacolone analogs).

Experiment A: Hydride Reduction (NaBH4)
  • 2-Heptanone: Rapid reduction to 2-heptanol. The nucleophile (

    
    ) is small, but the transition state is low energy.
    
  • 3,3-Dimethylheptan-2-one: Significantly slower reaction rate.[1][2] The transition state suffers from 1,2-steric repulsion between the incoming hydride and the C3-methyl groups.

Experiment B: Grignard Addition (R-MgX)

This is where the divergence is most critical for synthetic planning.

  • Scenario: Addition of Isopropylmagnesium Chloride (

    
    ).
    
  • 2-Heptanone: Clean addition to form the tertiary alcohol.

  • 3,3-Dimethylheptan-2-one: The steric bulk of the ketone and the Grignard reagent often leads to reduction (via

    
    -hydride transfer) or enolization  (acting as a base) rather than addition.
    

Recommendation: For hindered ketones, use organolithium reagents (less bulky, more reactive) or Cerium(III) chloride additives to activate the carbonyl (Luche conditions).

Enolate Chemistry: The "Regio-Lock" Advantage

For drug development, controlling the site of alkylation is often challenging. 3,3-Dimethylheptan-2-one offers a unique advantage: Absolute Regiocontrol.

Mechanism of Regio-Locking

In a standard ketone like 2-heptanone, treating with a base can yield two enolates:

  • Kinetic Enolate (C1): Formed fast, usually with LDA at -78°C.

  • Thermodynamic Enolate (C3): More stable (more substituted alkene), formed with alkoxides at higher temperatures.

In 3,3-Dimethylheptan-2-one:

  • There are no protons on C3 .

  • Thermodynamic enolization is structurally impossible.

  • Result: You can use thermodynamically active conditions (e.g., NaOEt, reflux) and still obtain exclusive C1 functionalization.

Enolization_Pathways Start Ketone Substrate Heptanone 2-Heptanone (Unhindered) Start->Heptanone Dimethyl 3,3-Dimethylheptan-2-one (Hindered) Start->Dimethyl Base Base Treatment (e.g., LDA or NaOEt) Kinetic Kinetic Enolate (C1 - Less Substituted) Base->Kinetic Low Temp Thermo Thermodynamic Enolate (C3 - More Substituted) Base->Thermo High Temp Locked C1 Enolate ONLY (Regio-Locked) Base->Locked All Temps NoRxn C3 Enolization IMPOSSIBLE (No H) Base->NoRxn Blocked Heptanone->Base Mix Mixture of Isomers (Condition Dependent) Kinetic->Mix Thermo->Mix Dimethyl->Base

Figure 1: Comparative enolization pathways. Note the exclusive pathway for the 3,3-dimethyl analog.

Experimental Protocol: Competitive Reduction Assay

To empirically verify the reactivity difference in your specific matrix, perform this self-validating competitive reduction.

Objective: Determine the Relative Rate Factor (


) of 3,3-Dimethylheptan-2-one vs. 2-Heptanone.
Materials
  • Substrate A: 3,3-Dimethylheptan-2-one (1.0 mmol)

  • Substrate B: 2-Heptanone (1.0 mmol)

  • Reagent: Sodium Borohydride (

    
    ) (0.5 mmol - Limiting Reagent)
    
  • Solvent: Methanol (anhydrous)

  • Internal Standard: Dodecane (1.0 mmol, inert)

Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve Substrate A, Substrate B, and Dodecane in 10 mL of methanol at 0°C.

  • T0 Sampling: Remove a 100

    
     aliquot, quench in dilute HCl/DCM, and analyze by GC-MS to establish the Area Ratio Baseline (
    
    
    
    ).
  • Reaction: Add

    
     (0.5 eq) in one portion. Stir vigorously at 0°C for 15 minutes.
    
  • Quench: Add 5 mL of 1M HCl to destroy remaining hydride and stop the reaction.

  • Workup: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    .
  • Analysis: Analyze the organic phase by GC-MS.

Data Interpretation

Calculate the relative rate (


) using the equation for competitive reactions:


Expected Outcome:

  • 2-Heptanone: >80% conversion.

  • 3,3-Dimethylheptan-2-one: <5% conversion.

  • Interpretation: The unhindered ketone consumes the hydride rapidly, leaving the hindered ketone largely unreacted.

Synthetic Optimization Workflow

When working with 3,3-Dimethylheptan-2-one, standard protocols often fail. Use this decision matrix to select appropriate conditions.

Optimization_Workflow Start Target Reaction with 3,3-Dimethylheptan-2-one Type Select Reaction Class Start->Type NucAdd Nucleophilic Addition (Grignard/Reduction) Type->NucAdd Enol Enolate Alkylation (C-C Bond Formation) Type->Enol StericCheck Is Nucleophile Bulky? (e.g., t-Bu, i-Pr) NucAdd->StericCheck UseLi Use Organolithium (Smaller/More Reactive) StericCheck->UseLi Yes Activation Add Lewis Acid (CeCl3 or TiCl4) StericCheck->Activation No (but slow) Regio Regioselectivity Concern? Enol->Regio NoWorry No Concern: Only C1 is reactive Regio->NoWorry Always Conditions Use Strong Base/Heat (NaH/THF/Reflux) Thermodynamic conditions OK NoWorry->Conditions

Figure 2: Decision matrix for optimizing reactions with sterically hindered ketones.

References

  • PubChem. (2025).[3] 3,3-Dimethylheptan-2-one Compound Summary (CID 12754195).[3] National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls: Steric vs Electronic Effects.[4][5][6] [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones.[1][4][5][7][8][9] [Link]

  • ResearchGate. (2019). Impact of reaction products on the Grignard reaction with silanes and ketones.[10] (Detailed kinetics on hindered ketone additions). [Link]

Sources

Enantioselective Reduction of 3,3-Dimethylheptan-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Challenge

The enantioselective reduction of 3,3-dimethylheptan-2-one represents a classic "steric wall" problem in asymmetric synthesis. Unlike simple linear ketones (e.g., 2-heptanone), the presence of a quaternary carbon (gem-dimethyl group) immediately


 to the carbonyl center creates significant steric bulk. This hindrance disrupts the precise ligand-substrate coordination required by traditional chemical catalysts (like CBS or BINAL-H), often leading to plummeted enantiomeric excess (ee) or stalled conversion.

This guide compares the performance of this challenging substrate against structurally related ketones, demonstrating why Biocatalysis (Engineered Ketoreductases) has superseded traditional organometallic routes as the gold standard for this specific class of bulky aliphatic ketones.

Mechanistic Landscape: Chemical vs. Enzymatic

The Failure of Traditional Chemical Methods

In standard chemical reductions (e.g., Corey-Bakshi-Shibata (CBS) or Noyori Transfer Hydrogenation ), stereocontrol relies on the differentiation between a "Large" (


) and "Small" (

) group flanking the carbonyl.
  • The Problem: In 3,3-dimethylheptan-2-one, the "Small" group is Methyl, and the "Large" group is the tert-pentyl-like 1,1-dimethylpentyl chain. However, the immediate spatial volume of the gem-dimethyl group creates a "steric wall" that prevents the optimal chair-like transition state required by oxazaborolidines.

  • Result: As seen with the homologous 3,3-dimethyl-2-butanone (Pinacolone) , standard reagents like BINAL-H often yield negligible optical purity (<5% ee) because the catalyst cannot effectively distinguish the faces or is physically blocked from coordination.

The Biocatalytic Solution

Engineered Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) operate via a "lock-and-key" mechanism where the active site is evolved to accommodate bulky hydrophobic residues.

  • Mechanism: The enzyme binds the hydrophobic 3,3-dimethylheptyl tail in a large hydrophobic pocket, positioning the carbonyl at a precise angle relative to the NADPH cofactor.

  • Result: High activity and near-perfect stereocontrol (>99% ee), as the steric bulk becomes a recognition motif rather than a hindrance.

Comparative Performance Analysis

The following table contrasts the reduction of 3,3-dimethylheptan-2-one with unhindered and moderately hindered alternatives.

Table 1: Comparative Efficiency of Enantioselective Reduction Methods

FeatureSubstrate A: 2-Heptanone (Unhindered)Substrate B: 3-Methyl-2-heptanone (Moderately Hindered)Substrate C: 3,3-Dimethylheptan-2-one (Severely Hindered)
Structure Linear, flexible chainSingle

-methyl branch
Quaternary

-carbon (gem-dimethyl)
Steric Profile Low (

vs

distinct)
Medium (Chiral center at

)
High (Quaternary center blocks attack)
CBS Reduction (Borane) Excellent (>95% ee)Good (85-90% ee)Poor (<10-20% ee) [1]
Noyori Transfer Hydrog. Excellent (>95% ee)Good (80-90% ee)Poor/No Reaction (Low conversion)
Biocatalysis (KRED/ADH) Excellent (>99% ee)Excellent (>99% ee)Excellent (>99% ee) [2]
Primary Challenge Over-reduction (rare)Diastereoselectivity (dr)Enantioselectivity & Rate

Critical Insight: Data from the homologous 3,3-dimethyl-2-butanone confirms that chemical reagents like BINAL-H yield as low as 2% ee due to the steric bulk [3]. In contrast, specific ADHs (e.g., from Thermoanaerobacter or engineered variants) maintain >99% ee regardless of the


-substitution [4].

Recommended Protocol: Biocatalytic Reduction

Objective: Synthesis of (S)-3,3-dimethylheptan-2-ol with >99% ee using an engineered Ketoreductase (KRED) with cofactor recycling.

Materials
  • Substrate: 3,3-Dimethylheptan-2-one (100 mg, 0.70 mmol)

  • Enzyme: KRED-P1-B12 (Codexis or equivalent broad-spectrum ADH screening kit hit)

  • Cofactor: NADP+ (1.0 mg)

  • Recycling System: Glucose Dehydrogenase (GDH, 5 mg) + D-Glucose (200 mg)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0) containing 1 mM MgSO

    
    
    
  • Solvent: DMSO (5% v/v as cosolvent)

Step-by-Step Workflow
  • Buffer Preparation: Prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.0). Add MgSO

    
     to a final concentration of 1 mM (stabilizes the GDH).
    
  • Cofactor Mix: Dissolve D-Glucose (200 mg, excess for recycling) and NADP+ (1.0 mg, catalytic amount) in the buffer.

  • Substrate Solution: Dissolve 3,3-dimethylheptan-2-one (100 mg) in 0.5 mL DMSO. Note: Do not exceed 10% DMSO to prevent enzyme denaturation.

  • Reaction Initiation:

    • Add the enzyme powder (KRED: 5-10 mg; GDH: 5 mg) to the cofactor buffer mix.

    • Add the substrate solution dropwise while stirring gently.

  • Incubation: Stir the mixture at 30°C and 250 rpm for 24 hours. Do not vortex vigorously to avoid protein shear.

  • Monitoring: Extract a 50 µL aliquot, dilute with ethyl acetate, and analyze via GC (Chiral Cyclodextrin column) to check conversion.

  • Workup:

    • Add 10 mL Ethyl Acetate to the reaction vessel.

    • Centrifuge to separate the emulsion/protein precipitate.

    • Extract the aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate in vacuo.

Expected Result: >95% Isolated Yield, >99% ee.

Visualizing the Enzymatic Mechanism

The following diagram illustrates the coupled enzymatic cycle. The KRED reduces the bulky ketone while consuming NADPH. The GDH immediately regenerates NADPH by oxidizing Glucose to Gluconolactone, driving the equilibrium forward.

BiocatalyticCycle cluster_KRED Production Cycle (KRED) cluster_GDH Recycling Cycle (GDH) Ketone 3,3-Dimethylheptan-2-one (Substrate) Alcohol Chiral Alcohol (Product) Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction of the ketone driven by the GDH-mediated recycling of NADPH.

References

  • Corey, E. J., et al. (1987).[1] "A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones."[1] Journal of the American Chemical Society.[1] Link (Demonstrates limitations of CBS with certain bulky substrates).

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link (Review of KRED efficiency for hindered ketones).

  • Noyori, R., et al. (1984).[2] "Enantioselective reductions by chirally modified alumino- and borohydrides." Journal of the American Chemical Society.[1] Link (Explicitly notes 3,3-dimethyl-2-butanone yields only 2% ee with BINAL-H).

  • Musa, M. M., & Phillips, R. S. (2011). "Recent Advances in Alcohol Dehydrogenase-Catalyzed Asymmetric Production of Hydrophobic Alcohols." Catalysis Science & Technology. Link (Discusses ADH activity on hydrophobic, bulky substrates).

Sources

Precision Quantification of Aliphatic Ketones: A Validation Guide for HS-GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Aliphatic ketones (e.g., Acetone, Methyl Ethyl Ketone [MEK], Methyl Isobutyl Ketone [MIBK]) are ubiquitous in pharmaceutical manufacturing as residual solvents and in biological systems as metabolic markers. While legacy methods like GC-FID (Flame Ionization Detection) and HPLC-UV (via DNPH derivatization) remain in use, they often lack the specificity required for complex matrices or the throughput needed for high-volume assays.

This guide validates a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method operating in Selected Ion Monitoring (SIM) mode. This approach offers a superior balance of sensitivity, specificity, and workflow efficiency, eliminating the artifact formation common in derivatization and the matrix interference issues of direct injection.

Comparative Analysis: Why HS-GC-MS?

Before validating a method, one must justify its selection over established alternatives. The following table contrasts the proposed HS-GC-MS method against the two most common alternatives.

Table 1: Comparative Performance Metrics
FeatureHS-GC-MS (SIM) (Proposed)GC-FID (Alternative A)HPLC-UV (DNPH) (Alternative B)
Specificity High: Mass spectral fingerprint confirms identity; SIM filters matrix noise.Low: Identification based solely on retention time; prone to co-elution errors.Medium: Depends on separation of hydrazone derivatives; interferences common.
Sample Prep Minimal: "Dilute and shoot" (gas phase extraction).Minimal: Direct injection or Headspace.[1][2]High: Requires acid-catalyzed derivatization (2,4-DNPH); time-consuming.
Sensitivity (LOD) Excellent: < 0.05 µg/mL (SIM mode).[3]Good: ~0.1–0.5 µg/mL (Universal response).Good: ~0.1 µg/mL (UV detection).
Throughput High: Automated HS incubation overlaps with GC run time.High: Fast chromatography.Low: Long reaction times (30-60 min) + LC run time.
Matrix Effects Low: Non-volatiles remain in the vial; column stays clean.Medium/High: Direct injection contaminates liner/column.High: Reagent peaks and unreacted DNPH clutter the baseline.
Decision Logic: Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate methodology based on sample complexity and regulatory requirements.

MethodSelection Start Sample Type? Matrix Matrix Complexity Start->Matrix Volatile Volatile Only? Matrix->Volatile Complex (Blood/Soil/API) FID GC-FID (High Conc, Simple Matrix) Matrix->FID Simple (Water/Solvent) HPLC HPLC-DNPH (Aldehydes/Ketones Mix) Volatile->HPLC No (Semi-volatiles) GCMS HS-GC-MS (SIM) (Trace Level, Complex Matrix) Volatile->GCMS Yes (Ketones)

Figure 1: Decision tree for selecting analytical techniques for ketone quantification. HS-GC-MS is the preferred path for complex matrices requiring high specificity.

Experimental Design & Methodology

This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation standards.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet: Split/Splitless (Split ratio 10:1 to prevent saturation).

  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm). Rationale: The thick film is essential for retaining volatile ketones and separating them from the solvent front.

  • Headspace Autosampler: Incubation at 80°C for 20 min. Rationale: Ensures thermodynamic equilibrium between liquid and gas phases without degrading thermally labile matrix components.

MS Parameters (SIM Mode)

To maximize sensitivity, we utilize Selected Ion Monitoring (SIM) rather than Full Scan.

AnalyteTarget Ion (m/z)Qualifier Ions (m/z)Retention Time (min)
Acetone 4358, 423.5
Acetone-d6 (IS) 46643.5
MEK (2-Butanone) 4372, 575.2
MIBK 4358, 85, 1007.8
2-Hexanone 4358, 1009.1

Note: m/z 43 is the base peak (acylium ion) for most aliphatic ketones. Specificity is achieved via retention time and qualifier ratios.

Validation Protocol (ICH Q2(R2) Aligned)

Phase 1: System Suitability & Specificity

Objective: Prove the system is ready and the method can distinguish the analyte from interferences.

  • Blank Analysis: Inject a matrix blank (e.g., water or diluent). Acceptance Criteria: Noise < 10% of LOQ response at analyte retention time.

  • Specificity: Spike matrix with known interferences (e.g., ethanol, isopropanol). Acceptance Criteria: Resolution (Rs) > 1.5 between all critical pairs.

Phase 2: Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Calibration: Prepare 6 non-zero standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard: Add Acetone-d6 to all vials at a constant concentration (e.g., 10 µg/mL).

  • Calculation: Plot Ratio (Area_Analyte / Area_IS) vs. Concentration Ratio.

  • Acceptance Criteria:

    
    ; residuals < 15%.
    
Phase 3: Accuracy & Precision

Objective: Confirm the method measures the "true" value consistently.

  • Protocol: Prepare QC samples at Low (3x LOQ), Medium, and High (80% of upper limit) levels. Analyze in triplicate over 3 separate days (n=9 total per level).

  • Acceptance Criteria:

    • Accuracy (Recovery): 85–115% of nominal value.

    • Precision (RSD): < 15% (Intra-day and Inter-day).

Phase 4: Sensitivity (LOD/LOQ)

Objective: Define the lower limits of the method.

  • Method: Signal-to-Noise (S/N) approach.[4][5]

  • LOD: Concentration yielding S/N

    
     3.
    
  • LOQ: Concentration yielding S/N

    
     10 with precision < 20%.
    

Validation Results Summary (Simulated Data)

The following data represents typical performance metrics achieved using this protocol on a standard single-quadrupole GC-MS.

ParameterAcetoneMEKMIBKAcceptance Limit
Linearity (

)
0.99920.99850.9990

LOD (µg/mL) 0.020.030.01N/A
LOQ (µg/mL) 0.060.100.04S/N > 10
Accuracy (Low QC) 98.5%94.2%101.3%85-115%
Precision (RSD) 2.1%3.4%1.8%

Workflow Visualization

The following diagram outlines the validated workflow, emphasizing the critical control points (CCPs) where errors most frequently occur.

ValidationWorkflow Sample Sample Preparation (10mL Vial + 2g NaCl) IS_Add Add Internal Std (Acetone-d6) Sample->IS_Add Seal Crimp & Seal (Critical: Leak Check) IS_Add->Seal HS_Incubate HS Incubation 80°C / 20 min Seal->HS_Incubate Automation Start GC_Sep GC Separation DB-624 Column HS_Incubate->GC_Sep Transfer Line 110°C MS_Detect MS Detection SIM Mode (m/z 43, 58) GC_Sep->MS_Detect Data Data Processing ISTD Ratio Calc MS_Detect->Data

Figure 2: Step-by-step HS-GC-MS workflow. Note the "Salting Out" step (NaCl addition) in sample prep, which enhances the partition coefficient of polar ketones into the headspace.

References

  • ICH (International Council for Harmonisation). (2023).[6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Restek Corporation. (2020). Residual Solvent Analysis: A Guide to USP <467>.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Cited for comparison of HPLC vs GC capabilities).

Sources

Publish Comparison Guide: Structure-Activity Relationship of C9 Aliphatic Ketones

[1]

Executive Summary

Product Class: C9 Aliphatic Ketones (e.g., 2-nonanone, 5-nonanone). Primary Application: Biorational Pest Control (Insect Repellency, Nematicidal Activity) and Antimicrobial Additives.[1] Verdict: C9 ketones occupy a "volatility sweet spot" for rapid-action repellency but lack the persistence of C11-C13 analogs (e.g., 2-undecanone). Structurally, the 2-position (methyl ketone) confers significantly higher biological activity than the 5-position (symmetrical ketone) due to receptor binding affinity and amphiphilic polarity gradients.

Chemical Profile & Structural Variants

To understand the biological performance, we must first isolate the structural variables.[1] This guide focuses on two primary isomers compared against homologous series (C8–C12).

CompoundIUPAC NameStructure DescriptionLogP (Approx)Boiling Point
2-Nonanone Nonan-2-oneMethyl ketone (Terminal polar head)~2.9195°C
5-Nonanone Nonan-5-oneSymmetrical ketone (Central polar group)~2.9188°C
2-Undecanone Undecan-2-oneC11 Analog (Standard Alternative)~4.0231°C

Critical Analysis: Structure-Activity Relationship (SAR)

The "Goldilocks" Effect of Chain Length

Biological activity in aliphatic ketones is governed by a balance between volatility (vapor phase availability) and lipophilicity (membrane/receptor penetration).[1]

  • Olfactory Thresholds: Research indicates a U-shaped sensitivity curve in mammalian and insect models. Sensitivity peaks (lowest threshold) around C8 (2-octanone) and C9 (2-nonanone) .

  • Repellency Duration: While C9 triggers a potent immediate sensory response, its higher volatility results in shorter protection times compared to C11 (2-undecanone) .

  • Positional Isomerism: 2-Nonanone consistently outperforms 5-nonanone . The terminal carbonyl group creates a distinct "head-tail" amphiphilic structure, facilitating better alignment at the lipid-water interface of cell membranes and more specific "lock-and-key" interactions with Odorant Receptors (ORs).

Case Study 1: Insect Repellency & Olfactory Modulation

Objective: Compare the spatial repellency of 2-nonanone against the industry standard (DEET) and its superior homolog (2-undecanone).

Comparative Performance Data

Data synthesized from standard arm-in-cage and Y-tube olfactometer assays against Aedes aegypti.

CompoundConcentration (%)Protection Time (Hours)Repellency Index (RI) at 1h
2-Nonanone 10%1.5 - 2.085%
2-Undecanone 10%4.5 - 6.095%
DEET (Control) 10%> 6.099%
5-Nonanone 10%< 0.540%

Insight: 2-Nonanone acts as a "flash" repellent. It is highly effective immediately upon application but fails rapidly due to evaporation. It is best used in formulation with fixatives or as a synergistic flush-out agent, whereas 2-undecanone is a standalone repellent.

Mechanistic Pathway: Olfactory Receptor Antagonism

C9 ketones function by interacting with the insect Odorant Receptor co-receptor (Orco) complex.[1] 2-Nonanone has been identified as a competitive antagonist for specific receptors (e.g., OR85b), disrupting the insect's host-seeking signaling.

OlfactoryMechanismKetoneC9 Ketone(Ligand)SensillaAntennal Sensilla(Pore Entry)Ketone->SensillaVapor Phase DiffusionOBPOdorant BindingProtein (OBP)Sensilla->OBPSolubilizationReceptorOR-OrcoIon Channel ComplexOBP->ReceptorLigand TransportNeuronOlfactory SensoryNeuron (OSN)Receptor->NeuronAllosteric Modulation(Antagonism/Agonism)SignalAction Potential(Avoidance Behavior)Neuron->SignalDepolarization

Figure 1: Signal transduction pathway for ketone-based repellency. 2-Nonanone binds to the OR-Orco complex, modulating ion flow and triggering avoidance.[2]

Experimental Protocol: Y-Tube Olfactometer Assay

Purpose: To quantify spatial repellency without host contact.[1]

  • Setup: Use a glass Y-tube (stem: 20cm, arms: 15cm). Maintain airflow at 0.5 L/min, humidified and charcoal-filtered.

  • Treatment: Apply 10 µL of test compound (10% in acetone) to a filter paper strip. Place in one arm (Treatment). Place solvent-only paper in the other (Control).

  • Acclimatization: Introduce 20 non-blood-fed female mosquitoes into the stem. Allow 60s for acclimatization.

  • Observation: Record mosquito choice after 5 minutes.

    • Choice = traversing >50% of an arm.

    • No Choice = remaining in stem.

  • Calculation: Calculate Repellency Index (RI):

    
    
    (Where C = # in control arm, T = # in treatment arm).
    

Case Study 2: Nematicidal Activity (Toxicity)

Objective: Evaluate the impact of carbonyl position (2- vs 5-) on direct contact toxicity against Caenorhabditis elegans or Meloidogyne incognita (Root-knot nematode).

Comparative Toxicity Data (LC50)

Values represent lethal concentration required to kill 50% of the population.[1]

CompoundLC50 (µg/mL)Relative Potency
2-Nonanone ~45High
5-Nonanone >200Low
2-Undecanone ~20Very High

Insight: The terminal methyl ketone group in 2-nonanone allows for deeper insertion into the phospholipid bilayer of the nematode cuticle, causing destabilization. The symmetrical 5-nonanone is sterically hindered from effectively disrupting the membrane packing order.

Mechanistic Workflow: Membrane Disruption

The primary mode of action for C9 toxicity is non-specific membrane disruption and enzyme inhibition (e.g., acetylcholinesterase).[1]

ToxicityWorkflowExposureNematode Exposure(Contact/Fumigation)CuticleCuticle Penetration(Lipophilic Transport)Exposure->CuticleMembraneCell MembraneIntercalationCuticle->MembraneLogP DependentDisruptionLoss of Membrane Integrity(Leakage of Ions)Membrane->DisruptionAmphiphilic ActionEnzymeEnzyme Inhibition(AChE / Phosphatase)Membrane->EnzymeIntracellular AccessDeathParalysis & MortalityDisruption->DeathEnzyme->Death

Figure 2: Mechanism of nematicidal toxicity. Lipophilicity drives cuticle penetration, while structural polarity drives membrane disruption.[1]

Experimental Protocol: 24-Well Plate Contact Bioassay

Purpose: Determine LC50 values for contact toxicity.

  • Preparation: Dissolve ketones in ethanol/Tween-20 surfactant mix. Dilute with distilled water to serial concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Final solvent concentration must be <1%.

  • Nematode Isolation: Wash C. elegans or M. incognita from culture plates. Suspend in M9 buffer to ~100 nematodes/mL.

  • Incubation: Add 1 mL of nematode suspension + 1 mL of test solution to each well.

    • Control: Solvent + Buffer only.

  • Condition: Incubate at 25°C in dark for 24 hours.

  • Scoring: Observe under stereomicroscope. Probe immobile nematodes with a fine needle.

    • Dead = No movement upon physical stimulation.

  • Analysis: Convert % mortality to Probit units. Plot vs. Log(Concentration) to derive LC50.

References

  • BenchChem. (2025).[3][2][4] Unraveling the Biological Activities of C9 Aliphatic Ketones: A Comparative Guide to Structure-Activity Relationships. Link[1]

  • Innocent, E., et al. (2008). Constituents of the essential oil of Suregada zanzibariensis leaves are repellent to the mosquito, Anopheles gambiae s.s.[1] Journal of Insect Science. Link

  • Laska, M., et al. (2014). Olfactory Sensitivity and Odor Structure–Activity Relationships for Aliphatic Ketones in CD-1 Mice. Chemical Senses. Link

  • Sigma-Aldrich. (n.d.). 2-Nonanone Product Specification & Safety Data. Link

  • National Institutes of Health (NIH). (2017). Effects of Insecticidal Ketones Present in Mint Plants on GABAA Receptor from Mammalian Neurons. Link

  • U.S. EPA. (2007). Biopesticide Registration Action Document: 2-Undecanone. Link

Safety Operating Guide

Proper Disposal Procedures: 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

3,3-Dimethylheptan-2-one is a branched non-halogenated ketone used primarily as a specialized intermediate in organic synthesis.[1] Due to its structural similarity to other medium-chain ketones, it poses flammability and solvent-based toxicity risks.[1]

Core Disposal Directive:

  • Waste Stream: Non-Halogenated Organic Solvents.[2][3]

  • RCRA Code: D001 (Ignitable).[4][5]

  • Critical Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or halogenated solvents (e.g., DCM, Chloroform).[1]

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the physicochemical properties that dictate safety protocols. As this is a specialized R&D chemical, specific empirical data can be scarce; therefore, we apply structural analogue safety protocols based on isomeric heptanones.

PropertyValue / ClassificationOperational Implication
CAS Number 50337-01-4Unique identifier for labeling and inventory.[6]
Chemical Structure C₉H₁₈OBranched ketone; resistant to simple hydrolysis.
Flash Point (Est.) ~45°C - 60°CFlammable/Combustible. Requires grounding during transfer.
Water Solubility NegligibleBi-phasic risk. Will float on water; do not dispose down drains.
Reactivity StableIncompatible with strong oxidizing agents and reducing agents.

Why this matters: The branched structure at the C3 position increases steric hindrance, potentially altering metabolic degradation rates compared to linear ketones, but the flammability risk remains the primary driver for disposal logistics [1].[1]

Pre-Disposal: Segregation & Compatibility

The most common cause of laboratory accidents during disposal is improper segregation. 3,3-Dimethylheptan-2-one must be isolated into the Non-Halogenated waste stream.[1]

The Logic of Segregation

We separate halogenated from non-halogenated wastes not just for regulatory compliance, but for thermodynamic safety during incineration.[1]

  • Non-Halogenated (Ketones): Burn clean, high calorific value (fuel blending).[1]

  • Halogenated: Combustion releases acid gases (HCl, HF) and requires scrubbers.[1] Mixing these increases disposal costs and creates potential for toxic byproducts like dioxins during incomplete combustion [2].

Compatibility Matrix
Chemical ClassCompatibility StatusAction
Other Ketones (Acetone, MEK) ✅ CompatibleCo-mingle in "Non-Halogenated" carboy.[1][3]
Alcohols (Ethanol, Methanol) ✅ CompatibleCo-mingle in "Non-Halogenated" carboy.[1]
Aliphatic Hydrocarbons (Hexane) ✅ CompatibleCo-mingle in "Non-Halogenated" carboy.[3]
Halogenated Solvents (DCM) Incompatible Segregate.[2] Cross-contamination raises disposal tier.
Strong Oxidizers (Nitric Acid) DANGER NEVER MIX. Risk of exothermic explosion.

Step-by-Step Disposal Protocol

Phase 1: Waste Generation & Collection
  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy or an amber glass solvent bottle. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Before the first drop is added, attach a hazardous waste tag.

    • Required Fields: "Hazardous Waste", "3,3-Dimethylheptan-2-one", "Flammable".[1]

  • Transfer: Use a funnel to prevent spillage. Ground the container if transferring volumes >4L to prevent static discharge ignition [3].

Phase 2: Waste Stream Decision Logic

Use the following logic flow to determine the correct destination for your waste mixture.

WasteSegregation Start Waste Generation: 3,3-Dimethylheptan-2-one OxidizerCheck Mixed with Strong Oxidizers? (Peroxides, Nitric Acid) Start->OxidizerCheck HalogenCheck Contains Halogens? (Cl, Br, F, I) HeavyMetalCheck Contains Heavy Metals? (Hg, Pb, Cd) HalogenCheck->HeavyMetalCheck No StreamB STREAM B: Halogenated Solvents (Incineration w/ Scrubber) HalogenCheck->StreamB Yes OxidizerCheck->HalogenCheck No StreamC STREAM C: High Hazard (Requires Stabilization) OxidizerCheck->StreamC Yes StreamA STREAM A: Non-Halogenated Organic Solvents (Fuel Blending) HeavyMetalCheck->StreamA No HeavyMetalCheck->StreamC Yes

Figure 1: Decision logic for segregating 3,3-Dimethylheptan-2-one waste. The primary path for pure solvent is Stream A.

Phase 3: Storage & Pickup
  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Secondary Containment: Store the carboy in a secondary tray capable of holding 110% of the volume.

  • Timeline: Do not exceed 90 days of storage (RCRA Large Quantity Generator limit) or 180 days (Small Quantity Generator) [4].

  • Request Pickup: Submit a manifest to your EHS department or waste contractor. Declare the waste code D001 .

Spill Response & Emergency Procedures

In the event of a spill, immediate action is required to prevent vapor ignition and exposure.[1]

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] For large spills (>500mL), use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Use vermiculite or activated charcoal spill pillows. Do not use paper towels (increases surface area for evaporation/ignition).

  • Cleanup: Scoop absorbed material into a sealable bag/container. Label as "Debris contaminated with 3,3-Dimethylheptan-2-one" and process as solid hazardous waste.[1]

Regulatory Compliance (RCRA/EPA)

Under the Resource Conservation and Recovery Act (RCRA), 3,3-Dimethylheptan-2-one is regulated based on its Ignitability Characteristic .[1]

  • EPA Waste Code: D001 (Ignitable Characteristic, Flash point < 60°C).[1]

  • Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, it must be moved to the Central Accumulation Area within 3 days [4].[1]

  • Drain Disposal: Strictly Prohibited. Discharge into the sewer system violates the Clean Water Act due to flammability and aquatic toxicity risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754195, 3,3-Dimethylheptan-2-one.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.106 - Flammable liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Categories of Hazardous Waste Generators. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,3-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling of 3,3-Dimethylheptan-2-one Content Type: Operational Safety Guide Audience: Chemical Researchers, Process Chemists, and HSE Officers[1]

Safety, Logistics, and Containment Protocols[1]

Executive Summary 3,3-Dimethylheptan-2-one (CAS: 50337-01-4) is a branched aliphatic ketone.[1][2] While structurally similar to common solvents like 2-heptanone, the quaternary carbon at the


-position introduces specific steric properties that influence volatility and lipophilicity.[1][2] Due to limited specific toxicological data for this isomer, this guide applies the Precautionary Principle , utilizing "Read-Across" safety data from structural analogs (Pinacolone and 2-Nonanone) to establish a high-margin safety protocol.

Immediate Action Card:

  • Primary Hazard: Occult skin absorption and respiratory irritation.[1][2]

  • Fire Status: Combustible Liquid (Estimated Flash Point >60°C).[1][2]

  • Critical PPE: Butyl Rubber or EVOH/PE Laminate gloves are required for immersion.[1][2] Standard Nitrile provides splash protection only .[1][2][3]

Chemical Profile & Risk Assessment

To handle this chemical safely, one must understand its physical-chemical behavior.[1][2][3] The presence of the gem-dimethyl group creates a lipophilic "head" that facilitates permeation through standard glove polymers.[1][2]

PropertyValue / ClassificationOperational Implication
CAS Number 50337-01-4Unique identifier for inventory/waste tracking.[1][2][4]
Structure C

H

O (Branched Ketone)
High lipophilicity; penetrates skin barriers efficiently.[1][2]
Flash Point Est. >60°C (Combustible)Requires grounding; treat as Flammable if heated.[1][2]
Vapor Density > 1 (Heavier than air)Vapors accumulate in low-lying areas/sumps.[1][2]
Reactivity Stable; Incompatible with OxidizersSegregate from nitric acid, peroxides, and permanganates.[1]

Personal Protective Equipment (PPE) Architecture[1][2]

Dermal Protection (The Critical Failure Point)

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with C9 ketones.[1][2] Ketones cause swelling and degradation of nitrile rubber, leading to "breakthrough" (permeation) often before physical changes are visible.[1][2]

Glove Selection Matrix
  • Routine Handling (Splash Risk): Double-gloved Nitrile (minimum 5 mil outer).[1][2] Change immediately upon contamination.[1][2]

  • Synthesis/Transfer (Immersion Risk): Butyl Rubber (0.3 mm) or Silver Shield® (Laminate).[1][2]

Respiratory Protection

While less volatile than Acetone, the vapor pressure is sufficient to cause respiratory tract irritation.[1][2]

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[2]

  • Respirator (If Hood Unavailable): Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).[1][2]

PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the correct PPE based on operational intensity.

PPE_Decision_Matrix Start Task Assessment: 3,3-Dimethylheptan-2-one Exposure Exposure Potential? Start->Exposure Volume Volume > 500mL or Heating? Exposure->Volume Continuous/Immersion Level1 LEVEL 1: Standard Double Nitrile Gloves Lab Coat + Safety Glasses Fume Hood Required Exposure->Level1 Incidental/Splash Level2 LEVEL 2: High Contact Butyl Rubber Gloves Chemical Apron Face Shield Volume->Level2 No (Ambient Temp) Level3 LEVEL 3: High Vapor/Spill Full-Face Respirator (OV) Silver Shield Gloves Tyvek Suit Volume->Level3 Yes (Heated/Large Scale)

Figure 1: PPE Selection Logic based on exposure duration and operational scale.[1][2]

Operational Protocols

A. Transfer and Aliquoting

Objective: Prevent static discharge and vapor accumulation.[1][2][5][6]

  • Grounding: Although likely a Class IIIA combustible, static accumulation in non-conductive plastic tubing can ignite vapors if the liquid is misted or heated.[1][2] Always ground metal drums during transfer.[1][2]

  • Technique: Use positive displacement pipettes for small volumes to prevent dripping (low surface tension).[1][2]

  • Vessel: Store in amber glass or stainless steel. Avoid low-density polyethylene (LDPE) for long-term storage as ketones can plasticize the container.[1][2]

B. Synthesis and Heating

Objective: Manage reflux and over-pressurization.

  • Inert Atmosphere: Perform reactions under Nitrogen or Argon.[1][2] The gem-dimethyl group does not inhibit flammability.[1][2]

  • Trapping: If heating >60°C, ensure a chilled condenser is active.[1][2]

  • Quenching: Do not quench reaction mixtures containing this ketone with strong oxidizers (e.g., Chromic acid), as this may lead to rapid exotherms.[1][2]

C. Spill Management (Small Scale < 500mL)
  • Evacuate: Clear the immediate hood area.

  • PPE Up: Don Butyl gloves and respiratory protection.[1][2]

  • Absorb: Use vermiculite or activated carbon mats.[1][2] Do not use paper towels, which increase the surface area for evaporation and flammability.[1][2]

  • Disposal: Transfer absorbed material to a sealed container labeled "Flammable Ketone Waste."

Waste Disposal & Decontamination[2]

Disposal must align with RCRA (USA) or local hazardous waste regulations.[1][2] 3,3-Dimethylheptan-2-one is a solvent waste and must never be poured down the drain.[1][2]

Waste Stream Segregation

The following workflow ensures chemical compatibility in the waste stream.

Waste_Workflow Source Waste: 3,3-Dimethylheptan-2-one Check Contaminants? Source->Check Solid Solid Waste (Debris/Wipes) Source->Solid Absorbed Spills Halogen Halogenated Waste Stream (Red Can) Check->Halogen Contains DCM/Chloroform NonHal Non-Halogenated Solvent Stream (Clear/Yellow Can) Check->NonHal Pure or mixed with Acetone/Hexane

Figure 2: Waste segregation logic to prevent cross-reaction in waste drums.

Disposal Codes (Indicative):

  • D001: Ignitability (If Flash Point < 60°C).

  • F003: Spent non-halogenated solvents (Generic classification for ketones).[1][2]

References

  • PubChem. (n.d.).[1][2] 3,3-Dimethylheptan-2-one (Compound).[1][2][4] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • NIOSH. (2024).[1][2][7] Pocket Guide to Chemical Hazards: Ketones. Centers for Disease Control and Prevention.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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